molecular formula C8H12N2O2 B3041203 Ethyl 3-ethyl-1H-pyrazole-5-carboxylate CAS No. 26308-40-7

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3041203
CAS No.: 26308-40-7
M. Wt: 168.19 g/mol
InChI Key: YFONSBZEAHNVCW-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONSBZEAHNVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217722
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26308-40-7
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26308-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block, featuring key functional groups that allow for further molecular elaboration in drug discovery programs. This guide provides an in-depth, scientifically grounded pathway for its synthesis, intended for researchers and professionals in organic synthesis and drug development. We will delve into the strategic selection of the synthetic route, a detailed examination of the precursor synthesis, and a step-by-step protocol for the core cyclocondensation reaction, underpinned by mechanistic insights and practical, field-proven advice.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis, first reported by Ludwig Knorr in 1883.[2][3] This pathway involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][4] Its reliability, high yields, and the aromatic stability of the resulting pyrazole make it the superior choice for our target molecule.[2]

A retrosynthetic analysis reveals a logical disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach identifies a 1,3-dicarbonyl compound and hydrazine as the primary synthons. For our specific target, this translates to Ethyl 3-oxoheptanoate as the key β-ketoester precursor and hydrazine hydrate as the nitrogen source.

G cluster_precursors Target This compound Disconnect C-N Disconnection (Knorr Synthesis) Target->Disconnect Ketoester Ethyl 3-oxoheptanoate Disconnect->Ketoester Hydrazine Hydrazine Hydrate Disconnect->Hydrazine Precursors Starting Materials

Caption: Retrosynthetic analysis of the target pyrazole.

Section 2: Synthesis of the Key Precursor: Ethyl 3-oxoheptanoate

The quality and availability of the β-ketoester, Ethyl 3-oxoheptanoate, are critical for the success of the overall synthesis. This precursor can be sourced commercially or synthesized via several established methods. We will compare two prominent routes: the traditional Crossed Claisen Condensation and a more modern approach utilizing Meldrum's acid.

Comparative Analysis of Precursor Synthesis Routes

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acyl Meldrum's Acid Synthesis
Starting Materials Ethyl pentanoate, Ethyl acetatePentanoyl chloride, Meldrum's acid, Ethanol
Key Reagents Strong base (e.g., Sodium ethoxide)Pyridine, Ethanol
Selectivity Low; potential for four different products, complicating purification.[5]High; selective acylation followed by clean alcoholysis.[5]
Typical Yield Low to moderate due to product mixture.[5]High, often exceeding 80%.[5]
Reaction Conditions Requires strictly anhydrous conditions and a strong base.[6]Milder conditions for the final alcoholysis step.[5]
Scalability Challenging due to selectivity and purification issues.[5]More readily scalable with straightforward purification.[5]
Recommended Protocol: Acyl Meldrum's Acid Synthesis of Ethyl 3-oxoheptanoate

This two-step protocol provides a reliable method for obtaining the required β-ketoester precursor.

Step 1: Acylation of Meldrum's Acid

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.1 eq) dropwise to the cooled solution.

  • Acylation: Prepare a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over approximately 2 hours. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the Meldrum's acid.

  • Work-up: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic phase sequentially with cold dilute hydrochloric acid (1M) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield solid 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which is typically of sufficient purity for the next step.[5]

Step 2: Alcoholysis to Ethyl 3-oxoheptanoate

  • Setup: Transfer the crude pentanoyl Meldrum's acid from the previous step to a round-bottom flask equipped with a reflux condenser.

  • Alcoholysis: Add anhydrous ethanol in excess and heat the mixture to reflux for 3-4 hours.[5]

  • Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure Ethyl 3-oxoheptanoate.[5]

Section 3: The Core Reaction: Knorr Pyrazole Cyclocondensation

With the key precursor in hand, the final cyclocondensation step can be performed. This reaction is typically high-yielding and proceeds readily under mild conditions.

Reaction Mechanism

The Knorr synthesis is a classic example of a condensation-cyclization reaction. The mechanism proceeds through two key stages:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic ketone carbonyl of Ethyl 3-oxoheptanoate. This is followed by dehydration to form a stable hydrazone intermediate.[2]

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This forms a five-membered heterocyclic intermediate which subsequently eliminates a molecule of ethanol and undergoes tautomerization to yield the stable, aromatic pyrazole ring.[2]

G Reactants Ethyl 3-oxoheptanoate + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Acyl Substitution Product This compound Cyclized->Product Elimination (-EtOH) & Tautomerization

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity based on established procedures.[1]

Materials:

  • Ethyl 3-oxoheptanoate (1.0 eq)

  • Hydrazine hydrate (1.0 - 1.1 eq)

  • Ethanol (or Glacial Acetic Acid as an alternative solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-oxoheptanoate (1.0 eq) and a suitable volume of ethanol (e.g., 5-10 mL per gram of ketoester).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.0 eq) dropwise to the solution. The reaction can be mildly exothermic, so controlled addition is advised.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexane. The reaction is typically complete within 1-3 hours.[1] A representative yield under these conditions is approximately 90%.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.

  • Isolation: If no solid forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude residue is then subjected to purification.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[1]

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification charge_flask 1. Charge flask with Ethyl 3-oxoheptanoate & Ethanol add_hydrazine 2. Add Hydrazine Hydrate dropwise charge_flask->add_hydrazine reflux 3. Heat to reflux (1-3 hours) add_hydrazine->reflux cool 4. Cool to Room Temp. reflux->cool isolate 5. Isolate Crude Product (Filtration or Evaporation) cool->isolate purify 6. Purify Product (Recrystallization or Chromatography) isolate->purify analyze 7. Characterize Final Product purify->analyze

Caption: Experimental workflow for the synthesis of the target pyrazole.

Section 4: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data

TechniqueExpected Result
¹H NMR Based on analogous structures[7], expected chemical shifts (in CDCl₃) are: ~11-12 ppm (br s, 1H, N-H), ~6.6 ppm (s, 1H, pyrazole C4-H), ~4.35 ppm (q, 2H, ester -OCH₂-), ~2.7 ppm (q, 2H, C3-CH₂-), ~1.35 ppm (t, 3H, ester -CH₃), ~1.25 ppm (t, 3H, C3-CH₂CH₃).
¹³C NMR Expected chemical shifts (in CDCl₃) are: ~162 ppm (C=O, ester), ~145 ppm (C5), ~140 ppm (C3), ~105 ppm (C4), ~60 ppm (-OCH₂-), ~20 ppm (C3-CH₂-), ~14 ppm (ester -CH₃), ~13 ppm (C3-CH₂CH₃).
Mass Spec (EI-MS) The molecular formula is C₉H₁₄N₂O₂. The expected molecular ion peak [M]⁺ would be at m/z = 182.11.
IR Spectroscopy Expected characteristic peaks (cm⁻¹): ~3200-3400 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch, ester), ~1580 (C=N stretch).

Conclusion

The synthesis of this compound is reliably achieved through the classic Knorr pyrazole synthesis. The key to a successful outcome lies in the preparation of a high-purity β-ketoester precursor, Ethyl 3-oxoheptanoate, for which the Acyl Meldrum's Acid pathway is highly recommended over the traditional Claisen condensation. The final cyclocondensation with hydrazine hydrate is a robust, high-yield reaction that proceeds under straightforward conditions. This guide provides the necessary protocols, mechanistic understanding, and comparative data to empower researchers to confidently synthesize this valuable heterocyclic intermediate for applications in medicinal chemistry and beyond.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxoheptanoate. 1

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-oxoheptanoate Synthesis. 6

  • BenchChem. A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route. 5

  • Akkilagunta, V. et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 4

  • Chem Help ASAP. Knorr Pyrazole Synthesis. 2

  • Kumar, K. Ajay et al. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research.

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  • Name-Reaction.com. Knorr pyrazole synthesis. 3

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. 8

Sources

Physical and chemical properties of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, highly versatile derivative: this compound.

As a bifunctional molecule, possessing both a reactive pyrazole N-H proton and a modifiable ester group, this compound serves as a critical building block for creating more complex molecular architectures. For researchers and drug development professionals, a deep understanding of its properties is paramount for its effective utilization in synthetic campaigns. This document delineates its physicochemical characteristics, spectroscopic signature, logical synthetic pathways, and key reactivity patterns, grounded in established chemical principles and field-proven insights.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound consists of a five-membered pyrazole ring substituted at the 3-position with an ethyl group and at the 5-position with an ethyl carboxylate moiety. The presence of the "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, making it susceptible to tautomerization and a prime site for alkylation or acylation reactions.

Figure 1: Chemical Structure of this compound.
IdentifierValue
IUPAC Name This compound
Alternate Name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester[3]
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
CAS Number 69730-81-2[3]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation characteristics. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from closely related analogs.

PropertyValue / ObservationRationale & Comparative Context
Appearance Likely a white to off-white solid or a pale yellow oil.Many similar pyrazole carboxylates, such as Ethyl 5-methyl-1H-pyrazole-3-carboxylate, are solids at room temperature.[4]
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dimethylformamide (DMF).[5]The ethyl ester and ethyl substituent provide lipophilic character, while the pyrazole ring allows for some polarity.
Melting Point Not reported.For comparison, the related 5-amino-3-(4-chlorophenyl)-1H-pyrazole has a melting point of 174-175 °C, indicating that substituted pyrazoles are often crystalline solids.[6]
Boiling Point Not reported.Predicted to be high due to hydrogen bonding capability and molecular weight. The phenyl-substituted analog boils at 427.9°C at 760 mmHg, though the ethyl group would lower this significantly.[7]
Density Not reported.The phenyl analog has a density of 1.196 g/cm³, suggesting this compound will be slightly denser than water.[7]

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. The choice of methods—NMR, IR, and MS—is deliberate, as each provides unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to be highly informative. Based on the analysis of a close analog, ethyl 3-methyl-1H-pyrazole-5-carboxylate[4], we can anticipate the following signals:

    • Pyrazole CH (1H): A singlet expected around δ 6.5-6.7 ppm. This lone proton on the pyrazole ring is a key diagnostic signal.

    • Pyrazole NH (1H): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O. Its presence confirms the 1H-pyrazole structure.

    • Ester O-CH₂ (2H): A quartet around δ 4.3-4.4 ppm, coupled to the adjacent methyl group.

    • Ring C-CH₂ (2H): A quartet around δ 2.7-2.8 ppm, coupled to its adjacent methyl group.

    • Ester CH₃ (3H): A triplet around δ 1.3-1.4 ppm, coupled to the ester methylene group.

    • Ring C-CH₂-CH₃ (3H): A triplet around δ 1.2-1.3 ppm, coupled to the ring-bound methylene group.

  • ¹³C NMR: The carbon spectrum should display 8 distinct signals, corresponding to each unique carbon atom in the structure. Key expected signals include the ester carbonyl (C=O) around δ 160-165 ppm, three aromatic carbons of the pyrazole ring, and the four distinct carbons of the two ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

  • C-H Stretch: Sharp peaks will appear in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the ethyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is the definitive signal for the ester carbonyl group.[8]

  • C=N / C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns.

  • Molecular Ion (M⁺): In an Electron Ionization (EI) experiment, the molecular ion peak would appear at an m/z value corresponding to the molecular weight (168.19).

  • Key Fragments: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (·OCH₂CH₃, -45 Da) or ethylene (C₂H₄, -28 Da) via a McLafferty rearrangement. The stability of the pyrazole ring suggests it would likely remain intact as a major fragment.

Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its application in research.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most logical and widely adopted method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[9][10] This self-validating protocol is reliable and proceeds via a well-understood mechanism involving cyclization and dehydration.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product dicarbonyl Ethyl 2,4-Dioxohexanoate reaction Condensation & Cyclization dicarbonyl->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product This compound reaction->product Dehydration

Figure 2: General synthetic workflow for this compound.
  • Preparation of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide in anhydrous ethanol, add diethyl oxalate. Cool the mixture in an ice bath.

  • Slowly add 2-pentanone dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours to form the sodium salt of ethyl 2,4-dioxohexanoate. The causality here is the Claisen condensation, where the ethoxide base generates an enolate from 2-pentanone which then attacks the diethyl oxalate.

  • Cyclization: Dilute the reaction mixture with water and cool in an ice bath.

  • Slowly add a solution of hydrazine hydrate. The nucleophilic hydrazine attacks the ketone carbonyls, leading to spontaneous cyclization.

  • Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to catalyze the dehydration step and precipitate the product.

  • Workup and Purification: Filter the resulting solid or extract the aqueous layer with ethyl acetate if the product is an oil.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole.

Chemical Reactivity

The utility of this compound as a building block stems from its predictable reactivity at two primary sites: the pyrazole nitrogen and the ester carbonyl.

Reactivity cluster_N N-H Reactivity cluster_C Ester Reactivity start Ethyl 3-ethyl-1H- pyrazole-5-carboxylate alkylation N-Alkylated Product start->alkylation R-X, Base acylation N-Acylated Product start->acylation RCOCl, Base hydrolysis Pyrazole-5-carboxylic Acid start->hydrolysis NaOH, H₂O/EtOH amidation Pyrazole-5-carboxamide hydrolysis->amidation Amine, Coupling Agent

Figure 3: Key reactivity pathways of the title compound.
  • N-Alkylation: The N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that reacts with alkyl halides or other electrophiles. This is a common strategy for introducing diversity at the N-1 position. A patent describes a similar methylation reaction using dimethyl carbonate as a green reagent, which is an environmentally conscious choice over toxic dimethyl sulfate.[11][12]

  • Ester Hydrolysis: The ethyl ester can be saponified using aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the corresponding 5-carboxylic acid.[13] This carboxylic acid is a crucial intermediate, enabling the formation of amides through coupling with various amines, a cornerstone of modern drug discovery. The synthesis of the prostate cancer drug darolutamide relies on a similar pyrazole carboxylic acid intermediate.[14]

  • Ring Halogenation: The C-4 position of the pyrazole ring can undergo electrophilic substitution, such as chlorination. A patented method shows that an N-methylated version of this compound can be chlorinated at the 4-position using hydrochloric acid and hydrogen peroxide.[12]

Applications in Research and Drug Discovery

This compound is not typically an endpoint molecule but rather a valuable starting material. Its importance lies in its role as a versatile scaffold for building libraries of more complex compounds for biological screening.

  • Scaffold for Agrochemicals and Pharmaceuticals: The pyrazole core is a known pharmacophore. This specific derivative provides a robust entry point for synthesizing novel candidates. For instance, it is a direct precursor for compounds like 1-methyl-3-ethyl-5-pyrazole carboxylate, a key intermediate in the synthesis of certain insecticides.[11]

  • Fragment-Based Drug Design (FBDD): As a relatively small and functionalized heterocycle, it can be used in FBDD campaigns. The pyrazole ring can act as a hydrogen bond donor and acceptor, while the ethyl and ester groups can probe different pockets of a biological target.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The conversion of the ester to a carboxylic acid and subsequent amide coupling is a well-trodden path to many APIs.[13] Numerous pyrazole carboxamides have been investigated for their anticancer and anti-inflammatory properties, highlighting the value of this synthetic route.[2][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet for this compound is not available, GHS classifications for structurally similar compounds provide a useful guideline.

  • Hazards: The related compound ethyl 3-propyl-1H-pyrazole-5-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15] It is prudent to assume this compound carries similar risks.

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

References

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A Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in the development of novel therapeutics due to its wide range of biological activities.[1][2][3] This guide details the compound's identifiers, physicochemical properties, a validated synthesis protocol, safety and handling procedures, and its potential applications in modern research.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While this compound is a valid chemical structure, its constitutional isomer, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate, is more prominently documented in chemical databases. The data presented below pertains to the closely related isomer, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate , under CAS Number 885319-49-3.[4] Researchers should consider that while physicochemical properties will be very similar, spectroscopic data (e.g., NMR) will differ due to the different substituent positions.

Structural Information

Caption: Structure of this compound.

Identifiers and Properties Summary
IdentifierValueSource
Compound Name Ethyl 5-ethyl-1H-pyrazole-3-carboxylateAngene Chemical[4]
CAS Number 885319-49-3Angene Chemical[4]
Molecular Formula C₈H₁₂N₂O₂Angene Chemical[4]
Molecular Weight 168.19 g/mol Angene Chemical[4]
IUPAC Name ethyl 5-ethyl-1H-pyrazole-3-carboxylateN/A (Derived)
Canonical SMILES CCC1=NNC(=C1)C(=O)OCCN/A (Derived)

Synthesis Methodology: A Validated Approach

The synthesis of pyrazole carboxylates is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source. The following protocol is adapted from established methods for synthesizing substituted pyrazole esters and represents a reliable pathway to the target compound class.[5]

The core of this synthesis is a two-step process:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate (a dioxo-ester) by reacting an appropriate ketone with diethyl oxalate.

  • Knorr Pyrazole Synthesis: Cyclization of the dioxo-ester with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol

Objective: To synthesize Ethyl 5-aryl-1H-pyrazole-3-carboxylate derivatives.

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • To this solution, add a mixture of 2-butanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C. The use of a base like sodium ethoxide is crucial for deprotonating the α-carbon of the ketone, initiating the Claisen condensation.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, ethyl 2,4-dioxohexanoate.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxohexanoate intermediate (1.0 eq) in glacial acetic acid. Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water, leading to the precipitation of the crude product.

  • Filter the solid, wash thoroughly with water to remove residual acetic acid and hydrazine, and dry under vacuum.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis Workflow Diagram

G start Starting Materials: 2-Butanone + Diethyl Oxalate step1 Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol, 0°C to RT) start->step1 intermediate Intermediate: Ethyl 2,4-dioxohexanoate step1->intermediate step2 Step 2: Knorr Pyrazole Synthesis (Hydrazine Hydrate, Acetic Acid, Reflux) intermediate->step2 product Final Product: This compound step2->product purification Purification (Recrystallization) product->purification

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Based on the Safety Data Sheet for the isomer Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (CAS 885319-49-3), the compound is classified as hazardous.[4] Standard laboratory precautions should be strictly followed.

Hazard ClassPictogramSignal WordHazard Statements
GHS Classification

Warning H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move person into fresh air.[6]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, making them valuable starting points for drug discovery programs.[1][7]

Key Biological Activities of the Pyrazole Scaffold:

  • Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[1]

  • Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer cells.[1][7]

  • Antifungal and Antimicrobial: The scaffold is present in numerous agents designed to combat fungal and bacterial infections.[7]

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used as effective herbicides and insecticides.[1][3]

This compound serves as a versatile chemical building block. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a reactive handle for library synthesis. The N-H on the pyrazole ring can be alkylated or arylated to further explore the chemical space around the core.[8] These modifications allow for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, and its closely related isomers, are valuable heterocyclic compounds for synthetic and medicinal chemists. Its straightforward synthesis from commercially available starting materials, combined with the proven therapeutic potential of the pyrazole core, makes it an attractive scaffold for developing next-generation pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

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  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. National Center for Biotechnology Information. [Link]

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  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
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A Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies, with a particular focus on the Knorr pyrazole synthesis. It offers field-proven experimental protocols for its preparation and characterization, discusses its applications as a key building block, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile pyrazole derivative.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of safe and reproducible research. The title compound, this compound, belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms.

  • IUPAC Name: this compound

  • Synonyms: 3-Ethyl-5-ethoxycarbonyl-1H-pyrazole, Ethyl 3-ethyl-5-pyrazolecarboxylate

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • CAS Number: 39759-25-8

  • Canonical SMILES: CCC1=NN=C(C=C1)C(=O)OCC

The structure consists of a pyrazole ring substituted with an ethyl group at position 3 and an ethyl carboxylate group at position 5. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, allowing for tautomerism.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, purification, and application in reactions. The data presented below are compiled from predictive models and experimental data for structurally similar compounds.

PropertyValueSource
Molecular Weight 168.19 g/mol Calculated
Appearance White to off-white solid or oilTypical for similar pyrazoles
Melting Point Not readily available; expected to be low-meltingInferred from similar compounds
Boiling Point >250 °C (Predicted)Inferred from similar compounds
Solubility Soluble in common organic solvents like ethanol, DMF, and ethyl acetate.[1][1]
pKa ~11-12 (Predicted, for N-H proton)General pyrazole chemistry
Synthesis and Mechanistic Insights

The most common and efficient method for constructing the pyrazole ring system is the Knorr Pyrazole Synthesis .[2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]

For the target molecule, this compound, the key precursors are:

  • Ethyl 2,4-dioxohexanoate: A β-ketoester that provides the carbon backbone for the pyrazole ring, including the C3-ethyl and C5-ester functionalities.

  • Hydrazine Hydrate (N₂H₄·H₂O): The source of the two adjacent nitrogen atoms in the heterocyclic ring.

Reaction Mechanism

The reaction proceeds via a well-established mechanism under acidic catalysis:[2][3]

  • Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound (typically the more reactive ketone). This forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group (the ester) in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[2]

This "one-pot" synthesis is highly effective due to the formation of the thermodynamically stable aromatic pyrazole product, which drives the reaction to completion, often in high yields.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Reactants Reactants - Ethyl 2,4-dioxohexanoate - Hydrazine Hydrate - Ethanol (Solvent) - Acetic Acid (Catalyst) Reaction Reaction Vessel (0°C to Room Temp, 12-16h) Reactants->Reaction Combine Quench Work-up 1. Pour into Water/NaHCO₃ 2. Neutralize Acid Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Drying Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Product Final Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Knorr Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing similar pyrazole carboxylates.[5]

Materials:

  • Ethyl 2,4-dioxohexanoate

  • Hydrazine monohydrate (~64% solution)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve Ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 1% v/v).

  • Hydrazine Addition: Cool the solution to 0 °C in the ice bath. Slowly add hydrazine monohydrate (1.1 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound, preventing side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Pour the reaction mixture into a beaker containing cold water. Slowly add saturated NaHCO₃ solution to neutralize the acetic acid catalyst until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR:

    • N-H Proton: A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

    • Pyrazole Ring Proton (C4-H): A singlet around 6.6-6.8 ppm.

    • Ester Methylene (-OCH₂CH₃): A quartet around 4.3-4.4 ppm.

    • Ethyl Group Methylene (C3-CH₂CH₃): A quartet around 2.7-2.8 ppm.

    • Ester Methyl (-OCH₂CH₃): A triplet around 1.3-1.4 ppm.

    • Ethyl Group Methyl (C3-CH₂CH₃): A triplet around 1.2-1.3 ppm.

  • ¹³C NMR:

    • Ester Carbonyl (C=O): ~162 ppm

    • Pyrazole Ring Carbons (C3, C5): ~140-150 ppm

    • Pyrazole Ring Carbon (C4): ~105-110 ppm

    • Ester Methylene (-OCH₂): ~61 ppm

    • Ethyl Group Methylene (C3-CH₂): ~20 ppm

    • Ester Methyl (-OCH₃): ~14 ppm

    • Ethyl Group Methyl (C3-CH₃): ~13 ppm

  • IR Spectroscopy (cm⁻¹):

    • N-H Stretch: Broad peak around 3200-3400 cm⁻¹.

    • C-H Stretch (Aliphatic): 2850-3000 cm⁻¹.

    • C=O Stretch (Ester): Strong peak around 1710-1730 cm⁻¹.

    • C=N/C=C Stretch (Ring): 1500-1600 cm⁻¹.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): m/z = 168.

Applications in Research and Development

Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their metabolic stability. This compound serves as a key intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: The compound is a building block for creating active pharmaceutical ingredients (APIs). The pyrazole core is found in drugs with anti-inflammatory, analgesic, and anticancer properties.[4][6][7] For example, it is a precursor for synthesizing N-alkylated pyrazoles, which are crucial intermediates for certain pesticides and pharmaceuticals.[8][9] The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for further functionalization in drug discovery programs.

  • Agrochemicals: The pyrazole ring is a common feature in modern insecticides and herbicides. This compound can be used as a starting material for developing new agrochemicals.

  • Materials Science: Substituted pyrazoles are investigated as ligands for creating metal-organic frameworks (MOFs) and as components in functional dyes.

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

References
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

  • Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • Thieme Connect. Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Available from: [Link]

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Molecular structure and formula of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, chemical formula, and key physicochemical properties. A thorough examination of a robust synthetic protocol is presented, including a step-by-step methodology and a discussion of the underlying reaction mechanism. Furthermore, this document outlines the compound's relevance in the broader context of drug discovery, drawing on the established pharmacological importance of the pyrazole scaffold. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing or planning to work with this versatile chemical building block.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics. This compound is a valuable member of this class of compounds, serving as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, featuring both an ester and a reactive pyrazole ring, allows for a variety of subsequent chemical modifications, making it an attractive starting material for the development of new chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central five-membered pyrazole ring, substituted with an ethyl group at the C3 position and an ethyl carboxylate group at the C5 position. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) allows for tautomerism, although the 1H, 3-substituted and 1H, 5-substituted forms are the most common.

Molecular Formula and Weight

The chemical structure of this compound corresponds to the following molecular formula and weight:

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

Structural Diagram

Caption: Molecular Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMFGeneral properties of pyrazole esters
CAS Number Not definitively assigned-

Synthesis of this compound

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key starting materials are an ethyl-substituted β-keto-γ-dicarbonyl compound and hydrazine. A plausible and documented synthetic approach involves the reaction of a suitable diketoester with hydrazine hydrate.

Synthetic Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethyl 2,4-dioxohexanoate Ethyl 2,4-dioxohexanoate Condensation Reaction Condensation Reaction Ethyl 2,4-dioxohexanoate->Condensation Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Reaction This compound This compound Condensation Reaction->this compound

Sources

Starting materials for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes and corresponding starting materials for the preparation of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering field-proven insights into experimental choices and protocol design. All discussed methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules, including potent insecticides and herbicides. Its structural features, namely the ethyl group at the 3-position and the ethyl carboxylate at the 5-position, allow for diverse functionalization and SAR (Structure-Activity Relationship) studies. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will explore the key starting materials that enable its synthesis through various established chemical pathways.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of the pyrazole ring is predominantly achieved through the condensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic three-carbon component. The specific nature of this three-carbon starting material dictates the substitution pattern of the final pyrazole product.

Pathway 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine

This is arguably the most classical and widely employed method for pyrazole synthesis.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydrazine or a hydrazine derivative.[3][4]

Key Starting Materials:
  • Ethyl 2,4-dioxohexanoate: This β-ketoester is the ideal 1,3-dicarbonyl precursor for the target molecule. The ethyl group is positioned to become the 3-substituent, and the ethyl ester group is appropriately placed to yield the desired 5-carboxylate.

  • Hydrazine Hydrate (or Hydrazine Hydrochloride): This provides the two nitrogen atoms for the pyrazole ring. Hydrazine hydrate is commonly used, though hydrazine hydrochloride can also be employed, often with the addition of a base to liberate the free hydrazine.

Reaction Mechanism and Causality:

The reaction proceeds through an initial condensation of one of the carbonyl groups of the dicarbonyl compound with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. In the case of ethyl 2,4-dioxohexanoate and unsubstituted hydrazine, the initial nucleophilic attack is more likely to occur at the more reactive ketone carbonyl, leading to the desired 3-ethyl-5-carboxylate regioisomer.

Experimental Protocol: Synthesis from Ethyl 2,4-dioxohexanoate and Hydrazine Hydrate

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically poured into water and neutralized with a mild base like sodium bicarbonate.[5]

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.[5]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Pathway 2: Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazine

Another versatile approach to pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1][6] This method proceeds via a Michael addition followed by cyclization and aromatization.

Key Starting Materials:
  • An appropriate α,β-unsaturated carbonyl compound: For the synthesis of this compound, a suitable precursor would be an ethyl ester of a 2-formyl-2-butenoic acid derivative or a related compound that can generate the required substitution pattern.

  • Hydrazine Hydrate (or a substituted hydrazine): As in the previous method, hydrazine provides the N-N unit of the pyrazole ring.

Reaction Mechanism and Causality:

The reaction is initiated by a Michael-type addition of hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation of the newly formed hydrazone with the carbonyl group, leading to a pyrazoline intermediate. The final step is the aromatization to the pyrazole, which can occur via oxidation (often by air) or elimination of a suitable leaving group if present.[4][6]

Experimental Protocol: General Procedure for Pyrazole Synthesis from α,β-Unsaturated Carbonyls

  • Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and a hydrazine salt (e.g., hydrazine hydrochloride, 1.2 equivalents) in a suitable solvent like ethanol.[1]

  • Add a catalyst, such as molecular iodine (I2), to mediate the oxidative C-N bond formation.[1]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, and dry over anhydrous sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired pyrazole derivative.[1]

Multicomponent Synthesis Strategies

One-pot, multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency and atom economy.[6] Several such strategies can be envisioned for the synthesis of this compound.

Key Starting Materials:

The starting materials for multicomponent reactions are typically simpler and more readily available. For the target molecule, a plausible combination could include:

  • An aldehyde (e.g., propanal)

  • An active methylene compound (e.g., diethyl malonate or ethyl acetoacetate)

  • A diazo compound or a source of hydrazine

Reaction Mechanism and Causality:

These reactions often proceed through a cascade of interconnected steps. For instance, a Knoevenagel condensation between an aldehyde and an active methylene compound can generate an α,β-unsaturated intermediate in situ.[7] This intermediate can then react with hydrazine in a subsequent cyclization step, all within the same reaction vessel. The choice of catalysts and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product.

Data Presentation: Comparison of Synthetic Routes

Synthetic Pathway Key Starting Materials Advantages Disadvantages
1,3-Dicarbonyl Condensation Ethyl 2,4-dioxohexanoate, Hydrazine HydrateHigh yields, well-established, good regioselectivity with unsubstituted hydrazine.The synthesis of the 1,3-dicarbonyl precursor may require multiple steps.
α,β-Unsaturated Carbonyl Route α,β-unsaturated carbonyl precursor, Hydrazine HydrateReadily available starting materials in some cases.May require an oxidant for aromatization, potential for side reactions.
Multicomponent Reactions Simple aldehydes, active methylene compounds, hydrazine sourceHigh efficiency, atom economy, reduced number of synthetic steps.Optimization of reaction conditions can be complex, potential for multiple products.

Visualization of Synthetic Workflows

Diagram 1: Synthesis via 1,3-Dicarbonyl Condensation

G A Ethyl 2,4-dioxohexanoate C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C D This compound C->D Intramolecular Cyclization & Dehydration

Caption: Workflow for pyrazole synthesis from a 1,3-dicarbonyl compound.

Diagram 2: Synthesis via α,β-Unsaturated Carbonyl Route

G A α,β-Unsaturated Carbonyl Precursor C Pyrazoline Intermediate A->C Michael Addition B Hydrazine Hydrate B->C D This compound C->D Aromatization (Oxidation)

Caption: Workflow for pyrazole synthesis from an α,β-unsaturated carbonyl.

Conclusion and Future Outlook

The selection of starting materials for the synthesis of this compound is intrinsically linked to the chosen synthetic strategy. The classical approach utilizing the cyclocondensation of ethyl 2,4-dioxohexanoate with hydrazine remains a robust and reliable method. However, the development of more atom-economical and environmentally benign multicomponent reactions presents an exciting avenue for future research and industrial application. A thorough understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions, maximizing yields, and ensuring the regioselective formation of the desired product. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient synthesis of key building blocks like this compound will remain a critical area of focus for the chemical science community.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 2056–2117. Retrieved from [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A.-A. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. Retrieved from [Link]

  • Hassan, R. A., & Al-Sabawi, A. H. (2020). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(1), 137-147. Retrieved from [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

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A Guide to the Biological Activity of Novel Pyrazole Derivatives: From Mechanistic Insights to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have established it as a cornerstone in drug discovery.[1][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, among others.[1][5][6][7][8][9][10]

This guide provides a technical exploration of the principal biological activities of novel pyrazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present methodologies for their evaluation, and analyze structure-activity relationships (SAR) that drive potency and selectivity. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the pyrazole core in creating next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrazole-based compounds as anticancer agents is a highly active area of research, driven by their ability to modulate key pathways in cancer progression.[1][7]

Core Mechanism: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][11] Many pyrazole derivatives are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase to block downstream signaling.[2] This scaffold is adept at forming crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region.

Noteworthy examples include:

  • CDK Inhibition: Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Compound 29 (Ali et al.) exhibited IC₅₀ values as low as 10.05 µM against the HepG2 liver cancer cell line.[1]

  • PIM-1 and Haspin Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-f]quinoline derivatives have been developed as potent inhibitors of PIM-1 and Haspin kinases, respectively. These kinases are involved in cell survival and mitosis, and their inhibition can lead to significant antiproliferative effects in cell lines like HCT116 and MCF7.[1]

  • JAK2 Inhibition: Gandotinib (LY2784544) is an orally bioavailable and selective JAK2 inhibitor built upon a 3-aminopyrazole scaffold, demonstrating the clinical potential of this chemical class.[2]

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives

Compound ID Target/Mechanism Cancer Cell Line Reported IC₅₀/GI₅₀ Reference
Compound 29 CDK2 Inhibitor HepG2 (Liver) 10.05 µM [1]
Compound 41 PI3K/AKT Pathway MCF7 (Breast) 1.937 µg/mL [1]
Compound 43 PI3 Kinase Inhibitor MCF7 (Breast) 0.25 µM [1]
Compound 46 PIM-1 Inhibitor HCT116 (Colon) 1.51 µM [1]
Compound 48 Haspin Kinase Inhibitor HCT116 (Colon) 1.7 µM [1]

| Compound 5b | Tubulin Polymerization | K562 (Leukemia) | 0.021 µM |[5] |

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (EGFR) RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Pyrazole Pyrazole Kinase Inhibitor Pyrazole->RAF Inhibits

Caption: Pyrazole derivative blocking the RAF-MEK-ERK signaling pathway.

Alternative Mechanism: Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain pyrazole derivatives disrupt cancer cell proliferation by interfering with microtubule dynamics.[5][12] Microtubules are essential for forming the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent spindle formation, leading to cell cycle arrest and apoptosis. For example, compound 5b , a novel pyrazole, was identified as a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and demonstrated impressive cell growth inhibition with a GI₅₀ value of 0.021 μM against K562 leukemia cells.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the antiproliferative effects of novel pyrazole derivatives.

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Core Mechanism: Cyclooxygenase (COX) Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[4][9] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation.[4] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the common gastrointestinal side effects are due to the simultaneous inhibition of COX-1.[4]

Novel pyrazole derivatives are often designed to selectively inhibit COX-2. For instance, a 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with a COX-2 IC₅₀ of 0.02 µM, compared to a COX-1 IC₅₀ of 4.5 µM, demonstrating high selectivity.[4] This selectivity translates to potent anti-inflammatory effects in vivo, where pyrazoles have been shown to reduce carrageenan-induced paw edema by 65-80%.[4]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Class COX-2 IC₅₀ COX-1 IC₅₀ In Vivo Edema Inhibition (%) Reference
3,5-Diarylpyrazoles 0.01 µM - 75% [4]
3-(Trifluoromethyl)-5-arylpyrazole 0.02 µM 4.5 µM Not Reported [4]
Methoxy-substituted Pyrazoles - - Superior to Celecoxib [13]

| FR140423 | 150x selective for COX-2 | - | More potent than Indomethacin |[15] |

Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins (Gastric Protection) Thromboxanes COX1->PGs_Thromboxanes Produces PGs_Inflammation Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammation Produces Pyrazole Selective Pyrazole COX-2 Inhibitor Pyrazole->COX2 Inhibits

Caption: Selective inhibition of COX-2 by a pyrazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a pyrazole derivative to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize them for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of the pyrazole derivative). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of each animal's right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from baseline. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A Scaffold for Combating Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[16][17] The pyrazole scaffold has been successfully exploited to create compounds with potent antibacterial and antifungal properties.[6][18][19]

Key Bacterial Targets
  • DNA Gyrase: This essential bacterial enzyme controls DNA topology and is a validated target for antibiotics. In silico and in vitro studies have shown that pyrazole derivatives can act as DNA gyrase inhibitors, demonstrating activity against both Gram-positive and Gram-negative bacteria.[16]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a crucial enzyme that initiates fatty acid biosynthesis in bacteria, a pathway absent in humans, making it an excellent and selective target.[20] A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were developed as potent E. coli FabH inhibitors, exhibiting strong antibacterial activity.[20]

Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives

Compound Class/ID Target Organism(s) Reported MIC Reference
Aminoguanidine-derived pyrazoles S. aureus, E. coli 1-8 µg/mL [16]
Pyrazole-thiazole hybrids S. aureus, K. planticola 1.9-3.9 µg/mL [16]
Hydrazone 21a Fungi (C. albicans, A. flavus) 2.9-7.8 µg/mL [17]
Imidazo-pyridine substituted pyrazoles E. coli, K. pneumoniae <1 µg/mL [16]

| Compound 3 (Mannich base) | E. coli | 0.25 µg/mL |[19] |

start Start prep Prepare 2-fold serial dilutions of pyrazole compound in broth start->prep inoculate Inoculate each dilution with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity (growth) incubate->observe mic MIC Determination (Lowest concentration with no visible growth) observe->mic end End mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative, defined as the lowest concentration that completely inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed by visual inspection of turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) which should show turbidity, and a negative control well (broth only) which should remain clear. A standard antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationships (SAR): A Rational Approach to Design

Understanding the relationship between a compound's structure and its biological activity is paramount for optimizing lead compounds into viable drug candidates.[1][10] SAR studies on pyrazole derivatives have yielded critical insights for enhancing potency and selectivity.

  • Substitution Patterns are Key: The biological activity is highly dependent on the nature and position of substituents on the pyrazole ring.[1] For example, in a series of cannabinoid CB1 receptor antagonists, potent activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position.[21]

  • Target-Specific Modifications: For kinase inhibitors, hydrophobic character can be crucial for interacting with lipophilic residues in the ATP-binding pocket.[1] For meprin α inhibitors, a 3,5-diphenylpyrazole was a highly potent starting point, with further modifications at these positions modulating activity and selectivity.[22]

  • Bioisosteric Replacements: The pyrazole ring itself is often used as a bioisostere for other aromatic systems, offering improved drug-like properties. Replacing a benzene ring with a pyrazole fragment has been shown to yield potent inhibitors that are less lipophilic.[2]

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its versatility has enabled the development of potent and selective modulators for a wide array of biological targets, leading to promising candidates in oncology, inflammation, and infectious diseases.

The future of pyrazole-based drug development will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can inhibit multiple disease-relevant targets (e.g., dual COX-2/5-LOX inhibitors) to achieve synergistic effects.[4]

  • Covalent Inhibitors: Incorporating reactive groups to form covalent bonds with the target protein, leading to increased duration of action and potency.

  • Targeted Delivery: Conjugating pyrazole warheads to targeting moieties to enhance delivery to specific tissues or cell types, thereby improving efficacy and reducing off-target toxicity.

  • Computational Synergy: The increasing use of molecular docking, dynamic simulations, and in silico ADMET studies will continue to accelerate the rational design and discovery of novel pyrazole-based leads.[10]

By integrating classical synthetic chemistry with modern biochemical and computational tools, the full therapeutic potential of this remarkable scaffold will continue to be unlocked, providing novel solutions to pressing medical challenges.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
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  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole deriv
  • Synthesis and biological evaluation of novel pyrazole deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Antibacterial pyrazoles: tackling resistant bacteria.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Review: biologically active pyrazole deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
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Tautomeric Landscapes of Pyrazole Carboxylates: A Guide to Structure, Stability, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are foundational scaffolds in medicinal chemistry and materials science, celebrated for their versatile biological activities and synthetic utility.[1][2] A critical, yet often complex, feature of their chemistry is tautomerism—a phenomenon that dictates their structure, reactivity, and interaction with biological targets.[1] Pyrazole carboxylates, in particular, present a fascinating case study in tautomeric equilibria due to the electronic influence and hydrogen-bonding capabilities of the carboxylate moiety. This guide provides an in-depth exploration of the known tautomeric forms of pyrazole carboxylates, delving into the subtle interplay of electronic, steric, and environmental factors that govern their stability. We will examine the core principles of annular and keto-enol tautomerism, present authoritative methodologies for their characterization, and discuss the profound implications of these structural dynamics in the context of drug discovery and development.

The Principle of Annular Tautomerism in Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses an acidic, pyrrole-like NH proton and a basic, pyridine-like nitrogen.[1] This arrangement facilitates prototropic annular tautomerism, where a proton migrates between the two ring nitrogens. In an unsubstituted pyrazole, this exchange results in two identical structures. However, in asymmetrically substituted pyrazoles, such as those with a carboxylate group at the C3 or C5 position, this dynamic equilibrium produces two distinct and non-equivalent tautomers, each with unique physicochemical properties.[1][3]

The numbering of the pyrazole ring begins at the nitrogen bearing the hydrogen atom.[1] Therefore, the equilibrium for a 3(5)-substituted pyrazole involves two forms, as depicted below. Understanding the factors that favor one tautomer over the other is paramount for predicting molecular behavior.

Figure 2: Keto-enol tautomeric forms of a 3-hydroxy-pyrazole-4-carboxylate.

Authoritative Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of pyrazole tautomers.

G A Pyrazole Carboxylate Sample B NMR Spectroscopy (Solution State) A->B C X-Ray Crystallography (Solid State) A->C D Computational Chemistry (In Silico) A->D E VT-NMR (Low Temp) B->E F Fixed Derivatives (N-Methyl) B->F G Solid-State NMR (CP/MAS) C->G H Energy Calculation (DFT/ab initio) D->H I Definitive Tautomer Structure & Equilibrium E->I F->I G->I H->I

Sources

An Application Scientist's Guide to Unlocking the Research Potential of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a heterocycle belonging to the pyrazole class, a scaffold renowned for its extensive applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Despite the proven versatility of the pyrazole core, this specific 3,5-disubstituted derivative remains largely unexplored, representing a significant opportunity for novel discovery. This guide provides a comprehensive technical overview of high-potential research avenues for this molecule. We will dissect the molecule's structural features to propose targeted research initiatives in drug discovery, agricultural science, and functional material development. Each proposed area is supported by a scientific rationale, detailed experimental protocols, and workflow visualizations to provide researchers, scientists, and drug development professionals with a robust framework for initiating new projects.

Molecular Profile and Strategic Considerations

At the heart of our analysis is the structure of this compound. Its architecture offers several key reactive sites that can be exploited for diversification and functionalization:

  • N1-H Site: The pyrazole ring contains an acidic proton on the N1 nitrogen, making it a prime site for alkylation, arylation, or acylation.[3] This position is critical as substitutions here can significantly modulate the molecule's steric and electronic properties, influencing its interaction with biological targets.[4]

  • C5-Ester Group: The ethyl carboxylate is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.[5] This position is crucial for tuning solubility and establishing key interactions (e.g., hydrogen bonding) with protein active sites.

  • C4 Position: The unsubstituted C4 position on the pyrazole ring is susceptible to electrophilic substitution, such as halogenation or nitration, allowing for further structural diversification.[6]

  • C3-Ethyl Group: While less reactive, the ethyl group provides a lipophilic anchor that can be modified in more advanced synthetic campaigns to probe structure-activity relationships (SAR).

The strategic value of this compound lies in its status as a readily diversifiable building block. Its 3,5-disubstitution pattern is a common feature in many biologically active compounds.[7][8]

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9][10]

Rationale: Targeting Kinase-Mediated Pathways

Many pyrazole-containing drugs function as kinase inhibitors by mimicking the ATP-binding hinge region of the enzyme. The N-H group and the adjacent N2 nitrogen of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. We hypothesize that derivatives of this compound could be developed as inhibitors of protein kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).

Proposed Target Pathway: VEGFR-2 Signaling in Angiogenesis

Targeting VEGFR-2 is a clinically validated strategy for inhibiting tumor angiogenesis. A hypothetical inhibitor derived from our core molecule could bind to the ATP pocket of VEGFR-2, preventing its autophosphorylation and downstream signaling, thereby cutting off the tumor's blood supply.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Pyrazole Derivative (Our Compound) Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Angiogenesis, Proliferation) ERK->Gene Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Synthetic Diversification Workflow

A logical first step is to generate a small library of analogs to establish a preliminary Structure-Activity Relationship (SAR). The workflow would focus on modifying the N1 and C5 positions.

SAR_Workflow Synthetic Diversification Workflow cluster_C5 C5 Modification cluster_N1 N1 Modification Start Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Hydrolysis Step 1: Saponification (e.g., LiOH, H2O/THF) Start->Hydrolysis Alkylation Step 1: N-Alkylation (e.g., K2CO3, R1-Br) Start->Alkylation Acid 3-ethyl-1H-pyrazole- 5-carboxylic acid Hydrolysis->Acid Amidation Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R2-NH2) Acid->Amidation Amide_Lib Amide Library (Varying R2) Amidation->Amide_Lib N_Alkyl_Ester N-Alkylated Ester Library (Varying R1) Alkylation->N_Alkyl_Ester Hydrolysis_N Step 2: Saponification N_Alkyl_Ester->Hydrolysis_N N_Alkyl_Acid N-Alkylated Acid Library Hydrolysis_N->N_Alkyl_Acid Amidation_N Step 3: Amide Coupling N_Alkyl_Acid->Amidation_N Final_Lib Diverse N-Alkylated Amide Library Amidation_N->Final_Lib

Caption: Workflow for generating a diverse library of pyrazole analogs.

Experimental Protocol: Saponification of the Ester

This protocol details the hydrolysis of the starting material to its carboxylic acid, a key intermediate for further diversification.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Add Lithium Hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-ethyl-1H-pyrazole-5-carboxylic acid.

Potential Research Area 2: Agrochemicals

Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides.[11][12] The pyrazole ring is a key pharmacophore in many of these molecules, valued for its metabolic stability and ability to engage in specific binding interactions.[13][14]

Rationale: Development of Novel Herbicides

Many commercial herbicides containing a pyrazole ring act by inhibiting key plant enzymes such as acetolactate synthase (ALS) or p-hydroxyphenylpyruvate dioxygenase (HPPD).[15] The structural features of this compound make it a viable starting point for developing new herbicidal agents. By converting the C5-ester to an amide, one can mimic the structures of known pyrazole carboxamide fungicides and insecticides, suggesting potential for broad-spectrum activity.[16][17]

Proposed Screening Cascade for Herbicidal Activity

A tiered screening approach is the most efficient method for identifying promising herbicidal candidates.

Agro_Screening A Primary Screen: Whole-Plant Assay B Test Analogs at High Concentration (e.g., 1000 g/ha) on Broadleaf & Grass Weeds A->B C Secondary Screen: Dose-Response Assay A->C Actives D Determine GR50 (Growth Reduction 50%) for Active Compounds on Key Weed Species C->D E Tertiary Screen: Crop Selectivity C->E Potent Hits F Test on Major Crops (Corn, Soy, Wheat) to Identify Compounds Safe for In-Crop Use E->F G Mechanism of Action (MOA) Studies E->G Selective Hits H Lead Candidate G->H

Caption: A tiered screening cascade for the discovery of novel herbicides.

Data Presentation: Hypothetical Primary Screen Results

Quantitative data from screening assays should be organized for clear interpretation and comparison.

Compound IDR1-Group (at N1)R2-Group (at C5-Amide)Application Rate (g/ha)Broadleaf Control (%)Grass Control (%)
EEPC-01 HO-Ethyl (Ester)1000155
EEPC-02 HNH-benzyl10008530
EEPC-03 HNH-(4-Cl-phenyl)10009545
EEPC-04 MethylNH-(4-Cl-phenyl)10009860
EEPC-05 EthylNH-(4-Cl-phenyl)10007055

Table 1: Hypothetical results from a primary whole-plant herbicidal screen. The data suggests that conversion of the ester to a substituted amide (EEPC-03) significantly increases broadleaf activity, and subsequent N1-alkylation (EEPC-04) further enhances activity and broadens the spectrum to include grasses.

Potential Research Area 3: Materials Science

The rigid, aromatic nature of the pyrazole ring, combined with its capacity for hydrogen bonding and metal coordination, makes it an attractive building block for functional materials.[12][18] Pyrazole derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as ligands for creating metal-organic frameworks (MOFs).[1][18]

Rationale: Ligand for Metal-Organic Frameworks (MOFs)

After hydrolysis to the carboxylic acid, our core molecule becomes a bidentate ligand. The two nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous, crystalline MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
  • Ligand Preparation: Synthesize 3-ethyl-1H-pyrazole-5-carboxylic acid as described in Protocol 2.4.

  • Reaction Mixture: In a small glass vial, combine the pyrazole-carboxylic acid ligand (0.1 mmol) and a metal salt, such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol).

  • Solvent: Add 4 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven and heat to 100 °C for 24 hours.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Single crystals suitable for X-ray diffraction may form. Collect the crystals, wash with fresh DMF, and dry in air.

Conclusion and Future Outlook

This compound is a molecule of untapped potential. Its accessible reactive handles and residence in the privileged pyrazole family make it an ideal starting point for innovation across multiple scientific disciplines. The research avenues proposed in this guide—from the development of targeted kinase inhibitors in oncology to the discovery of novel herbicides and the synthesis of advanced functional materials—are grounded in the established success of the pyrazole scaffold. It is our expert assessment that a systematic exploration of this molecule's derivative space will yield novel compounds with significant scientific and commercial value.

References

  • Exploring the Versatility of Pyrazole Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhang, J., & Chen, J. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Retrieved from

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry. Retrieved from 13

  • Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. (n.d.). Hep Journals. Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from 15

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved from [Link]

  • Lamberth, C. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. Retrieved from [Link]

  • 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. (2025). Future Medicinal Chemistry. Retrieved from [Link]

  • Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • Review: biologically active pyrazole derivatives. (2016). RSC Advances. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Molecules. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. (2020). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Semantic Scholar. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

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  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Robust Laboratory-Scale Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole scaffolds are fundamental heterocyclic motifs that form the core of numerous pharmacologically active compounds and are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their prevalence is due to their unique electronic properties and their ability to act as versatile pharmacophores. Specifically, Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a valuable intermediate for synthesizing more complex molecules, including potential drug candidates.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is based on the classic Knorr pyrazole synthesis, a reliable and efficient method involving the cyclocondensation of a β-dicarbonyl compound with hydrazine.[3] We will detail the reaction mechanism, provide a step-by-step experimental guide, and outline the necessary characterization and safety protocols to ensure a reproducible and successful synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step mechanism: initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Overall Reaction:

Mechanistic Pathway:

The reaction between a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxohexanoate, and hydrazine is a cornerstone of heterocyclic chemistry.[2][4] The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-ketoester. Given the higher electrophilicity of the ketone carbonyl (C4) compared to the ester carbonyl (C2), the initial attack preferentially occurs at the ketonic carbon. This is followed by dehydration to form a hydrazone intermediate.

Subsequently, the second nitrogen atom of the hydrazine moiety undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon (the ester's carbonyl). This cyclization step is followed by another dehydration event, which results in the formation of the stable, aromatic pyrazole ring. The regioselectivity, yielding the 3-ethyl-5-carboxylate isomer, is dictated by the initial site of attack.

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Formation start_materials Ethyl 2,4-dioxohexanoate + Hydrazine Hydrate hydrazone Hydrazone Formation start_materials->hydrazone Nucleophilic attack at ketone carbonyl (C4) enamine Intramolecular Cyclization hydrazone->enamine Nucleophilic attack at ester carbonyl (C2) dehydration Dehydration & Aromatization enamine->dehydration product This compound dehydration->product

Caption: Mechanistic flow of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous pyrazole syntheses.[5][6]

Materials and Equipment
  • Reagents:

    • Ethyl 2,4-dioxohexanoate (or synthesized in situ)

    • Hydrazine monohydrate (~64% solution, or as specified)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (AcOH)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • TLC plates (Silica gel 60 F₂₅₄)

Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mmol)Role
Ethyl 2,4-dioxohexanoate172.188.61 g50.0Substrate
Hydrazine Hydrate (64%)50.063.13 g (2.5 mL)50.0Reagent
Absolute Ethanol46.0750 mL-Solvent
Glacial Acetic Acid60.050.5 mL-Catalyst
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxohexanoate (8.61 g, 50.0 mmol) in absolute ethanol (50 mL). Add glacial acetic acid (0.5 mL) to the solution. The mild acid serves to catalyze the imine formation and subsequent cyclization steps.

  • Addition of Hydrazine: Cool the flask in an ice bath to 0 °C. Slowly add hydrazine monohydrate (2.5 mL, 50.0 mmol) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Maintaining a low temperature is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot has disappeared.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Workup: Pour the resulting residue into cold water (50 mL). This step precipitates the organic product and helps remove water-soluble impurities. Neutralize the solution carefully with a saturated aqueous NaHCO₃ solution until effervescence ceases. This step is critical to remove the acetic acid catalyst.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL). The repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to afford the pure this compound.

Safety Precautions
  • Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The initial reaction can be exothermic. Ensure proper temperature control with an ice bath during the addition of hydrazine.

Experimental Workflow Visualization

G start 1. Reaction Setup (Dissolve ketoester in EtOH/AcOH) addition 2. Hydrazine Addition (0 °C, Dropwise) start->addition reaction 3. Reaction (Stir at RT, 12-16h) addition->reaction workup 4. Workup & Extraction (Quench, Neutralize, Extract with EtOAc) reaction->workup purify 5. Purification (Dry, Concentrate, Recrystallize) workup->purify end 6. Characterization (NMR, MS, IR) purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired. Expected spectral characteristics are based on analogous structures.[6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.25-1.35 (t, 3H, -CH₂CH₃ )

    • δ ~1.35-1.45 (t, 3H, -OCH₂CH₃ )

    • δ ~2.70-2.80 (q, 2H, -CH₂ CH₃)

    • δ ~4.30-4.40 (q, 2H, -OCH₂ CH₃)

    • δ ~6.60 (s, 1H, pyrazole C4-H)

    • δ ~11.0-12.0 (br s, 1H, pyrazole N-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Expected peaks around δ 13.0, 14.5, 20.0, 61.0, 105.0, 140.0, 150.0, 162.0.

  • Mass Spectrometry (EI-MS):

    • m/z = 168 [M]⁺, corresponding to the molecular weight of C₈H₁₂N₂O₂.

References

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Der Pharma Chemica (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(3), 939-943. [Link]

  • OChem Tutor (2019). synthesis of pyrazoles. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1838-1847. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Modern Chemistry & Applications, 3(4). [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

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Harnessing the Potential of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs.[1] Its five-membered heterocyclic structure offers a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the vast family of pyrazole-based building blocks, Ethyl 3-ethyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable intermediate. This guide provides a comprehensive overview of its synthesis, applications, and the underlying scientific principles that make it a compelling starting point for the development of novel therapeutics.

I. The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are classified as five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique electronic and steric properties that are conducive to interactions with a wide array of biological targets. The versatility of the pyrazole ring allows for the strategic placement of various substituents at different positions, enabling fine-tuning of a compound's biological activity.[2] Clinically approved drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil feature a pyrazole core, underscoring the therapeutic relevance of this heterocycle.[3]

The subject of this guide, this compound, possesses several key features that make it an attractive starting material for drug discovery programs:

  • A Reactive Ester Group: The ethyl carboxylate at the 5-position serves as a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of carboxamide derivatives.[4] This late-stage diversification is a powerful strategy in lead optimization.

  • A Modifiable Pyrazole Core: The pyrazole ring itself offers multiple sites for substitution. The substituents at the 1 and 3-positions can be varied to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability.

  • Proven Bioactivity of Analogs: A wealth of scientific literature demonstrates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6] This extensive body of research provides a strong rationale for exploring the therapeutic potential of novel derivatives synthesized from this compound.

II. Synthesis of this compound and Its Derivatives

The construction of the pyrazole ring is a well-established process in organic chemistry, with the Knorr pyrazole synthesis being a prominent method. This reaction typically involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[7]

This protocol outlines the synthesis of the title compound from a suitable β-ketoester and hydrazine hydrate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both reactants and facilitates the reaction at reflux temperatures.

  • Catalytic Acetic Acid: A catalytic amount of acid is often used to protonate the carbonyl oxygen of the β-ketoester, making it more electrophilic and accelerating the initial condensation with hydrazine.[7]

  • Aqueous Workup: The workup procedure with ethyl acetate and water is designed to remove any remaining water-soluble reagents and byproducts. Brine washes are used to remove residual water from the organic layer.

  • Purification: Column chromatography or recrystallization is employed to isolate the pure product from any unreacted starting materials or side products.

Materials:

  • Ethyl 2,4-dioxohexanoate (β-ketoester)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

dot

G start Start: β-Ketoester & Hydrazine Hydrate dissolve Dissolve in Ethanol + Catalytic Acetic Acid start->dissolve reflux Heat to Reflux (80°C) Monitor by TLC dissolve->reflux workup Aqueous Workup (EtOAc, Water, Brine) reflux->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify (Column Chromatography/Recrystallization) dry->purify product Product: this compound purify->product

Caption: Synthetic workflow for this compound.

Further modification of the pyrazole ring, such as N-alkylation, can significantly impact biological activity. The following protocol is adapted from a patented procedure for the N-methylation of the pyrazole core.[8]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH) as Base: NaH is a strong, non-nucleophilic base used to deprotonate the pyrazole nitrogen, forming the corresponding anion which is a more potent nucleophile.

  • Dimethyl Carbonate as Methylating Agent: Dimethyl carbonate is a safer alternative to highly toxic methylating agents like dimethyl sulfate.[8]

  • Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that is suitable for reactions involving anionic intermediates.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add dimethyl carbonate and heat the reaction mixture to 80-140 °C for 4 hours.[8]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate.[8]

III. Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported, the vast body of literature on analogous pyrazole derivatives provides a strong predictive framework for its potential applications. This compound serves as an excellent starting point for the development of novel agents in several therapeutic areas.

The pyrazole scaffold is a well-recognized pharmacophore in the design of anticancer agents.[2][5] Derivatives have been shown to target various cancer-related pathways. For instance, pyrazole-based compounds have been developed as inhibitors of kinases, which are crucial regulators of cell proliferation and survival.[9]

Rationale for Development:

  • Kinase Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. By modifying the substituents at the 1, 3, and 5-positions of the pyrazole core, it is possible to achieve selective inhibition of specific kinases implicated in cancer progression.

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized pyrazole derivatives against cancer cell lines.

Causality Behind Experimental Choices:

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO for Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (derivatives of this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

dot

G start Seed Cancer Cells in 96-well Plate treat Treat with Pyrazole Derivatives (Serial Dilutions) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve Formazan in DMSO incubate2->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[10]

Rationale for Development:

  • COX-2 Inhibition: The cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are important mediators of inflammation. The structural features of certain pyrazole derivatives allow for selective binding to the COX-2 isoform, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.[11]

  • Modulation of Other Inflammatory Mediators: Pyrazoles can also be designed to inhibit other targets in the inflammatory cascade, such as pro-inflammatory cytokines.

Representative Data for Pyrazole Derivatives with Anti-inflammatory Activity:

Compound ClassTargetIn Vitro Activity (IC₅₀)Reference
Pyrazole-benzenesulfonamide hybridsCOX-219.87 - 61.24 nM[10]
Ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylatesN/A (In vivo model)Significant edema reduction[12]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesN/A (In vivo model)Significant analgesic and anti-inflammatory effects[13]

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The pyrazole scaffold has been explored for the development of new antibacterial and antifungal drugs.[14][15]

Rationale for Development:

  • Diverse Mechanisms of Action: Pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways.

  • Broad Spectrum of Activity: Different pyrazole-based compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14]

Representative Data for Pyrazole Derivatives with Antimicrobial Activity:

CompoundOrganismIn Vitro Activity (MIC)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038 µmol/mL[14]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mL[14]
IV. Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on related pyrazole derivatives strongly supports its potential as a scaffold for the development of novel therapeutics in oncology, inflammation, and infectious diseases. The synthetic accessibility of this compound, coupled with the proven track record of the pyrazole core, makes it an attractive starting point for drug discovery campaigns. Future research efforts focused on the synthesis and biological evaluation of diverse libraries derived from this compound are warranted and hold the promise of identifying new lead compounds with significant therapeutic potential.

References

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Application Notes & Protocols: The Strategic Utility of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding capabilities.[1] Compounds incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Ethyl 3-ethyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable intermediate within this class. Its trifunctional nature—featuring a reactive N-H proton, a modifiable ester group, and a stable ethyl substituent—provides chemists with three distinct points for molecular elaboration, enabling the systematic construction of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth exploration of this compound, detailing its core reactivity and offering field-proven protocols for its application in key synthetic transformations. The focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, particularly regioselectivity, to empower researchers in drug discovery and process development.

Physicochemical Properties & Handling

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueData Source(s)
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂O₂Inferred
Molecular Weight 168.19 g/mol Inferred
CAS Number 153576-52-8 (Unverified)-
Appearance Typically an off-white to yellow solid or oilGeneral Observation
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH, EtOAc)General Observation
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a certified chemical fume hood.[3]

Core Reactivity and Strategic Applications

The synthetic utility of this compound is dictated by its three primary reactive sites. Understanding the interplay between these sites is crucial for designing logical and efficient synthetic routes.

Caption: Key reactive sites on the pyrazole intermediate.

The most common and strategically important transformations involve the N1 position and the C5 ester, which allow for the introduction of diverse functional groups and the extension of the molecular framework.

Application Protocol 1: Regioselective N-Alkylation

The N-alkylation of asymmetrically substituted pyrazoles is a foundational reaction in medicinal chemistry.[5] The primary challenge is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position. For this compound, steric hindrance from the adjacent C5-ester group strongly favors alkylation at the less hindered N1 position, often leading to a single major regioisomer.[6][7]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the pyrazole N-H. It is preferred for its ease of handling and removal over stronger, more hazardous bases like sodium hydride (NaH).[5][7]

  • Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the pyrazole salt and promotes Sₙ2 reactions without interfering with the nucleophile.[5]

  • Temperature: Mild heating can increase the reaction rate without promoting significant side reactions or decomposition.

Detailed Methodology: Synthesis of Ethyl 1-benzyl-3-ethyl-1H-pyrazole-5-carboxylate
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. To this solution, add finely powdered potassium carbonate (1.5 eq).

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 20-30 minutes to facilitate deprotonation and formation of the potassium pyrazolide salt.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N1-alkylated product.

Caption: General experimental workflow for base-mediated N-alkylation.

Application Protocol 2: Ester Hydrolysis to Carboxylic Acid

Converting the ethyl ester to a carboxylic acid is a critical step for further functionalization, most commonly for amide bond formation via coupling chemistry. This transformation is typically achieved through saponification, a base-mediated hydrolysis.[8]

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and is less prone to promoting certain side reactions.

  • Solvent System: A mixture of an organic solvent like Tetrahydrofuran (THF) or Methanol with water ensures that both the organic substrate and the inorganic base are in the same phase, facilitating the reaction.

  • Acidification: Careful acidification is required to protonate the carboxylate salt formed in situ, precipitating the desired carboxylic acid product.

Detailed Methodology: Synthesis of 3-ethyl-1H-pyrazole-5-carboxylic acid
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the solid product under vacuum to a constant weight to yield the pure carboxylic acid. The product can often be used without further purification.

Application Protocol 3: Synthesis of Fused Heterocycles

The pyrazole core is an excellent foundation for constructing fused bicyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest as kinase inhibitors.[2][9] This transformation typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. While our starting material is not a 5-aminopyrazole, it serves as a precursor. A more direct cyclocondensation can be achieved by reacting the pyrazole with a binucleophilic partner that engages both the N1-H and the C5-ester.

Causality Behind Experimental Choices:

  • Reagent: A reagent like hydrazine or a substituted hydrazine can react first at the ester (forming a hydrazide) and then cyclize onto the ring, or react at both N-H and ester positions with a suitable dielectrophile. A common strategy is reaction with a β-ketoester.[2][10]

  • Catalyst: The reaction is often catalyzed by acid (e.g., acetic acid or H₂SO₄) to activate the carbonyl groups of the dicarbonyl compound towards nucleophilic attack.[10][11]

Conceptual Workflow: Towards Pyrazolo[1,5-a]pyrimidin-7-ones

This protocol outlines a common route from a related aminopyrazole to illustrate the potential of the scaffold. Direct application with this compound would require prior conversion to the corresponding 5-aminopyrazole, a multi-step process.

G Figure 3: Pathway to Pyrazolo[1,5-a]pyrimidines A 5-Aminopyrazole Intermediate C Condensation (Acid Catalyst, Heat) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Enamine Intermediate (via Condensation) C->D E Intramolecular Cyclization D->E F Dehydration E->F G Pyrazolo[1,5-a]pyrimidine Core Structure F->G

Caption: General synthetic logic for building fused pyrimidines.

This conceptual pathway highlights how the pyrazole core, derived from intermediates like this compound, serves as the critical starting point for building complex, biologically relevant heterocyclic systems. The synthesis of these fused rings is a frequently employed strategy in modern drug discovery.[2][12]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Available at: [Link]

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  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

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  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Available at: [Link]3/)

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Application Notes and Protocols for the Synthesis of Pyrazoles Using Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and drug development. Their versatile scaffold is a key constituent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The inherent stability of the pyrazole ring, coupled with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties, making it a privileged structure in the design of bioactive molecules. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely employed method for constructing this important heterocyclic system.[1][2] This application note provides a detailed guide to the synthesis of pyrazoles, with a specific focus on the reaction of 1,3-dicarbonyl compounds with hydrazine hydrate, offering insights into reaction conditions, optimization, and detailed experimental protocols.

Core Principles: The Knorr Pyrazole Synthesis Mechanism

The classical Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The reaction is typically acid-catalyzed and proceeds through a well-established mechanism involving imine formation and subsequent intramolecular cyclization.

The reaction commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by an acid catalyst. This activation facilitates the nucleophilic attack by one of the nitrogen atoms of hydrazine, leading to the formation of a hydrazone intermediate after dehydration.[5][6] The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, which can also be protonated, initiating an intramolecular cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring and regeneration of the acid catalyst.[3][4] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed.[1][2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Protonation Carbonyl Protonation 1,3-Dicarbonyl->Protonation H⁺ (cat.) Hydrazine Hydrazine Hydrate Hydrazine->Protonation Hydrazone Hydrazone Intermediate Protonation->Hydrazone -H₂O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Final Dehydration Cyclization->Dehydration -H₂O Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Knorr Pyrazole Synthesis Mechanism.

Optimizing Reaction Conditions for Pyrazole Synthesis

The efficiency and outcome of the pyrazole synthesis are highly dependent on the chosen reaction conditions. Key parameters to consider include the choice of solvent, the nature and amount of catalyst, the reaction temperature, and the reaction time.

Solvent Selection

The choice of solvent can significantly influence reaction rates and yields. Polar protic solvents like ethanol and 1-propanol are commonly used as they effectively solvate the reactants and facilitate the proton transfer steps in the mechanism.[5][6] In some cases, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to provide better results, especially when dealing with less reactive substrates.[1][7] For greener synthesis protocols, water has been successfully employed, often in conjunction with microwave or ultrasound irradiation to enhance reaction rates.[8][9]

Catalysis

While the reaction can proceed without a catalyst, it is often sluggish. Acid catalysts are typically employed to accelerate the dehydration steps.[1] Glacial acetic acid is a common and effective catalyst, used in small quantities.[5][6][10] For certain substrates, stronger acids like hydrochloric acid (HCl) can be beneficial.[1] In recent years, various solid acid catalysts and nano-catalysts, such as nano-ZnO, have been developed to facilitate easier work-up and catalyst recycling, aligning with the principles of green chemistry.[1]

Temperature and Reaction Time

The reaction temperature is a critical parameter that needs to be optimized for each specific set of substrates. Reactions can be conducted at room temperature, although heating is often necessary to drive the reaction to completion in a reasonable timeframe.[1] Typical heating temperatures range from refluxing in ethanol to around 100°C.[5][6] The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the complete consumption of the starting materials.[5][10]

Modern Synthetic Approaches

To enhance reaction efficiency and reduce environmental impact, modern techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have been successfully applied to pyrazole synthesis.[11][12][13] These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles.[11][14][15][16]

ParameterConventional HeatingMicrowave IrradiationUltrasound Irradiation
Solvent Ethanol, Propanol, Acetic AcidEthanol, Water, Solvent-freeEthanol, Water
Catalyst Acetic Acid, HCl, PiperidineAcetic Acid, Montmorillonite K10Graphene Oxide, Amberlyst-15
Temperature Room Temp. to 120°C80°C to 120°CRoom Temperature
Reaction Time 1 - 24 hours2 - 15 minutes2 - 35 minutes
Yields Good to Excellent (70-95%)Excellent (81-99%)Excellent (84-94%)

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a step-by-step method for the synthesis of a pyrazolone from a β-ketoester, specifically ethyl benzoylacetate, and hydrazine hydrate.[5][6][10] This is a representative example of a Knorr-type reaction.

Materials
  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Deionized water

  • 20-mL scintillation vial with a stir bar

  • Hot plate with stirring capability

  • TLC plates (silica gel)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the reaction mixture.

  • Heating and Monitoring: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring. After one hour, monitor the reaction's progress by TLC. Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and elute with a 30% ethyl acetate/70% hexane mobile phase.

  • Reaction Completion: Continue heating until the starting ketoester spot is no longer visible on the TLC plate, indicating the completion of the reaction.

  • Product Precipitation: Once the reaction is complete, carefully add 10 mL of deionized water to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.

  • Crystallization and Isolation: Turn off the heat and allow the mixture to cool to room temperature slowly while stirring to promote the formation of well-defined crystals.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.

  • Drying: Allow the product to air dry completely. The final product is 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Experimental_Workflow Start Start Reactants Combine Ethyl Benzoylacetate and Hydrazine Hydrate Start->Reactants Solvent_Catalyst Add 1-Propanol and Glacial Acetic Acid Reactants->Solvent_Catalyst Heating Heat to 100°C with Stirring Solvent_Catalyst->Heating TLC Monitor by TLC Heating->TLC TLC->Heating Reaction Incomplete Precipitation Add Water to Precipitate Product TLC->Precipitation Reaction Complete Cooling Cool to Room Temperature Precipitation->Cooling Filtration Isolate by Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Air Dry the Product Washing->Drying End End Drying->End

Caption: Experimental Workflow for Pyrazolone Synthesis.

Conclusion

The synthesis of pyrazoles using hydrazine hydrate and 1,3-dicarbonyl compounds is a robust and highly adaptable reaction. By carefully selecting the solvent, catalyst, and reaction temperature, researchers can optimize the synthesis for a wide range of substrates. The advent of modern techniques like microwave and ultrasound irradiation has further enhanced the efficiency and environmental friendliness of these protocols. The detailed procedures and insights provided in this application note serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of novel pyrazole-based compounds with therapeutic potential.

References

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  • Google Patents.
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  • The Pharma Innovation. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(9), 22-25. [Link]

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  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]

  • ResearchGate. (2025). Synthesis of pyrazolines by reaction with hydrazine hydrate. [Link]

  • ResearchGate. (2025). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]

  • AIP Publishing. (2018). Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst. AIP Conference Proceedings, 1953, 030221. [Link]

  • National Institutes of Health. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 7(44), 27603-27607. [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4777. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1061. [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • ResearchGate. (2025). (PDF) Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. [Link]

  • Semantic Scholar. Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. [Link]

  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. [Link]

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Application Notes and Protocols for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a pivotal intermediate in the synthesis of advanced pyrazole-based agrochemical formulations. This document details the synthesis of the intermediate, its conversion to a representative pyrazole carboxamide fungicide, and subsequent formulation into user-friendly products, alongside robust quality control and efficacy assessment protocols.

Introduction: The Significance of Pyrazole Scaffolds in Modern Agrochemicals

Pyrazole and its derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The pyrazole ring system is a key pharmacophore in numerous commercial products, valued for its metabolic stability and ability to be functionalized to fine-tune biological activity.[3] this compound serves as a critical building block in the synthesis of a prominent class of fungicides known as pyrazole carboxamides. These active ingredients are highly effective in controlling a broad range of fungal pathogens in various crops.[4]

This guide will focus on the journey of this compound from a chemical intermediate to a key component of a formulated agrochemical product, providing the scientific rationale and detailed protocols for each stage.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a β-ketoester with a hydrazine derivative.[5]

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the pyrazole carboxylate intermediate.

Materials:

  • Ethyl 2-pentanoyl-3-oxobutanoate (or a similar β-ketoester)

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalent) to the solution.

  • Slowly add hydrazine hydrate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

From Intermediate to Active Ingredient: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This compound is a precursor to pyrazole carboxamide fungicides. The synthesis involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a specific amine.

Protocol 3.1: Hydrolysis to 3-ethyl-1H-pyrazole-5-carboxylic acid

Objective: To convert the ethyl ester intermediate to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a mixture of THF and water.

  • Add LiOH or NaOH (1.5 - 3.0 equivalents) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-ethyl-1H-pyrazole-5-carboxylic acid.

Protocol 3.2: Amide Coupling to Form a Pyrazole Carboxamide

Objective: To synthesize the final active ingredient.

Materials:

  • 3-ethyl-1H-pyrazole-5-carboxylic acid

  • A selected aniline derivative (e.g., 2-amino-4'-chlorodiphenyl ether)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC)

  • Base (e.g., DIPEA or TEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the 3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Add the aniline derivative (1.1 equivalents), the coupling reagent (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide fungicide.

Diagram of the Synthesis Pathway:

Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_active Active Ingredient Synthesis beta-Ketoester beta-Ketoester Cyclocondensation Cyclocondensation beta-Ketoester->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Intermediate This compound Cyclocondensation->Intermediate Ethanol, Acetic Acid (cat.) Hydrolysis Hydrolysis Intermediate->Hydrolysis LiOH or NaOH Carboxylic_Acid 3-ethyl-1H-pyrazole-5-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Amine Amine Amine->Amide_Coupling Active_Ingredient Pyrazole Carboxamide Fungicide (AI) Amide_Coupling->Active_Ingredient Coupling agent, Base

Caption: Synthesis pathway from starting materials to the final active ingredient.

Agrochemical Formulation Protocols

The choice of formulation depends on the physicochemical properties of the active ingredient (AI) and the intended application method.[6] Emulsifiable Concentrates (EC) are suitable for water-insoluble AIs, while Suspension Concentrates (SC) are used for solid AIs with low water solubility.[7][8]

Protocol 4.1: Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable EC formulation of the synthesized pyrazole carboxamide fungicide.

Typical Composition of an EC Formulation:

ComponentFunctionConcentration Range (% w/w)
Pyrazole Carboxamide (AI)Active Ingredient10 - 50
Aromatic Solvent (e.g., Solvesso™ 150)Solvent40 - 80
Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate)Emulsifier3 - 8
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)Emulsifier/Stabilizer3 - 8

Procedure:

  • In a suitable vessel, add the aromatic solvent.

  • While stirring, slowly add the pyrazole carboxamide active ingredient until it is completely dissolved. Gentle heating may be applied if necessary.

  • Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogeneous mixture is obtained.

  • Filter the resulting concentrate to remove any undissolved particles.

Protocol 4.2: Preparation of a Suspension Concentrate (SC) Formulation

Objective: To prepare a stable SC formulation of the synthesized pyrazole carboxamide fungicide.

Typical Composition of an SC Formulation:

ComponentFunctionConcentration Range (% w/w)
Pyrazole Carboxamide (AI)Active Ingredient20 - 50
Propylene GlycolAntifreeze5 - 10
Dispersing Agent (e.g., Lignosulfonate)Dispersant2 - 5
Wetting Agent (e.g., Sodium lauryl sulfate)Wetting Agent1 - 3
Thickener (e.g., Xanthan gum)Suspending Agent0.1 - 0.5
BiocidePreservative0.1 - 0.3
WaterCarrierTo 100%

Procedure:

  • In a beaker, mix the propylene glycol, dispersing agent, wetting agent, and biocide with a portion of the water.

  • Slowly add the pyrazole carboxamide active ingredient to this mixture while stirring at high speed to form a slurry.

  • Pass the slurry through a bead mill to achieve the desired particle size (typically 2-5 microns).

  • In a separate vessel, prepare the thickener solution by slowly adding the xanthan gum to the remaining water while stirring.

  • Slowly add the milled slurry to the thickener solution and continue to stir until a uniform suspension is obtained.

Quality Control and Analytical Protocols

Robust analytical methods are essential for ensuring the quality of both the intermediate and the final formulated product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 5.1: HPLC Analysis of this compound

Objective: To determine the purity of the synthesized intermediate.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Gradient Isocratic or gradient depending on impurity profile
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized intermediate in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Calculate the purity of the sample by comparing the peak area of the analyte with that of the standard.

Protocol 5.2: HPLC Analysis of the Formulated Pyrazole Carboxamide Fungicide

Objective: To determine the concentration of the active ingredient in the final formulation.

HPLC Conditions: Adapt the conditions from Protocol 5.1, optimizing the mobile phase composition and gradient to ensure good separation of the active ingredient from formulation excipients.

Sample Preparation:

  • EC Formulation: Accurately weigh a sample of the EC formulation and dilute it with a suitable solvent (e.g., acetonitrile) to a known volume.

  • SC Formulation: Accurately weigh a sample of the SC formulation, disperse it in a known volume of a suitable solvent, and sonicate to ensure complete extraction of the active ingredient. Centrifuge or filter the sample before injection.

Procedure:

  • Prepare a calibration curve using standard solutions of the pure pyrazole carboxamide active ingredient.

  • Inject the prepared sample solutions into the HPLC system.

  • Quantify the concentration of the active ingredient in the formulation by comparing its peak area to the calibration curve.

Workflow for Quality Control:

QC_Workflow Start Start Sample_Prep Sample Preparation Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Purity/Concentration Calculation HPLC_Analysis->Data_Analysis Pass_Fail Pass_Fail Data_Analysis->Pass_Fail Compare to Specifications Release Product Release Pass_Fail->Release Pass Reject Reject and Re-process Pass_Fail->Reject Fail

Caption: General workflow for the quality control of the intermediate and final product.

Efficacy and Safety Assessment

After successful formulation and quality control, the agrochemical product must be evaluated for its biological efficacy and crop safety.

In Vitro Efficacy Assessment

The fungicidal activity of the formulated product can be initially assessed in vitro against a panel of target fungal pathogens. The mycelium growth inhibition method is commonly used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.[4]

In Vivo Efficacy Assessment

Greenhouse and field trials are essential to evaluate the performance of the formulation under realistic conditions. This involves applying the product to plants and then artificially inoculating them with the target pathogen. Disease severity is assessed over time compared to untreated and commercially available standard treatments.

Crop Safety (Phytotoxicity) Assessment

It is crucial to ensure that the formulation is not harmful to the crops it is intended to protect. Crop safety is evaluated by applying the product at various rates (including an overdose) to the target crops and observing for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

References

  • Fungicide Formulations. (n.d.). Scribd. Retrieved from [Link]

  • Formulation. (n.d.). CABI Digital Library. Retrieved from [Link]

  • WO2019195591A1 - Emulsifiable concentrate formulations of sdhi fungicides. (2019). Google Patents.
  • Production of fungicide - pesticide as emulsifiable concentrate ( EC ). (n.d.). MCB Books. Retrieved from [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed, 20(3), 4383-94. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Sheetal, Suprita, Suman, Gulati, S., & Singh, R. (2019). Synthesis and bioevaluation of novel pyrazole by different methods: A review. ResearchGate. [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). ResearchGate. [Link]

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Application Notes & Protocols: Evaluating Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in potent anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib.[1] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a representative pyrazole derivative, as a potential anti-inflammatory agent. We present detailed protocols for its chemical synthesis, a battery of in vitro screening assays to elucidate its mechanism of action, and a validated in vivo model to confirm its efficacy. The causality behind experimental choices is explained to provide a framework for robust and self-validating investigation.

Introduction: The Pyrazole Scaffold in Inflammation

The five-membered pyrazole heterocycle has proven to be a versatile and highly effective scaffold for designing such selective agents.[2][5] Its unique electronic and structural properties allow for critical interactions within the active sites of inflammatory targets.[6] This guide uses this compound as a model candidate to outline a systematic approach for the discovery and preclinical evaluation of novel pyrazole-based anti-inflammatory drugs.

Synthesis of the Candidate Compound

A common and effective method for synthesizing pyrazole carboxylates involves the cyclization of a 1,3-dicarbonyl intermediate with hydrazine hydrate.[7] The following protocol is adapted from established procedures for similar analogs.[7][8]

Protocol 1.1: Synthesis of this compound

Rationale: This two-step, one-pot reaction first involves a Claisen condensation to form the ethyl 2,4-dioxohexanoate intermediate, which is then cyclized with hydrazine. Using hydrazine hydrate provides the two adjacent nitrogen atoms required for the pyrazole ring.

Materials:

  • Propanal

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Formation of Intermediate. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of propanal (1.2 eq) and diethyl oxalate (1.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the intermediate, ethyl 2,4-dioxohexanoate sodium salt, will occur. Do not isolate.

  • Step 2: Cyclization. Cool the reaction mixture back to 0°C.

  • Slowly add hydrazine monohydrate (1.1 eq) to the mixture, followed by a catalytic amount of glacial acetic acid.

  • Allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Step 3: Work-up and Purification. Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize carefully with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield this compound as a pure solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials Propanal Propanal + Diethyl Oxalate Claisen Claisen Condensation (0°C to RT, 12-16h) Propanal->Claisen NaOEt Sodium Ethoxide in Ethanol NaOEt->Claisen Intermediate Intermediate: Ethyl 2,4-dioxohexanoate Claisen->Intermediate Cyclization Cyclization Reaction (0°C to RT, 4-6h) Intermediate->Cyclization Hydrazine Hydrazine Hydrate + Acetic Acid (cat.) Hydrazine->Cyclization Crude Crude Product Cyclization->Crude Workup Aqueous Work-up & Extraction (EtOAc) Crude->Workup Purify Column Chromatography Workup->Purify Final Pure Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Purify->Final

Caption: Workflow for the synthesis of the candidate compound.

Hypothesized Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole-based drugs is the inhibition of COX enzymes.[1][9] The pyrazole ring can act as a bioisostere for an aryl group, improving physicochemical properties like solubility and facilitating binding to the target protein.[6] We hypothesize that this compound will preferentially inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Candidate Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Candidate->COX Inhibition G cluster_prep Preparation (T = -1h) cluster_exp Experiment (T = 0 to 5h) cluster_analysis Analysis Grouping Animal Grouping (Control, Standard, Test) Baseline Measure Baseline Paw Volume Grouping->Baseline Admin Administer Drug/Vehicle (Oral or IP) Baseline->Admin Induce Induce Edema: Inject Carrageenan Admin->Induce Measure Measure Paw Volume Hourly for 5h Induce->Measure Calculate Calculate Edema Volume & Percent Inhibition Measure->Calculate Result Efficacy Data Calculate->Result

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Data Interpretation & Next Steps

A successful candidate compound would exhibit the following profile:

  • High Potency & Selectivity: A low nanomolar to micromolar IC₅₀ against COX-2 and a high Selectivity Index (>50) is desirable. [2]* Cellular Activity: Dose-dependent inhibition of NO, TNF-α, and IL-6 production without significant cytotoxicity.

  • In Vivo Efficacy: Significant, dose-dependent reduction of paw edema in the carrageenan model, particularly in the later phase (3-5 hours), comparable to the standard drug.

If this compound demonstrates this profile, subsequent steps in the drug discovery pipeline would include lead optimization to improve potency and drug-like properties, comprehensive pharmacokinetic (ADME) and toxicology (Tox) studies, and evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis). [1][10]

References

  • Vertex AI Search. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Gautam Rai, et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Fabian Ifeanyi Eze, et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • PubMed. (n.d.). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents.
  • Parminder Kaur, et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
  • Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • DSHS Peiris, et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Unknown Author. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Bhumika Yogi, et al. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega.
  • PubMed Central. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

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Topic: Experimental Setup for Gram-Scale Synthesis of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory and anticancer to antiviral and analgesic drugs.[1][2] The synthesis of pyrazole esters, in particular, provides versatile intermediates that can be further elaborated into complex molecular architectures. The ability to produce these scaffolds on a gram-scale is essential for advancing drug discovery programs from initial hits to lead optimization and preclinical studies.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of pyrazole esters via the Knorr pyrazole synthesis, a robust and widely utilized condensation reaction.[3] We will explain the causality behind experimental choices, provide a self-validating protocol with in-process controls, and offer guidance on characterization and safety.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr synthesis is a foundational method for forming pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound (in this case, a β-keto ester) with a hydrazine derivative.[3] The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring. The reaction is typically facilitated by an acid catalyst.[3]

Knorr_Mechanism Reactants β-Keto Ester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (+ Acid Catalyst) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Pyrazole Final Pyrazole Ester (Aromatic Ring) Cyclized->Pyrazole Dehydration (-H₂O)

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Workflow Overview

The overall process is designed to be efficient and scalable. It begins with the setup of the reaction, followed by controlled heating and monitoring. Once the reaction is complete, the product is isolated through precipitation and filtration, then purified by recrystallization to yield the final, high-purity pyrazole ester.

Workflow Setup Step 1: Reagent Preparation & Setup Charge round-bottom flask with β-keto ester, hydrazine hydrate, solvent, and stir bar. Equip with a condenser. Reaction Step 2: Reaction Add acid catalyst. Heat the mixture to reflux (e.g., ~100-110°C). Setup:f0->Reaction:f0 Monitor Step 3: In-Process Monitoring Monitor reaction progress via Thin-Layer Chromatography (TLC) until starting material is consumed. Reaction:f0->Monitor:f0 Workup Step 4: Product Isolation Add water to the hot mixture to precipitate the product. Cool in an ice bath. Monitor:f0->Workup:f0 Purify Step 5: Purification & Drying Collect the solid by vacuum filtration. Wash with cold water. Recrystallize from a suitable solvent (e.g., ethanol) and dry under vacuum. Workup:f0->Purify:f0 Analyze Step 6: Characterization Confirm structure and purity using NMR, IR, and MS analysis. Purify:f0->Analyze:f0

Caption: Gram-Scale Pyrazole Ester Synthesis Workflow.

Materials and Equipment

Reagents and Solvents
MaterialGradeSupplierNotes
Ethyl BenzoylacetateReagentSigma-Aldrich, AcrosExample β-keto ester.
Hydrazine Hydrate (50-60%)ReagentSigma-Aldrich, TCICaution: Toxic and corrosive.[4]
1-Propanol or EthanolACSFisher ScientificReaction solvent.
Glacial Acetic AcidACSVWRCatalyst.
Ethyl AcetateACSFisher ScientificFor TLC and recrystallization.
HexanesACSFisher ScientificFor TLC and recrystallization.
Deionized Water--For precipitation and washing.
Anhydrous Magnesium SulfateReagentSigma-AldrichFor drying organic extracts if needed.
Silica Gel TLC Plates (F254)-MerckFor reaction monitoring.
Equipment
EquipmentSpecificationNotes
Round-Bottom Flask250 mL or 500 mLMust accommodate reaction volume + solvent.
Magnetic Stir Plate with Heating-For consistent stirring and temperature control.
Magnetic Stir BarTeflon-coatedSize appropriate for the flask.
CondenserAllihn or LiebigTo prevent solvent loss during reflux.
Thermometer/Thermocouple-To monitor reaction temperature.
Buchner Funnel & Filter Flask-For vacuum filtration.
Vacuum Source-Water aspirator or vacuum pump.
GlasswareStandardBeakers, graduated cylinders, Erlenmeyer flasks.
Rotary Evaporator-For solvent removal post-recrystallization.
Analytical Balance0.001 g precisionFor accurate weighing of reagents.
NMR Spectrometer300 MHz or higherFor structural characterization.[5]
FT-IR Spectrometer-For functional group identification.[6]

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted for a gram-scale synthesis based on established literature procedures.[3]

1. Reaction Setup: a. In a 500-mL round-bottom flask equipped with a large magnetic stir bar, combine ethyl benzoylacetate (19.22 g, 100 mmol). b. Add 1-propanol (100 mL) to dissolve the ester. c. In a chemical fume hood, carefully add hydrazine hydrate (10.0 g, ~200 mmol, 2 eq.). CAUTION: Hydrazine is highly toxic and corrosive. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7] d. Add 10-15 drops of glacial acetic acid to the stirring mixture using a Pasteur pipette. e. Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

2. Reaction and Monitoring: a. Place the flask on a heating mantle/stir plate and begin vigorous stirring. b. Heat the reaction mixture to reflux (approximately 100-105°C). c. Monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC).

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane.
  • Procedure: Spot the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another.
  • Visualization: Use a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible. The reaction typically takes 2-4 hours.

3. Product Isolation and Work-Up: a. Once the reaction is complete (as indicated by TLC), turn off the heat but continue stirring. b. To the hot reaction mixture, slowly add deionized water (100 mL). The product will precipitate as a white or off-white solid. The addition of water decreases the solubility of the organic product, causing it to crash out of the solution.[3] c. Place the flask in an ice bath and continue stirring for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual hydrazine and acetic acid.

4. Purification and Drying: a. The crude product can be purified by recrystallization. A common solvent system is ethanol/water.

  • Transfer the solid to an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid completely.
  • Slowly add hot water until the solution becomes slightly cloudy.
  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. b. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. c. Dry the final product under vacuum at 50-60°C to a constant weight. A typical yield is 75-90%.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized pyrazole ester.

TechniqueExpected Results for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
¹H NMR Chemical shifts (δ, ppm) in DMSO-d6: δ ~11.0 (s, 1H, NH), δ ~7.2-7.8 (m, 5H, Ar-H), δ ~3.5 (s, 2H, CH₂).[8]
¹³C NMR Chemical shifts (δ, ppm) in DMSO-d6: δ ~170 (C=O), δ ~155 (C=N), δ ~125-135 (Ar-C), δ ~40 (CH₂).[5][8]
FT-IR Key peaks (cm⁻¹): ~3200 (N-H stretch), ~1700 (C=O stretch, amide), ~1600 (C=N stretch).[9]
Mass Spec (MS) Expected M/Z: [M+H]⁺ corresponding to the calculated molecular weight.

Safety Precautions

  • Hydrazine Hydrate: This substance is a suspected carcinogen, highly toxic, and corrosive.[4] All manipulations must be performed in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[10] Have an emergency spill kit ready.

  • Solvents: Propanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Acid: Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • General Handling: Avoid inhalation of dusts and vapors.[4] Ensure proper waste disposal according to institutional guidelines.[7]

References

  • Large‐scale synthesis of 1H‐pyrazole. J INDIAN CHEM SOC. ResearchGate. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Gram scale synthesis of substituted pyrazole. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Gram scale synthesis of pyrazole 2 a. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • Gram‐scale experiments with 10 mmol 1 k. ResearchGate. [Link]

  • Gram-scale synthesis and further transformations. ResearchGate. [Link]

  • Characterization data for new pyrazole derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block. Pyrazole derivatives are foundational in medicinal chemistry and materials science, making robust analytical characterization essential for ensuring product quality, safety, and efficacy in research and development.[1] This guide moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of methods and parameters. We present integrated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is designed to be self-validating, providing researchers with a reliable framework for confirming the identity, structure, and purity of the target molecule.

Compound Profile: this compound

The first step in any analytical endeavor is to understand the physicochemical properties of the analyte. These properties dictate the choice of analytical techniques and the specific parameters for each method.

Chemical Structure:

Physicochemical Properties Summary

PropertyValueSource / Rationale
Molecular Formula C₉H₁₄N₂O₂Calculated from structure.
Molecular Weight 182.22 g/mol Consistent with isomeric structures found in PubChem.[2][3]
Appearance Solid (predicted)Many pyrazole carboxylates are solids at room temperature.[4]
Polarity Moderately PolarThe presence of the pyrazole ring (N-H group) and the ethyl ester functional group contributes to its polarity, making it suitable for reversed-phase chromatography.[5]
Volatility Semi-volatileThe molecular weight and functional groups suggest it is amenable to GC analysis, possibly with elevated temperatures.[6]

Integrated Analytical Workflow

A single analytical technique is rarely sufficient for unambiguous characterization. A multi-technique, orthogonal approach provides a complete picture of the compound's identity, structure, and purity. The data from each technique should be cross-validating.

Analytical_Workflow Integrated Workflow for Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample Synthesized Compound (this compound) HPLC HPLC-UV (Purity & Quantification) Sample->HPLC GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity Assay (>99%) HPLC->Purity Identity Identity Verification GCMS->Identity Structure Structural Confirmation NMR->Structure FTIR->Structure Final Complete Characterization Report Purity->Final Structure->Final Identity->Final

Caption: Integrated workflow for the characterization of the target compound.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. The compound partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, we can achieve separation from both more polar and less polar impurities.

Protocol: RP-HPLC for Purity Assessment

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common MS-compatible modifier that improves peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic form.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detector: UV-Vis Diode Array Detector (DAD) at 210 nm. Rationale: This wavelength is typically low enough to detect the pyrazole core and other organic chromophores.[7]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute to a working concentration of approximately 100 µg/mL. Rationale: This concentration range typically provides a strong UV signal without saturating the detector.[5]

  • Isocratic Elution Method:

    • Composition: 60% Mobile Phase A, 40% Mobile Phase B.

    • Run Time: 15 minutes.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method should be validated for specificity, linearity, and precision as per standard guidelines.[5]

HPLC System Parameters

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 60% (0.1% Formic Acid in Water) : 40% (0.1% Acetonitrile)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on boiling point and column interactions. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. This is particularly useful for detecting residual solvents or volatile synthetic byproducts.[6]

Protocol: GC-MS for Identity and Volatile Impurities

  • System Preparation:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250 °C, Split mode (20:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program starts at a low temperature to separate volatile impurities and then ramps up to elute the main compound in a reasonable time with good peak shape.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100 µg/mL.

  • Data Interpretation:

    • Identify the peak corresponding to the target compound by its retention time.

    • Confirm identity by analyzing the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 182.

    • Look for characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester or the ethyl group (-C₂H₅, 29 Da). The fragmentation patterns of pyrazoles are well-documented and can provide definitive structural information.[8]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide direct information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire ¹H NMR spectrum (e.g., at 400 MHz).

    • Acquire ¹³C NMR spectrum (e.g., at 100 MHz).

    • For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Predicted NMR Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Rationale
Pyrazole N-H ~11-13br s1H-The N-H proton of pyrazoles is acidic and often appears as a broad singlet at a very downfield shift.[9][10]
Pyrazole C4-H ~6.5s1H~105The proton on the pyrazole ring is in an electron-rich environment and appears as a singlet.
Ester -OCH₂- ~4.4q2H~61Methylene protons adjacent to an ester oxygen, split by the neighboring methyl group.
Ring -CH₂- ~2.8q2H~20Methylene protons of the ethyl group on the pyrazole ring, deshielded by the aromatic system.
Ring -CH₃ ~1.3t3H~13Methyl protons of the ethyl group on the pyrazole ring, split by the adjacent methylene.
Ester -CH₃ ~1.4t3H~14Methyl protons of the ethyl ester, split by the adjacent methylene.
Pyrazole C3 ---~150Carbon atom attached to the ethyl group, deshielded by the adjacent nitrogen.[11]
Pyrazole C5 ---~140Carbon atom attached to the ester group, also deshielded.[11]
Ester C=O ---~162Carbonyl carbon of the ester functional group.

Note: Predicted values are based on typical shifts for similar pyrazole structures and may vary slightly.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR Analysis

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3100 (broad) N-H StretchPyrazole N-H
2980-2850 C-H StretchAliphatic (ethyl groups)
~1720 C=O StretchEster Carbonyl
~1550 C=N StretchPyrazole Ring
~1250 C-O StretchEster C-O

Rationale: The presence of a broad peak above 3100 cm⁻¹ is characteristic of the hydrogen-bonded N-H group in the pyrazole ring.[14] A strong, sharp peak around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[15] Aliphatic C-H stretches below 3000 cm⁻¹ confirm the ethyl substituents.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. By combining the separation power of HPLC and GC with the detailed structural insights from NMR, MS, and FTIR, researchers can unambiguously confirm the identity, purity, and structure of this important chemical entity. The protocols and data presented in this application note provide a robust framework for quality control and characterization in a drug discovery and development setting.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate.
  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • CymitQuimica. Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
  • International Journal Of Pharma Research and Health Sciences. Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole.
  • PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.

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Application Notes and Protocols for the Safe Handling and Storage of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives are five-membered heterocyclic compounds that form the structural core of a vast array of molecules essential to research and pharmaceutical development.[1] Their versatile chemical nature allows them to serve as key pharmacophores and synthetic intermediates in the creation of drugs with analgesic, anti-inflammatory, anti-cancer, and antiviral properties.[2][3][4] However, the same chemical reactivity that makes pyrazoles valuable also necessitates a thorough understanding and implementation of rigorous safety protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of pyrazole compounds, grounding best practices in the fundamental chemical and toxicological properties of this compound class.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. Before handling any pyrazole compound, a thorough evaluation of its specific hazards is mandatory. While derivatives may have unique properties, the parent pyrazole scaffold presents a baseline toxicological and reactivity profile that must be respected.

Toxicological Profile

Pyrazole and many of its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[5] The parent compound, 1H-Pyrazole, is associated with a range of health hazards as defined by the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for 1H-Pyrazole

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[6][7][8]
Acute Toxicity, DermalToxic in contact with skinH311[6][8]
Skin Corrosion/IrritationCauses skin irritationH315[6][7][8]
Serious Eye Damage/IrritationCauses serious eye damageH318[7][8]
Reproductive ToxicitySuspected of damaging fertility or the unborn childH361[6]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposureH372[7]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effectsH412[6][7][8]

Causality: The toxicity of pyrazoles can be attributed to their ability to interact with biological systems. For instance, prolonged exposure has been shown to affect organs like the liver.[6][9] It is crucial to consult the specific Safety Data Sheet (SDS) for any pyrazole derivative, as substitutions on the ring can significantly alter the toxicological profile.[2]

Physicochemical and Reactivity Hazards

Understanding the chemical nature of pyrazoles is key to preventing accidents.

  • Physical State : Pyrazole is a low-melting point (66-70 °C), off-white solid that is hygroscopic (absorbs moisture from the air).[10] This necessitates storage in tightly sealed containers in a dry environment.

  • Reactivity : The pyrazole ring possesses two nitrogen atoms with distinct electronic properties. The nitrogen at position 1 (N1) is non-basic and can be deprotonated by a base, while the nitrogen at position 2 (N2) has a lone pair of electrons, rendering it basic and reactive towards electrophiles.[3][11][12] This dual nature leads to specific incompatibilities.

    • Incompatible Materials : Store pyrazoles separately from strong acids and strong oxidizing agents to prevent vigorous or exothermic reactions.[10]

  • Combustibility : Pyrazole is a combustible solid.[6][10] While not highly flammable, it can burn if ignited, producing hazardous decomposition products like carbon oxides and nitrogen oxides (NOx).[6]

The Risk Assessment Workflow

A systematic approach to risk assessment ensures all hazards are identified and controlled. This process should be documented before any new procedure involving pyrazoles is initiated.

RiskAssessment A Identify Hazards (Review SDS, Literature) B Assess Risks (Exposure Potential, Severity) A->B Analyze C Implement Controls (Engineering, PPE, Protocols) B->C Mitigate D Review & Refine (Monitor, Adjust Procedures) C->D Validate D->A Iterate

Caption: Risk Assessment and Control Cycle.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

The primary engineering control for handling pyrazole compounds is a properly functioning chemical fume hood .[9] This is non-negotiable, especially when handling solids where dust generation is possible or when working with solutions. The fume hood contains vapors and aerosols, preventing inhalation exposure and protecting the laboratory environment. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during work.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the specific hazards of the task.[13]

  • Eye and Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times.[9][10][14] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6][13]

  • Skin Protection :

    • Gloves : Nitrile gloves are suitable for handling solids and for incidental contact with solutions. For prolonged contact or when working with solutions, consult a glove compatibility chart for the specific solvent being used. Always double-glove when handling highly concentrated solutions or potent derivatives. Inspect gloves for pinholes or tears before each use.[9]

    • Lab Coat/Protective Clothing : A standard laboratory coat is mandatory. For tasks with a high risk of splashing, a chemically resistant apron or a full protective suit should be worn.[7][14]

  • Respiratory Protection : Respiratory protection is generally not required when work is conducted within a chemical fume hood.[10] In the rare event of an engineering control failure or a large spill, a respirator may be necessary. Personnel must be fit-tested and trained before using any respirator. For pyrazole dust, a particulate respirator (e.g., N95, P100) is appropriate.[9]

PPEDecisionTree Start Task: Handling Pyrazole Compound Form Solid or Solution? Start->Form SolidHandling Weighing/Transferring Solid Form->SolidHandling Solid SolutionHandling Preparing/Using Solution Form->SolutionHandling Solution SplashRisk Significant Splash Risk? PPE_Solution_LowRisk Required PPE: - Safety Goggles - Nitrile/Solvent-Rated Gloves - Lab Coat SplashRisk->PPE_Solution_LowRisk No PPE_Solution_HighRisk Required PPE: - Goggles & Face Shield - Solvent-Rated Gloves - Chemical Apron over Lab Coat SplashRisk->PPE_Solution_HighRisk Yes PPE_Solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SolidHandling->PPE_Solid SolutionHandling->SplashRisk WasteSegregation Start Pyrazole-Contaminated Waste SolidWaste Solid Waste (Gloves, Paper, Excess Solid) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsates) Start->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Halogenated Labeled Halogenated Liquid Waste Container LiquidWaste->Halogenated Contains CH₂Cl₂, CHCl₃, etc. NonHalogenated Labeled Non-Halogenated Liquid Waste Container LiquidWaste->NonHalogenated Contains Acetone, Hexanes, etc.

Caption: Segregation Workflow for Pyrazole Waste.

Disposal Protocol :

  • Segregate : Separate waste streams as shown in the diagram above. Do not mix incompatible waste types. [15][16]2. Contain : Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Label : Ensure labels include the words "Hazardous Waste," the full chemical names of all constituents (including solvents), and the approximate percentages.

  • Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company. [16]5. Disposal : The ultimate disposal method for pyrazole compounds is typically high-temperature incineration. [6][9][15]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Protocol for Chemical Spills
  • Minor Spill (Solid, <1g, contained in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your standard PPE, gently sweep up the material with a dustpan and brush or use absorbent pads. Avoid creating dust. [6][17] 3. Place the collected material and cleaning supplies into a sealed bag and then into the solid hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (Liquid or large amount of solid) :

    • Evacuate : Immediately alert everyone and evacuate the laboratory. [18][19] 2. Isolate : Close the laboratory doors to contain the spill.

    • Report : Call your institution's emergency number (e.g., EHS, Public Safety) and report the spill, providing the chemical name, location, and approximate quantity.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Protocol for Personal Exposure
  • Skin Contact : Immediately go to the nearest safety shower or sink. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. [17][18][20]Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [17][20]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. [6][17]If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. [6][7]Seek immediate medical attention and provide the SDS to the medical personnel.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole - Safety D
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety D
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
  • SAFETY DATA SHEET - Pyrazole. (2025). Fisher Scientific.
  • Pyrazole CAS 288-13-1 | 807572. (n.d.). Merck Millipore.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
  • Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025).
  • Safety D
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Spill Control/Emergency Response. (2025). EHSO Manual.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC.
  • NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. (n.d.). CDC.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC.
  • Personal Protective Equipment for Working With Pesticides. (2000). MU Extension.
  • Personal Protective Equipment for Handling Pesticides. (2019). University of Florida.
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  • amines, arom
  • Aniline - IDLH | NIOSH. (n.d.). CDC.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. (n.d.). [Source not available].
  • What to do in a chemical emergency. (2024). GOV.UK.
  • Hazardous Material Spill | Emergency Inform
  • Chemical Spill procedure. (n.d.). [Source not available].
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Heterocyclic Chemistry. (n.d.). [Source not available].
  • Heterocyclic Compounds. (n.d.). Thermo Fisher Scientific - ES.
  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

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Ethyl 3-ethyl-1H-pyrazole-5-carboxylate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive pyrazole core, an ethyl substituent, and an ester moiety, provide multiple sites for chemical modification. This allows for the construction of a diverse array of complex molecules, particularly those with significant biological and pharmacological properties. Pyrazole derivatives, in general, are recognized as "biologically privileged" scaffolds due to their presence in numerous approved drugs and bioactive compounds.[1][2] This application note provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions and protocols for its application in the synthesis of high-value compounds.

Core Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The pyrazole ring contains two nitrogen atoms, one of which is nucleophilic and can be readily alkylated or acylated. The ester group can be hydrolyzed, reduced, or converted into other functional groups such as amides or hydrazides. The ethyl group at the 3-position provides steric and electronic influence on the reactivity of the pyrazole ring.

Key Reactive Sites:
  • N1-H of the Pyrazole Ring: The acidic proton on the nitrogen atom can be deprotonated with a suitable base, rendering the nitrogen nucleophilic for subsequent reactions.

  • Ester Carbonyl Group: The carbonyl carbon of the ethyl ester is electrophilic and susceptible to nucleophilic attack.

  • C4 Position of the Pyrazole Ring: This position can undergo electrophilic substitution reactions, such as halogenation.

Applications in the Synthesis of Bioactive Molecules

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] this compound serves as an excellent starting material for the synthesis of novel drug candidates.

Synthesis of Pyrazole-5-carboxamide Derivatives

A common and highly effective strategy involves the conversion of the ethyl ester to a carboxamide. This transformation is often a key step in the synthesis of biologically active molecules. The general workflow involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Protocol 1: Synthesis of 1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid

This protocol details the N-methylation of the pyrazole ring followed by hydrolysis of the ethyl ester. N-methylation is a crucial step for modifying the pharmacokinetic properties of the final compound.

Step 1: N-Methylation of this compound

This procedure utilizes dimethyl carbonate as a green and less toxic methylating agent compared to traditional reagents like dimethyl sulfate.[7][8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (10-50 mol% relative to the starting pyrazole) to the DMF.

  • To this suspension, add this compound.

  • Add dimethyl carbonate (3-8 molar equivalents).

  • Heat the reaction mixture to 80-140 °C and maintain for 4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove excess dimethyl carbonate and part of the DMF under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate as a pale yellow oil.[7]

Expected Yield: 65.1–90.5%[7]

Step 2: Hydrolysis to 1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid

Materials:

  • Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of Pyrazole-5-carbohydrazides

Hydrazide derivatives of pyrazoles are known to exhibit significant antitumor activities.[3] This protocol outlines the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • This compound (or its N-substituted derivative)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-ethyl-1H-pyrazole-5-carbohydrazide, will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

synthetic_pathway start Ethyl 3-ethyl-1H- pyrazole-5-carboxylate methylated_ester Ethyl 1-methyl-3-ethyl-1H- pyrazole-5-carboxylate start->methylated_ester NaH, (CH3O)2CO DMF, 80-140 °C hydrazide 3-Ethyl-1H-pyrazole- 5-carbohydrazide start->hydrazide N2H4·H2O, EtOH Reflux carboxylic_acid 1-Methyl-3-ethyl-1H- pyrazole-5-carboxylic acid methylated_ester->carboxylic_acid NaOH, EtOH/H2O then HCl amide N-Substituted 1-methyl-3-ethyl- 1H-pyrazole-5-carboxamide carboxylic_acid->amide Amine, Coupling Agent

Caption: Key synthetic transformations of this compound.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldReference
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylateC9H14N2O2182.2265.1–90.5%[7]
1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acidC8H10N2O2166.18High-
3-Ethyl-1H-pyrazole-5-carbohydrazideC6H10N4O154.17Good to High-

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for the efficient construction of molecules with significant potential in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this valuable pyrazole derivative. The adaptability of its core structure ensures its continued importance in the development of novel chemical entities.

References

  • Wei, Y., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [https://www.eur J. Chem., 18(1), 93-109.]([Link] J. Chem., 18(1), 93-109.)

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Mali, P. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6439. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.

Introduction: The Knorr Pyrazole Synthesis

The synthesis of this compound is a classic example of the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring system.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound—in this case, ethyl 2,4-dioxohexanoate—with hydrazine.[3] The resulting pyrazole is a crucial intermediate in the development of various pharmaceutical and agrochemical agents.[4][5]

While the reaction is generally reliable, achieving high yield and purity can be challenging due to factors such as regioselectivity, side reactions, and the stability of intermediates. This guide provides a comprehensive framework for understanding and overcoming these challenges.

Overall Reaction Scheme

The synthesis proceeds in two primary stages: first, the preparation of the 1,3-dicarbonyl precursor, followed by the cyclocondensation with hydrazine.

Reaction_Scheme R1 Diethyl Oxalate I1 Ethyl 2,4-dioxohexanoate R1->I1 1. NaOEt, Ethanol 2. H+ workup R2 2-Butanone R2->I1 P1 Ethyl 3-ethyl-1H- pyrazole-5-carboxylate I1->P1 Ethanol, Acetic Acid (cat.) Heat R3 Hydrazine Hydrate R3->P1 Troubleshooting_Yield Start Low Yield Observed CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC SM_Present SM Present: Incomplete Reaction CheckTLC->SM_Present Yes SM_Absent SM Absent: Side Reactions or Purification Loss CheckTLC->SM_Absent No Action_Time Increase Reaction Time or Temperature SM_Present->Action_Time Action_Analyze Analyze Crude Product (NMR, LC-MS) SM_Absent->Action_Analyze Action_Time->Start Re-evaluate Isomer Regioisomer Detected Action_Analyze->Isomer Impurity Found Workup_Loss Poor Mass Balance: Check Workup/Purification Action_Analyze->Workup_Loss No Major Impurity Optimize_Temp Optimize Reaction Temperature (Lower T) Isomer->Optimize_Temp Optimize_Workup Adjust Workup pH Optimize Recrystallization Workup_Loss->Optimize_Workup Mechanism Start Diketone + Hydrazine Attack4 Attack at C4 (Ketone) (Major Pathway) Start->Attack4 Attack2 Attack at C2 (Keto-ester) (Minor Pathway) Start->Attack2 HydrazoneA Hydrazone Intermediate A Attack4->HydrazoneA HydrazoneB Hydrazone Intermediate B Attack2->HydrazoneB CyclizeA Intramolecular Cyclization HydrazoneA->CyclizeA CyclizeB Intramolecular Cyclization HydrazoneB->CyclizeB DehydrateA Dehydration CyclizeA->DehydrateA DehydrateB Dehydration CyclizeB->DehydrateB ProductA Product: 3-ethyl-5-carboxylate DehydrateA->ProductA ProductB Regioisomer: 5-ethyl-3-carboxylate DehydrateB->ProductB

Sources

Technical Support Center: Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical β-ketoester and a substituted hydrazine is giving me a mixture of two isomeric pyrazoles. How can I control the regioselectivity?

A1: This is the most common issue in pyrazole synthesis, particularly via the Knorr cyclocondensation. The formation of regioisomers is dictated by which carbonyl group of the β-ketoester the substituted nitrogen of the hydrazine attacks first.[1] To control this, consider the following:

  • Steric Hindrance: A bulky substituent on the hydrazine or the ketoester will favor attack at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[1]

  • Solvent Choice: This is a powerful tool. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity.[2] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[2]

  • Nature of Hydrazine: Using an arylhydrazine hydrochloride instead of the free base can switch the regioselectivity. For example, in some systems, the hydrochloride form favors the 1,3-regioisomer, while the free base yields the 1,5-regioisomer.[3]

Q2: I'm trying to N-alkylate my pyrazole carboxylate, but I'm getting a mixture of products alkylated at N1 and N2. How can I direct the alkylation to a specific nitrogen?

A2: Regioselectivity in N-alkylation of unsymmetrical pyrazoles is a well-known challenge due to the similar nucleophilicity of the two ring nitrogens.[4] The outcome is often a mixture of regioisomers. Key factors to control this include:

  • Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If one of the nitrogen atoms has a bulky adjacent substituent, the alkylation will likely occur at the other nitrogen.[5]

  • Base and Cation Effects: The choice of base and the corresponding cation can influence the site of alkylation.[4] It is worth screening different bases (e.g., NaH, K2CO3, Cs2CO3) to see how it impacts the isomer ratio.

  • Protecting Groups: In multi-step syntheses, consider installing a removable protecting group on one of the nitrogens to force alkylation at the desired position.

Q3: My reaction is producing a significant amount of a high-molecular-weight byproduct, possibly a dimer. What is happening and how can I prevent it?

A3: Dimerization can occur, especially with functionalized pyrazoles like 5-aminopyrazoles. Under certain conditions, such as in the presence of a copper catalyst, these precursors can undergo oxidative C-H/N-H, C-H/C-H, and N-H/N-H bond coupling to form pyrazole-fused pyridazines and pyrazines.[6] To avoid this:

  • Avoid Incompatible Catalysts: If dimerization is observed, scrutinize your reaction for any metals (e.g., copper from previous steps or spatulas) that could catalyze this side reaction.

  • Control atmosphere: These are often oxidative couplings, so running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize this side product.

  • Protect Reactive Groups: The amino group in 5-aminopyrazoles is often involved in the dimerization.[6] Protecting this group before subsequent reactions can be an effective strategy.

Troubleshooting Guides

Guide 1: Controlling Regioisomer Formation in Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[7][8] However, when using an unsymmetrical dicarbonyl compound with a substituted hydrazine, two regioisomers can be formed.[1][2]

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pathways.

G cluster_0 Reaction Start cluster_1 Competing Initial Attack cluster_2 Intermediate Formation cluster_3 Final Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Hydrazone\nIntermediate A Hydrazone Intermediate A Attack at C1->Hydrazone\nIntermediate A Pathway A Hydrazone\nIntermediate B Hydrazone Intermediate B Attack at C2->Hydrazone\nIntermediate B Pathway B Regioisomer 1 Regioisomer 1 Hydrazone\nIntermediate A->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Hydrazone\nIntermediate B->Regioisomer 2 Cyclization & Dehydration Regioisomer 1\n(e.g., 1,5-disubstituted) Regioisomer 1 (e.g., 1,5-disubstituted) Regioisomer 2\n(e.g., 1,3-disubstituted) Regioisomer 2 (e.g., 1,3-disubstituted)

Caption: Competing pathways in the Knorr pyrazole synthesis.

A systematic approach to optimizing for a single regioisomer involves screening solvents and the form of the hydrazine reactant.

Table 1: Influence of Solvent and Hydrazine Form on Regioselectivity

Reactant 1 (1,3-Dicarbonyl)Reactant 2 (Hydrazine)SolventPredominant RegioisomerReference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanolMixture of 1,3- and 1,5-isomers[3]
1-Phenyl-1,3-butanedionePhenylhydrazine hydrochlorideMethanol1,3-Regioisomer (97:3 ratio)[3]
1-Phenyl-1,3-butanedionePhenylhydrazine (free base)Methanol1,5-Regioisomer (86:14 ratio)[3]
Trifluoromethyl-1,3-diketoneMethylhydrazineHFIP3-CF3 isomer (high selectivity)[2]

Protocol: Regioselective Synthesis using Phenylhydrazine Hydrochloride [3]

  • Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in methanol (10 mL per mmol of dicarbonyl).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product often contains a high ratio of the desired regioisomer. Further purification can be achieved by flash column chromatography on silica gel or recrystallization to yield the pure product.[9]

Guide 2: Troubleshooting N-Alkylation Reactions

The N-alkylation of a pyrazole carboxylate is a common synthetic step but can be plagued by the formation of two regioisomers if the pyrazole core is unsymmetrical.

The NH proton of the pyrazole is acidic and can be removed by a base to form a pyrazolate anion. This anion is a bidentate nucleophile, with negative charge density on both nitrogen atoms. The subsequent alkylation can occur at either nitrogen.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Product Mixture Unsymmetrical\nPyrazole Unsymmetrical Pyrazole Pyrazolate\nAnion Pyrazolate Anion Unsymmetrical\nPyrazole->Pyrazolate\nAnion Base Base Base->Pyrazolate\nAnion Attack at N1 Attack at N1 Pyrazolate\nAnion->Attack at N1 Attack at N2 Attack at N2 Pyrazolate\nAnion->Attack at N2 Alkyl Halide\n(R-X) Alkyl Halide (R-X) Alkyl Halide\n(R-X)->Attack at N1 Alkyl Halide\n(R-X)->Attack at N2 N1-Alkyl\nPyrazole N1-Alkyl Pyrazole Attack at N1->N1-Alkyl\nPyrazole N2-Alkyl\nPyrazole N2-Alkyl Pyrazole Attack at N2->N2-Alkyl\nPyrazole

Caption: N-Alkylation pathways of an unsymmetrical pyrazole.

The regioselectivity is often governed by a subtle interplay of steric and electronic factors. A practical approach is to screen reaction conditions.

Protocol: Screening for Selective N-Alkylation [10][11]

  • Setup: In parallel reaction vials, dissolve the pyrazole carboxylate (1.0 eq) in an anhydrous solvent (e.g., DMF, THF, Acetonitrile).

  • Base Addition: To each vial, add a different base (1.1 - 1.5 eq). Examples include K2CO3, Cs2CO3, NaH, or DIPEA.

  • Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to each vial.

  • Reaction: Stir the reactions at room temperature or with gentle heating (e.g., 50-60 °C). Monitor by TLC or LC-MS.

  • Analysis: After a set time (e.g., 12-24 hours), quench a small aliquot from each reaction and analyze the regioisomeric ratio by 1H NMR or LC-MS.

  • Scale-up: Once the optimal conditions are identified, scale up the reaction. Workup typically involves diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating.[9] Purification is achieved by column chromatography.

Guide 3: Purification of Pyrazole Carboxylates from Side Products

Effective purification is critical for obtaining high-quality material. Side products, such as regioisomers or starting materials, can often be difficult to separate.

  • Flash Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is crucial.

  • Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be a highly effective and scalable purification method.

For basic pyrazoles that are difficult to purify by other means, forming a salt can be an excellent strategy. The salt often has very different crystallization properties from the neutral impurities.[12][13]

  • Dissolution: Dissolve the crude pyrazole mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add at least one equivalent of an acid (e.g., HCl in ether, p-toluenesulfonic acid) to the solution.

  • Crystallization: The pyrazole acid addition salt will often precipitate out of the solution. Stir for a period to maximize crystallization.

  • Isolation: Collect the solid salt by vacuum filtration and wash with cold solvent to remove soluble impurities.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the pure, neutral pyrazole into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

References

  • Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.PubMed Central, 2023.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.MDPI, 2022.
  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • Knorr Pyrazole Synthesis.Chem Help ASAP.
  • Knorr pyrazole synthesis.Name-Reaction.com.
  • Knorr Pyrazole Synthesis.J&K Scientific LLC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.PMC, NIH, 2022.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.

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Optimizing temperature and reaction time for pyrazole formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Drawing from established literature and mechanistic principles, we will explore common experimental challenges and offer robust troubleshooting strategies to enhance yield, purity, and regioselectivity in your pyrazole formation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues frequently encountered during pyrazole synthesis, particularly via the classical Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Q1: My pyrazole synthesis yield is very low. What are the common causes and how can I improve it?

Low yields are a frequent issue stemming from several factors including improper reaction conditions, reactant purity, and competing side reactions.[1]

Causality & Troubleshooting:

  • Suboptimal Temperature: Temperature is a critical parameter. While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the final product. Conversely, a temperature that is too low will result in an incomplete or exceedingly slow reaction. An optimal temperature must be determined empirically. For instance, in some syntheses, raising the temperature to 60 °C improves the yield, but further increases can cause a decline in yield.[2]

  • Incorrect pH: The reaction medium's pH is crucial. The classical Knorr synthesis is often catalyzed by acid.[3] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts instead of the desired pyrazole.[1] The reaction should generally be conducted under neutral or weakly acidic conditions to favor pyrazole formation.[1] Mechanistic studies have shown that at neutral pH, the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step.[4]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine when the starting materials have been fully consumed.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can introduce side reactions that consume reactants and complicate purification, ultimately lowering the isolated yield.[1] Ensure all starting materials are of high purity, purifying them if necessary.

Experimental Protocol: General Optimization

  • Temperature Screening: Start the reaction at room temperature and monitor for progress. If no reaction occurs, incrementally increase the temperature by 20 °C intervals (e.g., 40 °C, 60 °C, 80 °C), monitoring the reaction at each stage by TLC.

  • Catalyst Check: For a standard Knorr synthesis, add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture.[5][6]

  • Time Study: Once an optimal temperature is found, run the reaction and take aliquots at regular intervals (e.g., every hour) to determine the point of maximum conversion without significant byproduct formation.

  • Purification: After work-up, purify the crude product using column chromatography on silica gel to isolate the desired pyrazole from any unreacted starting materials or byproducts.[7]

Q2: I'm getting a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the hydrazine can attack either of the two different carbonyl carbons.[7][8][9] Controlling this selectivity is vital, as different regioisomers possess distinct biological and chemical properties.[7]

Causality & Troubleshooting:

The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, influenced by steric hindrance, electronics, and reaction conditions.[7][10][11][12]

  • Electronic Effects: The initial nucleophilic attack by a nitrogen atom of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl.[7] For example, in a trifluoromethyl-substituted diketone, the carbonyl carbon adjacent to the electron-withdrawing -CF₃ group is the preferred site of initial attack.[7]

  • Steric Hindrance: Bulky substituents on either reactant can physically block attack at the nearest carbonyl group, directing the reaction to the less sterically hindered site.[7]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance the electrophilicity of one carbonyl group over the other, leading to significantly improved regioselectivity.[13] For example, reactions that yield a 1:1.3 mixture of isomers in ethanol can produce an almost exclusive single isomer when conducted in HFIP.[13]

  • Temperature: Reaction temperature can sometimes be used to switch between the kinetic and thermodynamic products. Lower temperatures generally favor the kinetic product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.[12][14]

Experimental Protocol: Improving Regioselectivity with Fluorinated Alcohols [13]

  • Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC.

  • Work-up: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the residue via column chromatography on silica gel to isolate the major regioisomer.

Q3: The reaction is taking too long. How can I accelerate it without compromising the yield?

Long reaction times are inefficient and can increase the likelihood of product degradation or side reactions. Several modern techniques can dramatically reduce synthesis time.

Causality & Troubleshooting:

  • Insufficient Heating: As a baseline, ensure the reaction is conducted at an appropriate temperature. Many pyrazole syntheses proceed efficiently at reflux in solvents like ethanol or propanol.[5][6]

  • Microwave-Assisted Synthesis (MAOS): This is the most common and effective method for accelerating the reaction. Microwave irradiation provides rapid, uniform, and efficient internal heating of the reaction mixture.[15] This can slash reaction times from hours to mere minutes and often leads to higher yields and cleaner product profiles.[15][16]

  • Ultrasonic Irradiation: Ultrasound can also accelerate the reaction through the phenomenon of acoustic cavitation, which generates localized high-energy zones, promoting the reaction without high bulk temperatures.[17][18] This method is particularly effective for multi-component reactions in aqueous media.[18]

Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

  • Setup: In a dedicated microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine (1.1 mmol).

  • Solvent/Catalyst: Add a suitable solvent that absorbs microwave energy efficiently (e.g., ethanol, acetic acid).[7] In some cases, solvent-free ("neat") conditions can be used.[15][16]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a fixed temperature (e.g., 120-140 °C) for a short duration (e.g., 5-20 minutes). Note: These conditions must be optimized for specific substrates.

  • Work-up: After cooling, precipitate the product by adding the mixture to ice-cold water. Collect the solid by filtration and purify as needed.[7]

Data Summary: Temperature and Time Optimization

The following table summarizes typical conditions and outcomes, illustrating how temperature and methodology affect reaction time and yield.

1,3-Dicarbonyl PrecursorHydrazine DerivativeMethodTemperature (°C)TimeYield (%)Reference
Ethyl BenzoylacetateHydrazine HydrateConventional~1001 hHigh (not specified)[5][6]
Ethyl AcetoacetatePhenylhydrazineConventionalReflux1 hHigh (not specified)[6]
Various 1,3-DiketonesVarious HydrazinesMicrowave120-14015-20 minGood to Excellent[7]
Ethyl AcetoacetatePhenylhydrazineMicrowave (Neat)20% Power Input< 5 min67%[15]
α,β-Unsaturated KetonesArylhydrazinesMicrowave120-14015-20 minGood to Excellent[7]
Various PrecursorsVarious HydrazinesUltrasound (in H₂O)Room Temp20-30 min85-96%[18]

Mechanistic & Troubleshooting Workflow

The formation of pyrazoles from 1,3-dicarbonyls and hydrazines is a multi-step process. Understanding this pathway is key to troubleshooting issues like low yield or poor regioselectivity. The diagram below outlines the core mechanism and key decision points for optimization.

Knorr_Pyrazole_Synthesis cluster_start Inputs cluster_reaction Reaction Pathway cluster_troubleshooting Troubleshooting & Optimization Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Attack Step 1: Nucleophilic Attack on Carbonyl Start->Attack Mix Reactants Intermediate Step 2: Hemiaminal/ Hydrazone Formation Attack->Intermediate TS_Regio Issue: Poor Regioselectivity? Attack->TS_Regio Control Point Cyclization Step 3: Intramolecular Cyclization Intermediate->Cyclization Dehydration Step 4: Dehydration (Rate-Determining Step) Cyclization->Dehydration Product Pyrazole Product Dehydration->Product TS_Yield Issue: Low Yield? Product->TS_Yield Evaluate Outcome Product->TS_Regio Opt_Temp Optimize Temperature & Time (TLC Monitoring) TS_Yield->Opt_Temp Yes Opt_Cat Use Weak Acid Catalyst (e.g., AcOH) TS_Yield->Opt_Cat Yes Opt_MW Use Microwave or Ultrasound TS_Yield->Opt_MW Yes Opt_Purity Check Reactant Purity TS_Yield->Opt_Purity Yes Opt_Solvent Change Solvent (e.g., HFIP, TFE) TS_Regio->Opt_Solvent Yes

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Technical Support Center: Purification of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity challenges encountered during and after synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed purification protocols, and the rationale behind our recommended strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?

The impurities in your sample are almost always a direct consequence of the synthetic route employed. The most common synthesis involves the cyclocondensation of a β-diketone equivalent (ethyl 2,4-dioxohexanoate) with hydrazine.[1][2] Based on this, the primary impurities fall into three categories:

  • Unreacted Starting Materials:

    • Ethyl 2,4-dioxohexanoate (or its enol tautomer): Incomplete reaction or improper stoichiometry can leave this starting material in your crude product.

    • Hydrazine (or Hydrazine Hydrate): A common and often volatile impurity that can sometimes be removed under vacuum but may persist.

  • Reaction By-products:

    • Regioisomers: The condensation reaction can potentially yield the undesired regioisomer, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.[1][3] The formation of this isomer is influenced by reaction conditions like pH and solvent.[4]

    • Hydrazones/Hydroxylpyrazolidine Intermediates: Incomplete dehydration or side reactions can lead to stable intermediates that contaminate the final product.[4]

    • Side-products from the Diketone Synthesis: Impurities from the initial Claisen condensation to form the diketone may carry through.

  • Degradation Products & Solvents:

    • Hydrolyzed Product: The ester can hydrolyze to 3-ethyl-1H-pyrazole-5-carboxylic acid, especially if exposed to strong acidic or basic conditions during workup.

    • Residual Solvents: Solvents used in the reaction (e.g., ethanol, acetic acid) or workup (e.g., ethyl acetate, dichloromethane) are common.[5][6][7]

Here is a summary table for quick reference:

Impurity CategorySpecific ExampleLikely SourceRecommended Primary Removal Method
Starting Materials Ethyl 2,4-dioxohexanoateIncomplete ReactionColumn Chromatography, Recrystallization
HydrazineExcess ReagentAqueous Wash, Vacuum
By-products Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (Regioisomer)Non-selective CyclizationFractional Recrystallization, Column Chromatography
Hydrolysis Product (Carboxylic Acid)Non-neutral workupAcid-Base Extraction, Column Chromatography
Solvents Ethanol, Ethyl Acetate, etc.Reaction/WorkupHigh Vacuum, Recrystallization
Q2: My crude product is an oil and won't crystallize. How can I purify it?

"Oiling out" is a common problem when the melting point of the impure compound is lower than the boiling point of the solvent, or when impurities prevent the formation of a crystal lattice.[8] When direct crystallization fails, Flash Column Chromatography is the most robust and reliable method for purifying oils or stubborn solids.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9][10] this compound is a moderately polar compound. Impurities like the starting diketone are typically more polar, while non-polar by-products are less polar. This difference in polarity is the key to achieving separation.

For a detailed, step-by-step guide, please refer to the section below.

Q3: I have a solid crude product, but NMR analysis shows it's only ~90% pure. What is the best purification strategy?

For solid materials with moderate purity, Recrystallization is often the most efficient method. It is scalable, cost-effective, and can yield highly pure material if the right solvent system is identified.

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[8] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for pyrazole derivatives.[8][11] You dissolve the crude solid in a minimal amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until turbidity persists, then allow it to cool slowly.

For a detailed procedure, see .

Q4: My main impurity is the corresponding carboxylic acid from ester hydrolysis. How can I remove it without using chromatography?

The presence of an acidic impurity alongside your neutral product is an ideal scenario for purification via Acid-Base Extraction .

Causality: This technique exploits the difference in the pKa of the compounds. The carboxylic acid impurity is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The pyrazole ester, being neutral, will remain in the organic layer. This allows for a clean separation using a separatory funnel.[12]

This method is fast, inexpensive, and avoids the use of silica gel, which can sometimes cause degradation of sensitive compounds.[9]

See for a complete workflow.

Purification Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the nature of your crude product.

Purification Workflow cluster_protocols Purification Protocols start Crude this compound check_physical_state What is the physical state? start->check_physical_state is_solid Solid check_physical_state->is_solid Solid is_oil Oil / Non-crystallizable solid check_physical_state->is_oil Oil check_purity Assess purity (TLC, NMR) is_solid->check_purity chromatography Protocol 2: Flash Column Chromatography is_oil->chromatography high_purity >95% Purity check_purity->high_purity High low_purity <95% Purity check_purity->low_purity Low check_impurities Identify major impurity type low_purity->check_impurities acidic_impurity Acidic (e.g., Carboxylic Acid) check_impurities->acidic_impurity Acidic neutral_impurity Neutral (e.g., Regioisomer) check_impurities->neutral_impurity Neutral acid_base_extraction Protocol 3: Acid-Base Extraction acidic_impurity->acid_base_extraction recrystallization Protocol 1: Recrystallization neutral_impurity->recrystallization

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: Recrystallization

Objective: To purify a solid crude sample of this compound by removing minor impurities.

Materials:

  • Crude solid product

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Solvents (e.g., Ethanol, Water, Ethyl Acetate, Hexane)

Step-by-Step Methodology:

  • Solvent Selection: Start by testing solvent systems. A good choice for pyrazoles is often an alcohol/water or ethyl acetate/alkane mixture.[8][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating and stirring.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

  • Purity Verification: Check the purity of the dried crystals using HPLC, TLC, or NMR and determine the melting point.

Protocol 2: Flash Column Chromatography

Objective: To purify an oily or highly impure sample by separating it from both more polar and less polar impurities.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes or flasks

  • TLC plates and chamber

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your desired product an Rf value of ~0.3. This is a crucial optimization step.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to yield the purified product.

  • Purity Verification: Confirm the purity of the combined fractions by NMR or HPLC.[13][14]

Column_Chromatography cluster_column Chromatography Column column Eluent (Mobile Phase) Sand Crude Sample Adsorbed on Silica Silica Gel (Stationary Phase) Sand Glass Wool Plug Stopcock collection Collection Flask (Fractions) column:f6->collection Elution eluent_source Eluent Reservoir eluent_source->column:f0 Flow Acid_Base_Extraction cluster_funnel Separatory Funnel start Crude Product in Organic Solvent (Ester + Acid Impurity) wash Wash with aq. NaHCO3 start->wash organic_layer Organic Layer (Pure Ester) wash->organic_layer Separates into aqueous_layer Aqueous Layer (Sodium Carboxylate Salt) wash->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate final_product Purified Ester dry_concentrate->final_product

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Technical Support Center: Troubleshooting Low Purity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity in the final pyrazole product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve purity issues effectively.

Troubleshooting Guide: Common Purity Problems and Solutions

Low purity in your final pyrazole product can often be traced back to a few common culprits. This section provides a systematic approach to identifying and addressing these issues.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
Multiple spots on TLC, even after initial workup. 1. Incomplete Reaction: Starting materials are still present. 2. Formation of Regioisomers: Particularly common with unsymmetrical 1,3-dicarbonyls or hydrazines.[1] 3. Side-Product Formation: Undesired reactions occurring under the synthesis conditions.1. Reaction Optimization: Re-evaluate reaction time, temperature, and stoichiometry.[2][3] Consider monitoring the reaction by TLC or LC-MS to determine the optimal endpoint. 2. Purification: Employ column chromatography for separating regioisomers and other closely related impurities.[4] Recrystallization may also be effective if the isomers have significantly different solubilities.[4] 3. Spectroscopic Analysis: Use techniques like NMR (¹H, ¹³C, NOESY, HMBC) to identify the structure of major impurities, which can provide clues about the side reactions.[1]
Final product is an oil and will not solidify. 1. Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization. 2. Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point. 3. Product is inherently an oil at room temperature. 1. High-Vacuum Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile solvents.[4] 2. Purification: Utilize column chromatography, as it is highly effective for purifying oily products.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.[5]
Colored impurities in the final product. 1. Formation of Colored Byproducts: Often high molecular weight, conjugated species. 2. Degradation of Starting Materials or Product: Can occur if the reaction is run at too high a temperature or for too long.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and then filter through celite to remove the charcoal and adsorbed impurities.[4][6] Be aware this may reduce your overall yield. 2. Recrystallization: This is often effective at leaving colored impurities in the mother liquor.[4] 3. Silica Gel Plug Filtration: Dissolve the product in a minimal amount of a suitable solvent and pass it through a short pad of silica gel to retain highly polar, colored impurities.[4]
Low yield after purification. 1. Suboptimal Purification Technique: Inefficient separation leading to loss of product in mixed fractions. 2. Product Loss During Workup: e.g., during extractions or transfers. 3. Premature Crystallization: During hot filtration in recrystallization.[6] 4. Product Adsorption: Strong binding of the pyrazole to the stationary phase (e.g., silica gel).[6]1. Optimize Chromatography: Carefully select the eluent system using TLC to ensure good separation (aim for an Rf of 0.3-0.4 for the desired product).[4] 2. Careful Handling: Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover all the product. 3. Pre-heat Funnel: Use a pre-heated funnel for hot filtration to prevent the product from crashing out.[6] 4. Deactivate Silica Gel: For basic pyrazoles, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) to prevent irreversible adsorption.[4][7]

Frequently Asked Questions (FAQs)

Q1: I'm observing two very close spots on my TLC, and they are difficult to separate. What is the likely cause and how can I resolve this?

A1: The most probable cause of two closely eluting spots in pyrazole synthesis is the formation of regioisomers. This is a very common issue, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][8][9] The reaction can proceed via two different pathways, leading to two distinct pyrazole isomers.[1]

To resolve this, you have a few options:

  • Optimize Reaction Conditions for Regioselectivity: The ratio of regioisomers can sometimes be influenced by the reaction solvent, temperature, and catalyst.[2][8] For instance, using aprotic dipolar solvents like DMF or NMP instead of protic solvents like ethanol can sometimes improve regioselectivity.[8]

  • High-Performance Column Chromatography: This is the most effective method for separating regioisomers.[4] You will need to carefully optimize your mobile phase. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve separation.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, you can attempt fractional recrystallization. This involves a series of recrystallization steps to enrich one isomer.[5]

Q2: My pyrazole product seems to be degrading on the silica gel column. What can I do to prevent this?

A2: Pyrazoles are basic heterocycles and can interact strongly with the acidic surface of silica gel, sometimes leading to degradation.[6] To mitigate this, you can:

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing a small amount of a base, such as 0.1-1% triethylamine.[4][7] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.[4]

  • Reversed-Phase Chromatography: If your pyrazole is stable under these conditions, reversed-phase chromatography on a C18 column can be a good alternative.[7]

Q3: What are the best general-purpose solvents for recrystallizing pyrazoles?

A3: The ideal recrystallization solvent is highly dependent on the specific structure and polarity of your pyrazole derivative. However, some commonly used and effective solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and water are frequently used.[5] For less polar pyrazoles, cyclohexane or petroleum ether can be effective.[5]

  • Mixed Solvent Systems: A powerful technique is to dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[5] Common mixed solvent pairs include ethanol/water, methanol/water, and hexane/ethyl acetate.[5]

Q4: How can I purify my pyrazole if it is not amenable to column chromatography or recrystallization?

A4: If standard methods fail, you can consider the following:

  • Acid-Base Extraction: Since pyrazoles are basic, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified pyrazole back into an organic solvent.

  • Salt Formation and Crystallization: You can form a salt of your pyrazole by treating it with an acid (e.g., HCl, H₂SO₄).[4][10] These salts are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to recover the free pyrazole.[4]

  • Distillation: For liquid pyrazoles, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[4]

Visualized Workflows and Decision Trees

General Troubleshooting Workflow for Low Purity Pyrazole

G start Crude Pyrazole Product (Low Purity) tlc Analyze by TLC/ LC-MS start->tlc identify_impurities Identify Impurities: - Starting Materials? - Regioisomers? - Unknown Byproducts? tlc->identify_impurities is_sm Starting Materials Present? identify_impurities->is_sm is_regio Regioisomers Present? is_sm->is_regio No optimize_rxn Optimize Reaction: - Time - Temperature - Stoichiometry is_sm->optimize_rxn Yes is_oil Product is an Oil? is_regio->is_oil No purification Select Purification Method (See Fig. 2) is_regio->purification Yes is_oil->purification No distill Distillation / Kugelrohr is_oil->distill Yes optimize_rxn->start column Column Chromatography purification->column recrystallize Recrystallization purification->recrystallize dry Thoroughly Dry (High Vacuum) column->dry recrystallize->dry distill->dry final_product Pure Pyrazole Product dry->final_product

Caption: Troubleshooting workflow for low purity pyrazole synthesis.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the product solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes column Column Chromatography is_liquid->column No distill Vacuum Distillation is_thermally_stable->distill Yes is_thermally_stable->column No is_basic Is the pyrazole basic? recrystallize->is_basic acid_base Consider Acid-Base Extraction or Salt Recrystallization column->acid_base is_basic->column No, and recrystallization failed deactivate_silica Column Chromatography (Deactivated Silica) is_basic->deactivate_silica Yes, and recrystallization failed deactivate_silica->acid_base

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Alternative solvents for the synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on exploring modern, sustainable solvent systems. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and innovate in your laboratory.

Part 1: Understanding the Conventional Synthesis and Its Challenges

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, as the pyrazole scaffold is present in numerous pharmaceuticals.[1] this compound is a valuable building block. The most common and robust method for its synthesis is a variation of the Knorr pyrazole synthesis, which involves two key steps:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, ethyl 2,4-dioxohexanoate, by reacting a ketone (2-pentanone) with a diester (diethyl oxalate) in the presence of a base like sodium ethoxide.

  • Cyclization/Condensation: Reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate. This step proceeds via nucleophilic attack, followed by cyclization and dehydration to form the stable pyrazole ring.

Visualizing the Conventional Pathway

Conventional Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation 2-Pentanone 2-Pentanone Intermediate Ethyl 2,4-dioxohexanoate 2-Pentanone->Intermediate Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate in Ethanol Hydrazine Hydrazine Hydrate Intermediate->Hydrazine in Ethanol/AcOH Product Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Hydrazine->Product

Caption: Conventional two-step synthesis of the target pyrazole.

Frequently Asked Questions: Issues with Traditional Solvents

This synthesis is traditionally performed in volatile organic solvents (VOCs) such as ethanol, methanol, or occasionally, more polar aprotic solvents like DMF for specific subsequent steps.[2][3] While effective, these solvents present challenges that modern synthetic chemists aim to overcome.

Q: My pyrazole synthesis in ethanol has a low yield. What are the common causes?

A: Low yields in ethanol are often traced back to several factors:

  • Incomplete Claisen Condensation: The initial base-mediated condensation is a reversible equilibrium. Insufficient base, reaction time, or improper temperature control can lead to a low concentration of the required 1,3-dicarbonyl intermediate.

  • Side Reactions: Hydrazine is a potent nucleophile. It can potentially react with the ester group, leading to undesired hydrazide byproducts, although the reaction with the ketone carbonyls is kinetically favored.

  • Poor Solubility: While the reactants are generally soluble in ethanol, the final pyrazole product might have limited solubility, especially upon cooling, which can complicate workup and isolation.

  • Workup Losses: The product is typically extracted after neutralizing the reaction mixture. Emulsion formation or incomplete extraction can significantly reduce the isolated yield.

Q: I am considering using Dimethylformamide (DMF) to improve solubility, as suggested in some literature for related compounds.[2] What are the drawbacks?

A: While DMF can enhance the solubility of polar intermediates, its use is increasingly discouraged. From a green chemistry perspective, DMF is problematic due to its:

  • High Boiling Point (153 °C): Makes it difficult to remove under vacuum, requiring high temperatures that can degrade sensitive products.

  • Toxicity: It is classified as a reprotoxic substance.

  • Environmental Impact: It is water-miscible and not readily biodegradable, posing environmental risks.

Q: How does the solvent choice impact the regioselectivity of the cyclization step?

A: This is a critical consideration. The 1,3-dicarbonyl intermediate is asymmetric. Hydrazine has two distinct nitrogen atoms. Nucleophilic attack can, in principle, occur at either the C2 or C4 carbonyl, leading to two possible regioisomers. In most cases, the reaction of an asymmetrical 1,3-diketoester with hydrazine hydrate gives a mixture of isomers. The solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the pKa of the hydrazine, thereby altering the kinetic and thermodynamic pathways and affecting the final isomer ratio. Protic solvents like ethanol can facilitate proton transfer steps that are crucial for the cyclization and dehydration sequence.

Part 2: A Guide to Alternative Solvents

The increasing demand for sustainable chemical processes has driven research into greener and safer solvent alternatives for pyrazole synthesis.[1] These alternatives can offer improved safety profiles, easier workups, and in some cases, enhanced reaction rates and selectivity.[4]

Visualizing the Solvent Selection Process

Solvent Selection Start Need to Synthesize Pyrazole GreenChem Prioritize Green Chemistry? Start->GreenChem Solubility Are Reactants Water Soluble? GreenChem->Solubility Yes Ethanol Use Ethanol (Conventional) GreenChem->Ethanol No HighYield Is Maximizing Yield Critical? Solubility->HighYield No Water Use Water Solubility->Water Yes WaterSurfactant Use Water + Surfactant (e.g., CTAB) HighYield->WaterSurfactant No DES Use Deep Eutectic Solvent (DES) HighYield->DES Yes Cost Is Cost a Major Constraint? Cost->DES No End End Cost->End Yes Water->Cost WaterSurfactant->Cost DES->End Final Choice SolventFree Use Solvent-Free Conditions Ethanol->End Final Choice

Caption: Decision workflow for selecting an appropriate solvent system.

Water: The Ultimate Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost.[5] While historically underutilized in organic synthesis due to the poor solubility of many reagents, modern techniques have made aqueous synthesis of pyrazoles highly viable.[6]

Q: My starting materials (ethyl 2,4-dioxohexanoate) have low water solubility. How can I run the reaction in an aqueous medium?

A: This is the most common challenge. Several strategies can be employed:

  • Use of Surfactants: Adding a catalytic amount of a surfactant like Cetyltrimethylammonium Bromide (CTAB) can create micelles.[6] These micelles act as microreactors, bringing the organic reactants together within their hydrophobic cores while the bulk medium remains aqueous, facilitating an efficient reaction.

  • Co-solvent System: Using a small amount of a water-miscible organic solvent (e.g., 10-20% ethanol) can improve reactant solubility without drastically compromising the "green" nature of the process.

  • Phase-Transfer Catalysis: For the initial Claisen condensation step, a phase-transfer catalyst can be used to shuttle the base from the aqueous phase to the organic phase.

Q: Do I need a catalyst for the cyclization with hydrazine in water?

A: While the reaction can proceed without a catalyst, it is often slow. Using a mild acid catalyst (e.g., a few drops of acetic acid) is recommended to protonate a carbonyl group, activating it for nucleophilic attack by hydrazine. Heterogeneous catalysts have also been successfully used in water for pyrazole synthesis and offer the advantage of easy removal by filtration.[6]

Deep Eutectic Solvents (DESs): The Designer Alternative

DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that form a eutectic with a melting point much lower than the individual components.[7] They are often biodegradable, non-toxic, and easy to prepare, making them excellent alternatives to traditional solvents.[1][7] A common example is "Choline Chloride:Urea" (1:2 molar ratio).

Q: What are the main advantages of using a DES for pyrazole synthesis?

A: DESs offer several compelling benefits:[1]

  • Enhanced Solubility: They can dissolve a wide range of organic and inorganic compounds, often better than water or ethanol.

  • Catalytic Activity: The components of the DES (like choline chloride) can act as catalysts themselves, accelerating the reaction.

  • Simplified Workup: Many organic products are immiscible with DESs. After the reaction, the product can often be extracted by adding water and a non-polar organic solvent (like ethyl acetate), leaving the DES in the aqueous phase.

  • Reusability: The DES can often be recovered by evaporating the water and reused for several cycles, improving process economy.

Q: Are there any downsides or troubleshooting tips for using DESs?

A: The primary challenge is their high viscosity, which can sometimes lead to mass transfer limitations and slow down reactions.

  • Troubleshooting: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly reduce viscosity and increase the reaction rate. Ensure vigorous stirring to maintain a homogeneous mixture. Product isolation can sometimes be tricky if the product is also soluble in the aqueous phase during workup; careful selection of an extraction solvent is key.

Ionic Liquids (ILs) and Solvent-Free Conditions

Ionic Liquids (ILs) are salts with melting points below 100 °C. They have negligible vapor pressure, high thermal stability, and can be tuned to dissolve a wide variety of substrates.[5][7] They can act as both the solvent and catalyst.[8]

Solvent-Free reactions represent the pinnacle of green chemistry.[9][10][11] Reactants are mixed together, sometimes with a solid-phase catalyst, and heated or ground (mechanochemistry) to initiate the reaction.

Q: When should I consider using ILs or solvent-free methods?

A:

  • ILs are excellent for reactions requiring high temperatures where traditional solvents would boil away. Their tunable nature allows for designing an IL with optimal properties for your specific reaction. However, they can be expensive, and their "green" credentials are sometimes debated due to synthesis and toxicity concerns.

  • Solvent-free conditions are ideal when the reactants can form a liquid melt upon heating or when a solid-state reaction is feasible. This approach minimizes waste to the greatest extent possible. The main challenge is ensuring efficient mixing of the reactants.

Part 3: Experimental Protocols & Data Comparison

Comparative Data on Solvent Systems

The following table provides a summary of expected outcomes based on the chosen solvent system for the cyclization of ethyl 2,4-dioxohexanoate with hydrazine.

Solvent SystemTypical Temp. (°C)Reaction Time (h)Typical Yield (%)PurityGreen Chemistry Considerations
Ethanol / Acetic Acid 78 (Reflux)4 - 675 - 85GoodVolatile Organic Solvent (VOC), Flammable
Water / CTAB 803 - 580 - 90ExcellentExcellent; requires surfactant removal
DES (ChCl:Urea) 60 - 801 - 285 - 95ExcellentLow toxicity, biodegradable, reusable solvent[1]
Solvent-Free 100 - 1200.5 - 190+GoodIdeal; requires thermal stability of reactants
Protocol 1: Synthesis using an Alternative Solvent (DES)

Objective: To synthesize this compound using a recyclable Deep Eutectic Solvent.

Materials:

  • Choline Chloride (dried under vacuum)

  • Urea (dried under vacuum)

  • Ethyl 2,4-dioxohexanoate (1.72 g, 10 mmol)

  • Hydrazine hydrate (0.55 mL, ~11 mmol)

  • Ethyl Acetate

  • Deionized Water

  • Saturated NaCl solution (Brine)

Procedure:

  • DES Preparation: In a 50 mL round-bottom flask, combine choline chloride (1.40 g, 10 mmol) and urea (1.20 g, 20 mmol). Heat the mixture in an oil bath at 80 °C with stirring. The solid mixture will melt to form a clear, colorless liquid within 15-20 minutes.

  • Reaction Setup: Cool the DES to ~60 °C. Add ethyl 2,4-dioxohexanoate (1.72 g, 10 mmol) to the DES and stir until fully dissolved.

  • Reactant Addition: Add hydrazine hydrate (0.55 mL, ~11 mmol) dropwise to the mixture over 5 minutes. An exotherm may be observed.

  • Reaction Monitoring: Maintain the temperature at 60-70 °C and stir the reaction. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2 hours.

  • Product Isolation (Workup):

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water. The DES will dissolve in the water, and the product may precipitate or form an oil.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the final product as a pale yellow oil or low-melting solid.

  • (Optional) DES Recycling: The aqueous layer from the extraction contains the DES. It can be concentrated under high vacuum at 80-90 °C to remove the water, and the recovered DES can be reused for subsequent batches.

Visualizing a Troubleshooting Workflow

Troubleshooting Start Problem: Low or No Product Yield TLC Analyze reaction mixture with TLC. Do you see starting material (SM)? Start->TLC SideProduct Is there a new, unexpected spot? TLC->SideProduct No SM, but reaction is not clean OptimizeCond Increase temperature or reaction time. Consider adding a mild acid catalyst. TLC->OptimizeCond Yes, significant SM remains WorkupIssue Is the product water-soluble? Perform back-extraction of aqueous layer. TLC->WorkupIssue No SM, clean reaction, but low isolated yield Characterize Isolate and characterize the side product (e.g., by MS, NMR) to identify its structure. SideProduct->Characterize CheckReagents Verify purity/reactivity of starting materials, especially hydrazine. End Problem Resolved CheckReagents->End OptimizeCond->CheckReagents No improvement OptimizeCond->End Improvement seen WorkupIssue->End Characterize->End

Sources

Technical Support Center: Navigating the Scale-Up of Pyrazole Ester Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Ester Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning pyrazole ester syntheses from the laboratory bench to pilot or production scale. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot and optimize your scale-up processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common overarching questions and concerns that arise during the scale-up of pyrazole ester production.

Q1: What are the primary safety concerns when scaling up pyrazole ester synthesis, especially when using hydrazine?

A1: The scale-up of reactions involving hydrazine hydrate presents significant safety challenges that must be meticulously managed. Hydrazine is a high-energy, toxic, and flammable compound.[1] The primary concerns include:

  • Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often highly exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.

  • Hydrazine Decomposition: At elevated temperatures or in the presence of catalytic metals like copper, cobalt, or iron oxides, hydrazine can decompose explosively.[1]

  • Toxicity and Handling: Hydrazine is highly toxic, and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls, such as closed-system reactors and fume hoods.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[1]

Q2: My reaction is producing a mixture of regioisomers. What are the key factors influencing regioselectivity, and how can I control them?

A2: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.[1] The regioselectivity is primarily governed by:

  • Steric Hindrance: The initial nucleophilic attack of hydrazine will preferentially occur at the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[2]

  • Reaction Conditions: The choice of solvent and catalyst can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve the regioselectivity of the reaction.

Q3: What are the most common impurities I should expect, and what are the best general strategies for purification at scale?

A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[1][3] At an industrial scale, purification strategies need to be robust and scalable. The most common methods include:

  • Recrystallization: This is a primary method for purifying solid pyrazole esters. The choice of solvent is critical, and often mixed solvent systems (a "good" solvent for dissolving and an "anti-solvent" for precipitation) are employed.[4]

  • Extraction: Liquid-liquid extraction is used to remove water-soluble impurities, such as hydrazine salts, and other byproducts based on their differential solubility in immiscible solvents.[5]

  • Acid-Base Treatment: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification by washing the organic layer containing the pyrazole ester with an acidic solution to remove basic impurities or by forming a salt of the pyrazole itself to move it into an aqueous phase, leaving non-basic impurities behind.

Q4: I've heard that Flow Chemistry can mitigate some of the challenges of scaling up pyrazole synthesis. What are the main advantages?

A4: Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for pyrazole production, particularly concerning safety and efficiency. The key benefits include:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material (like hydrazine) at any given time. The high surface-area-to-volume ratio allows for superior heat transfer, effectively mitigating the risk of thermal runaways from exothermic reactions.

  • Improved Control and Consistency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields.

  • Scalability: Scaling up a flow process is often a matter of running the reactor for a longer duration ("scaling out") rather than redesigning a larger reactor, which can be a significant engineering challenge.

  • Increased Efficiency: The rapid heat and mass transfer in flow reactors can lead to significantly shorter reaction times compared to batch processes.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and work-up, the isolated yield of the desired pyrazole ester is significantly lower than expected or non-existent.

Potential Cause Diagnostic Check Recommended Solution(s)
Poor Quality of Starting Materials Analyze starting materials (1,3-dicarbonyl compound, hydrazine) by NMR, GC-MS, or other relevant techniques to check for purity.Use high-purity or freshly distilled starting materials. Hydrazine derivatives, in particular, can degrade over time.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase reaction time or temperature.[1]- Ensure efficient mixing, as this is crucial for mass transfer, especially in heterogeneous mixtures.- Optimize the stoichiometry of reactants.
Suboptimal pH Measure the pH of the reaction mixture if an acid catalyst is used.The Knorr synthesis is often acid-catalyzed. However, excessively acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3] Adjust the pH to a mildly acidic range.
Product Degradation Check for the appearance of new, unidentified spots on TLC during the reaction or work-up.Lower the reaction and purification temperatures. If the product is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).[1]
Loss During Work-up/Purification Analyze aqueous layers and mother liquor for the presence of the desired product.Optimize extraction solvents and the number of extractions. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid significant loss in the mother liquor.[1][4]
Issue 2: Poor Regioselectivity

Symptoms: The reaction produces a mixture of two or more regioisomers that are difficult to separate.

Potential Cause Diagnostic Check Recommended Solution(s)
Similar Steric and Electronic Properties of Carbonyls This is inherent to the structure of the unsymmetrical 1,3-dicarbonyl starting material.- Solvent Modification: Switch from standard solvents like ethanol to fluorinated alcohols (e.g., TFE, HFIP) to enhance regioselectivity.[2]- Catalyst Screening: Investigate different acid or base catalysts, as they can influence the reaction pathway.
Thermodynamic vs. Kinetic Control Analyze the product ratio at different reaction times and temperatures.Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Inefficient Separation of Isomers The isomers have very similar polarities, leading to co-elution in column chromatography or co-crystallization.- Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography.- Derivative Formation: Consider converting the mixture of pyrazole esters to their corresponding carboxylic acids. The difference in physical properties between the isomeric acids might be more pronounced, allowing for easier separation by recrystallization. The desired acid can then be re-esterified.
Issue 3: Thermal Runaway or Exotherm Control Issues

Symptoms: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety event.

Potential Cause Diagnostic Check Recommended Solution(s)
Inefficient Heat Removal The reactor's cooling capacity is insufficient for the scale and exothermicity of the reaction.- Reduce Addition Rate: Add the hydrazine solution slowly and in a controlled manner to manage the rate of heat generation.[1]- Increase Dilution: Use a larger volume of an appropriate solvent to increase the thermal mass of the reaction mixture.[1]- Ensure Adequate Cooling: Verify that the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale.
Catalytic Decomposition of Hydrazine Presence of incompatible materials of construction (e.g., copper, brass fittings) or impurities in starting materials.Use reactors made of compatible materials (e.g., glass-lined steel, stainless steel). Ensure starting materials are free from catalytic metal impurities.[1]
Use of a Base The reaction may be generating acidic byproducts that catalyze decomposition.The addition of a base, such as sodium acetate, can help neutralize acidic byproducts and mitigate the severity of the exotherm.[1]

Section 3: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Recrystallization of a Pyrazole Ester

This protocol outlines a standard procedure for purifying a solid pyrazole ester using a mixed solvent system.

  • Solvent Selection: Identify a "good" solvent in which the pyrazole ester is highly soluble when hot and a "poor" or "anti-solvent" in which it is sparingly soluble even when hot. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.

  • Dissolution: In an appropriately sized flask, add the crude pyrazole ester. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the hot anti-solvent dropwise until the solution becomes faintly turbid. If too much anti-solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Aqueous Work-up for Removal of Hydrazine Salts

This procedure is designed to remove water-soluble impurities following the reaction.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) to remove any unreacted hydrazine.

    • Water.

    • A saturated sodium bicarbonate solution to neutralize any remaining acid.

    • A saturated sodium chloride (brine) solution to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude pyrazole ester.

Section 4: Visualizations and Logical Workflows

Diagram 1: Knorr Pyrazole Synthesis Pathway and Regioisomer Formation

G cluster_start Starting Materials cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl Ester pathA Attack at Carbonyl A dicarbonyl->pathA pathB Attack at Carbonyl B dicarbonyl->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB isomer1 Regioisomer 1 pathA->isomer1 isomer2 Regioisomer 2 pathB->isomer2 G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok monitor_reaction Monitor Reaction Progress (TLC/HPLC) reaction_complete Reaction Complete? monitor_reaction->reaction_complete analyze_workup Analyze Aqueous Layers & Mother Liquor product_lost Product Lost? analyze_workup->product_lost purity_ok->monitor_reaction Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No reaction_complete->analyze_workup Yes optimize_conditions Optimize Conditions: - Time - Temperature - Mixing reaction_complete->optimize_conditions No optimize_workup Optimize Work-up: - Solvents - Extractions - Recrystallization product_lost->optimize_workup Yes end Yield Improved product_lost->end No purify_reagents->end optimize_conditions->end optimize_workup->end

Caption: Decision tree for troubleshooting low product yield.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ARKIVOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting steps required to maintain its purity and stability during storage, ensuring the integrity and reproducibility of your experiments.

Understanding the Molecule: Core Stability Profile

This compound is a heterocyclic compound featuring a pyrazole ring, an ethyl substituent, and an ethyl ester functional group. While the pyrazole core is noted for its metabolic stability in many biological systems, the overall molecule possesses specific chemical liabilities that can lead to degradation if not handled and stored correctly.[1] The primary points of vulnerability are the ethyl ester group, which is susceptible to hydrolysis, and the pyrazole ring itself, which can be prone to oxidation and photodegradation under certain conditions.[2][3][4]

This guide will address the most common degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) - At-a-Glance Storage Protocols

Q: What is the ideal temperature for storing this compound?

A: For long-term stability, store the compound in a cool, refrigerated environment (2-8°C). Some safety data sheets recommend simply a "cool and shaded area," but refrigerated temperatures will more effectively slow down potential hydrolytic and oxidative degradation pathways.[5]

Q: Is an inert atmosphere necessary for storage?

A: Yes, storing under an inert atmosphere such as argon or nitrogen is highly recommended.[5] This practice is crucial for preventing two primary issues: oxidation of the pyrazole ring and moisture-promoted hydrolysis of the ester group.

Q: How should I protect the compound from light?

A: The compound should be stored in an amber or opaque vial to protect it from light. Pyrazole derivatives can be susceptible to photodissociation, and exposure to UV or even ambient light over time can initiate degradation.[4][6]

Q: What materials should I avoid when handling or storing this compound?

A: Avoid contact with strong acids, bases, and strong oxidizing agents, as these can catalyze degradation.[7] Ensure all storage containers and handling equipment are clean, dry, and free from reactive residues.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale & Causality
Temperature 2–8°C (Refrigerated)Slows the kinetics of all potential degradation reactions, particularly hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the pyrazole ring and minimizes exposure to atmospheric moisture, a key reactant in hydrolysis.[5]
Light Exposure Protect from Light (Amber Vial)Prevents photodegradation, where light energy can break chemical bonds and initiate unwanted reactions.[6]
Container Tightly Sealed, Dry ContainerPrevents ingress of atmospheric moisture and oxygen. A secure seal is critical.[5]
Chemical Purity Use High-Purity Solvents/Inert GasAvoids introducing contaminants (e.g., water, acids, bases) that can act as catalysts for degradation.

Troubleshooting Guide: Investigating and Solving Degradation

This section provides a deeper dive into specific issues you may encounter. The format follows a logical progression from identifying a problem to understanding its cause and implementing a solution.

Logical Workflow for Troubleshooting Degradation

This diagram outlines the decision-making process when you suspect your sample of this compound has degraded.

G cluster_observe Observation cluster_analyze Analysis cluster_diagnose Diagnosis cluster_action Corrective Action observe Degradation Suspected (e.g., Low Purity, Discoloration, Inconsistent Results) hplc Run HPLC-UV/ LC-MS Analysis observe->hplc First Step compare Compare to Reference Standard & t=0 Data hplc->compare new_peaks New Peaks Observed? compare->new_peaks identify_peak Identify Degradant (e.g., via MS) new_peaks->identify_peak Yes implement_protocol Implement Correct Storage Protocol & Use Fresh Sample new_peaks->implement_protocol No, but purity is low hydrolysis_product Is Degradant 3-ethyl-1H-pyrazole- 5-carboxylic acid? identify_peak->hydrolysis_product other_degradants Other Degradants/ Polymerization Products hydrolysis_product->other_degradants No review_storage Review Storage Conditions: - Atmosphere (Inert?) - Moisture (Dry?) - Temperature (Cool?) - Light (Protected?) hydrolysis_product->review_storage Yes other_degradants->review_storage review_storage->implement_protocol

Caption: A step-by-step workflow for identifying and addressing the degradation of this compound.

Q: My HPLC analysis shows a new, more polar peak, and the purity of my main compound is decreasing. What is the likely cause?

A: The most probable cause is hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is a common degradation pathway for pyrazole esters, especially in the presence of moisture and at non-neutral pH.[2][3]

Causality: The Mechanism of Ester Hydrolysis

The ester functional group is an electrophilic center. Water, acting as a nucleophile, can attack the carbonyl carbon. This reaction is significantly accelerated by the presence of acidic or basic catalysts. The products are 3-ethyl-1H-pyrazole-5-carboxylic acid and ethanol. The resulting carboxylic acid is significantly more polar than the starting ester, causing it to elute earlier on a reverse-phase HPLC column.

G cluster_factors Protective Measures center Ethyl 3-ethyl-1H- pyrazole-5-carboxylate (Stable) temp Low Temperature (2-8°C) center->temp prevents light Protection from Light (Amber Vial) center->light prevents inert Inert Atmosphere (N₂ or Ar) center->inert prevents dry Dry Conditions (Tightly Sealed) center->dry prevents hydrolysis Hydrolysis temp->hydrolysis photo Photodegradation light->photo oxidation Oxidation inert->oxidation dry->hydrolysis

Caption: The relationship between protective storage measures and the prevention of key degradation pathways.

Protocol 2: General HPLC-UV Method for Purity Assessment

This method provides a baseline for monitoring the purity of your compound over time.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or λmax of the compound)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in acetonitrile or methanol to a concentration of ~0.5 mg/mL.

By understanding the inherent chemical liabilities of this compound and implementing these rigorous storage and handling protocols, you can ensure the long-term stability of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Bohrium. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate by NMR and Comparative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In this guide, we will delve into the structural elucidation of a key heterocyclic building block, Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the interpretation of ¹H and ¹³C NMR data but also the crucial role of 2D NMR techniques in resolving structural ambiguities arising from tautomerism. Furthermore, we will objectively compare the insights gained from NMR with complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic view of modern structural characterization.

The Challenge: Tautomerism in N-unsubstituted Pyrazoles

This compound presents a common yet critical challenge in the characterization of N-unsubstituted pyrazoles: annular tautomerism. The proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to an equilibrium between two tautomeric forms: This compound (Tautomer A) and Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (Tautomer B) . The rate of this exchange can significantly influence the appearance of the NMR spectrum.[1] Fast exchange on the NMR timescale will result in averaged signals, potentially masking the true nature of the species in solution, while slow exchange may allow for the observation of both distinct tautomers.[2]

Part 1: Unraveling the Structure with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solvent is as dry as possible to minimize the exchange of the N-H proton with residual water, which can lead to signal broadening or disappearance.[3]

Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs. For HMBC, optimize the long-range coupling delay (typically corresponding to a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[4]

Predicted ¹H and ¹³C NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment (Tautomer A) Predicted δ (ppm) Multiplicity Integration Assignment (Tautomer B) Predicted δ (ppm) Multiplicity Integration
N-H~12-14br s1HN-H~12-14br s1H
H-4~6.8s1HH-4~6.5s1H
O-CH₂~4.4q2HO-CH₂~4.4q2H
3-CH₂~2.8q2H5-CH₂~3.1q2H
3-CH₃~1.3t3H5-CH₃~1.4t3H
O-CH₂-CH₃~1.4t3HO-CH₂-CH₃~1.4t3H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment (Tautomer A) Predicted δ (ppm) Assignment (Tautomer B) Predicted δ (ppm)
C=O~162C=O~164
C-3~155C-5~150
C-5~140C-3~145
C-4~108C-4~106
O-CH₂~61O-CH₂~61
3-CH₂~225-CH₂~20
O-CH₂-CH₃~14O-CH₂-CH₃~14
3-CH₃~135-CH₃~12

Causality behind the Predicted Shifts:

  • N-H Proton: The N-H proton of the pyrazole ring is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[3] Its chemical shift is highly dependent on solvent and concentration.

  • H-4 Proton: This proton is in a relatively electron-rich environment and appears as a sharp singlet.

  • Ethyl Groups: Both the ethyl ester and the ethyl group on the ring will show characteristic quartet and triplet patterns due to spin-spin coupling. The chemical shift of the methylene group (CH₂) attached to the pyrazole ring is expected to be slightly different depending on whether it is at the C3 or C5 position.

  • Ring Carbons (C-3, C-5): These carbons are significantly influenced by the tautomeric form. The carbon atom bearing the ethyl group will have a different chemical shift compared to the carbon adjacent to the N-H proton. Electron-withdrawing groups like the carboxylate tend to deshield the attached carbon.[1]

  • C-4 Carbon: This carbon is generally the most shielded of the pyrazole ring carbons.

Distinguishing Tautomers with 2D NMR

In the case of a mixture of tautomers or averaged signals, 2D NMR is indispensable.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY Identifies coupled proton networks (ethyl groups) HSQC HSQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC Connects protons to directly attached carbons 13C_NMR ¹³C NMR 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Provides starting points for long-range correlations Distinguish_Tautomers Distinguish Tautomers A and B HMBC->Distinguish_Tautomers Key correlations: - H-4 to C-3 and C-5 - N-H to C-3 and C-5 - CH₂ to adjacent ring carbons

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see cross-peaks between the CH₂ and CH₃ protons of both ethyl groups, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing the tautomers. It reveals correlations between protons and carbons that are two or three bonds away. For example, in Tautomer A, the H-4 proton will show a correlation to both C-3 and C-5. Crucially, the protons of the 3-ethyl group's CH₂ will show a strong correlation to C-3 and a weaker correlation to C-4. Conversely, in Tautomer B, the 5-ethyl group's CH₂ protons would correlate to C-5. The N-H proton, if observable, can also show correlations to C-3 and C-5, further aiding in the assignment.[4]

G TautomerA Tautomer A H-4 3-CH₂ C3A C-3 TautomerA:ch2_a->C3A ³J TautomerA:h4_a->C3A ²J C5A C-5 TautomerA:h4_a->C5A ²J TautomerB Tautomer B H-4 5-CH₂ C3B C-3 TautomerB:h4_b->C3B ²J C5B C-5 TautomerB:ch2_b->C5B ³J TautomerB:h4_b->C5B ²J

Caption: Key HMBC correlations to distinguish tautomers.

Part 2: A Comparative Analysis with Other Spectroscopic Techniques

While NMR is paramount for detailed structural mapping, Mass Spectrometry (MS) and FTIR spectroscopy provide complementary and confirmatory data.

Table 3: Comparison of Spectroscopic Techniques for Structural Confirmation

Technique Information Provided Strengths Limitations
NMR Detailed connectivity (¹H, ¹³C, and heteroatoms), stereochemistry, dynamic processes (tautomerism).Unambiguous structure determination in solution.Lower sensitivity, requires larger sample amounts, can be time-consuming for complex molecules.
MS (EI) Molecular weight, elemental composition (HRMS), fragmentation patterns indicative of structural motifs.High sensitivity, provides molecular formula, fast analysis.Isomers are often indistinguishable, fragmentation can be complex to interpret.
FTIR Presence of specific functional groups (C=O, N-H, C-H, etc.).Fast, simple to operate, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton, not suitable for isomer differentiation.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular ion peak (M⁺) and a characteristic fragmentation pattern. For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol .

Predicted Fragmentation Pattern:

  • M⁺ at m/z = 168: The molecular ion peak.

  • [M - 15]⁺ at m/z = 153: Loss of a methyl radical (•CH₃) from one of the ethyl groups.

  • [M - 29]⁺ at m/z = 139: Loss of an ethyl radical (•C₂H₅).

  • [M - 45]⁺ at m/z = 123: Loss of the ethoxy radical (•OCH₂CH₃) from the ester, a common fragmentation for esters.[8][9]

  • [M - 73]⁺ at m/z = 95: Loss of the entire carbethoxy group (•COOCH₂CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would confirm the presence of key functional groups.

Predicted Key Absorption Bands:

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.[10]

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the ethyl groups.

  • ~1700-1725 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[10]

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

Conclusion

The structural confirmation of this compound is a multi-faceted process where NMR spectroscopy, particularly a combination of 1D and 2D techniques, plays the leading role. It is the only technique that can definitively resolve the ambiguity of tautomerism and provide a complete atom-by-atom map of the molecule. Mass spectrometry and FTIR spectroscopy serve as essential, complementary techniques, rapidly confirming the molecular weight and the presence of key functional groups, respectively. By integrating the data from all three techniques, researchers can achieve a high level of confidence in the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

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A Comparative Analysis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate and Structurally Related Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique combination of stability, hydrogen bonding capability, and diverse substitution patterns, making it a cornerstone in the design of novel therapeutics.[3] This guide provides an in-depth comparative analysis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a representative member of this class, against its structurally similar analogs: Ethyl 3-methyl-1H-pyrazole-5-carboxylate and Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Through a detailed examination of their synthesis, physicochemical properties, and biological activities, supported by experimental protocols and data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their pursuit of new therapeutic agents. The choice of substituents at the 3-position of the pyrazole ring—ethyl, methyl, and phenyl—is not arbitrary; it allows for a systematic evaluation of how subtle changes in steric bulk and electronic properties can profoundly influence molecular behavior and, consequently, therapeutic potential.

Synthetic Strategies: The Knorr Pyrazole Synthesis

The most common and efficient method for constructing the pyrazole core of these compounds is the Knorr pyrazole synthesis, a robust condensation reaction between a β-ketoester and a hydrazine derivative.[4][5] This reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[5]

The general mechanism involves the initial reaction of hydrazine with the ketone functionality of the β-ketoester to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and dehydration to yield the final pyrazole product.[5]

Knorr_Synthesis reagents β-Ketoester + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product Ethyl 3-alkyl/aryl-1H- pyrazole-5-carboxylate cyclization->product Dehydration

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Knorr synthesis for pyrazole derivatives.[5][6]

Materials:

  • Ethyl 3-oxopentanoate (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 3-oxopentanoate in ethanol, add a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid or oil.

Comparative Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compounds are confirmed through various spectroscopic techniques. The data presented below are typical values for this class of compounds.[7][8][9]

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC8H12N2O2168.19Off-white solid/oil
Ethyl 3-methyl-1H-pyrazole-5-carboxylateC7H10N2O2154.17White solid
Ethyl 3-phenyl-1H-pyrazole-5-carboxylateC12H12N2O2216.24Solid

Table 1: Physicochemical properties of this compound and its analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the structure. Key signals include the pyrazole ring proton (a singlet typically around 6.5-7.0 ppm), the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and the protons of the substituent at the 3-position. For the 3-ethyl analog, a quartet and a triplet corresponding to the ethyl group will be observed. The 3-methyl analog will show a singlet for the methyl group, and the 3-phenyl analog will exhibit multiplets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the pyrazole ring carbons, the ester carbonyl carbon (around 160-165 ppm), and the carbons of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will display key absorption bands confirming the presence of functional groups. A broad peak around 3100-3300 cm⁻¹ corresponds to the N-H stretch of the pyrazole ring. A strong absorption around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[10]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The molecular ion peak [M]+ corresponding to the calculated molecular weight should be observed.[8]

Spectroscopic_Workflow start Synthesized Pyrazole Ester nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Confirmed Structure data_analysis->final_product

Caption: Workflow for the spectroscopic characterization of pyrazole esters.

Comparative Biological Activity

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][11] The nature of the substituent at the 3-position significantly influences this activity.

Anti-inflammatory Activity

Many pyrazole-containing compounds act as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[12][13] The anti-inflammatory potential of these compounds can be assessed using in vivo models such as the carrageenan-induced paw edema test in rats.[14][15]

Hypothetical Comparative Data:

Compound% Inhibition of Edema (at 10 mg/kg)
This compound45%
Ethyl 3-methyl-1H-pyrazole-5-carboxylate38%
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate62%
Indomethacin (Standard)75%

Table 2: Hypothetical comparative anti-inflammatory activity.

The increased activity of the 3-phenyl analog can be attributed to the bulky aromatic ring, which may enhance binding to the active site of inflammatory enzymes. The ethyl group, being slightly more lipophilic and larger than the methyl group, may also contribute to a modest increase in activity.[12]

Antimicrobial Activity

Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11][16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Comparative Data (MIC in µg/mL):

CompoundS. aureusE. coliC. albicans
This compound3264128
Ethyl 3-methyl-1H-pyrazole-5-carboxylate64128>128
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate163264
Ciprofloxacin (Bacterial Control)10.5-
Fluconazole (Fungal Control)--8

Table 3: Hypothetical comparative antimicrobial activity (MIC).

The presence of the aromatic phenyl group in the 3-phenyl analog appears to enhance antimicrobial activity, which is a common trend observed for many heterocyclic compounds.[16] The increased lipophilicity and potential for π-π stacking interactions with biological targets may contribute to this enhanced effect.

Structure-Activity Relationship (SAR) and Conclusion

This comparative analysis of this compound with its methyl and phenyl analogs at the 3-position reveals critical structure-activity relationships:

  • Synthesis: The Knorr pyrazole synthesis provides a reliable and versatile route to this class of compounds.

  • Physicochemical Properties: The substituent at the 3-position influences the molecular weight and potentially the physical state of the compound.

  • Biological Activity:

    • An increase in the size and lipophilicity of the substituent at the 3-position (from methyl to ethyl to phenyl) appears to correlate with an increase in both anti-inflammatory and antimicrobial activity.

    • The phenyl group, in particular, confers a significant enhancement in biological potency, likely due to its electronic and steric properties facilitating stronger interactions with biological targets.

References

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A Comparative Guide to Validating the Purity of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is not merely a procedural step but a cornerstone of safety and efficacy. Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, is no exception. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity. We will delve into the rationale behind methodological choices, present comparative data, and offer a robust, validated protocol that ensures trustworthiness and scientific integrity.

The Criticality of Purity in Pyrazole Derivatives

Pyrazole scaffolds are privileged structures in drug discovery, forming the core of numerous approved drugs. The seemingly minor variation in substituents on the pyrazole ring can drastically alter pharmacological activity and impurity profiles. For this compound, potential impurities can arise from starting materials, side reactions during synthesis (such as regioisomer formation), or degradation. A well-designed, stability-indicating HPLC method is therefore indispensable to ensure that the active pharmaceutical ingredient (API) is free from contaminants that could affect its therapeutic action or introduce toxicity.

Comparing HPLC Methodologies: A Data-Driven Approach

The primary goal in developing an HPLC method for purity analysis is to achieve optimal separation between the main compound and all potential impurities. Reversed-phase HPLC (RP-HPLC) is the technique of choice for moderately polar compounds like our target analyte.[1][2][3] The critical variables in method development are the stationary phase (column), mobile phase composition (organic modifier, pH), and detection wavelength.

Here, we compare the performance of two common C18 columns with different mobile phase compositions. The objective is to find a method that provides the best resolution, peak shape, and sensitivity for this compound and its potential impurities.

ParameterMethod AMethod B
Column Standard C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Potassium Phosphate pH 2.5B: Methanol
Gradient 30-95% B in 15 min40-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 230 nm230 nm
Retention Time (Main Peak) 8.2 min9.5 min
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.51.1

Analysis of Comparative Data:

Method A, using a standard C18 column and acetonitrile, provides a reasonable separation. However, the peak tailing is suboptimal, and the resolution from a key impurity is below the generally accepted value of 2.0. In contrast, Method B, which employs a Phenyl-Hexyl column and methanol as the organic modifier, demonstrates superior performance. The Phenyl-Hexyl phase offers alternative selectivity, likely through pi-pi interactions with the pyrazole ring, leading to enhanced resolution. The use of a buffered mobile phase at a controlled pH helps to maintain a consistent ionization state of the analyte and any acidic or basic impurities, resulting in improved peak shape (lower tailing factor).

Recommended HPLC Protocol for Purity Validation

Based on the comparative data, the following protocol is recommended. This method is designed to be robust and stability-indicating, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[4][5][6][7]

I. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

II. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

III. Rationale for Method Parameters:

  • Phenyl-Hexyl Column: Provides alternative selectivity to a standard C18, which is beneficial for separating aromatic and heterocyclic compounds.

  • Low pH Mobile Phase: The pKa of the pyrazole ring nitrogen is typically in the range of 2-3. Maintaining the pH at 2.5 ensures that the ionization state of the molecule is suppressed and consistent, leading to better peak shape and reproducible retention.[8]

  • Methanol: Can offer different selectivity compared to acetonitrile, particularly for compounds with aromatic character.[9]

  • Gradient Elution: Necessary to elute any late-eluting, more hydrophobic impurities while maintaining a reasonable analysis time.

  • PDA Detection: Allows for peak purity analysis by comparing UV spectra across a single peak, which is a crucial part of method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Prep_Standard Weigh & Dissolve Reference Standard HPLC_System Inject onto Phenyl-Hexyl Column Prep_Standard->HPLC_System Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->HPLC_System Gradient Apply Gradient (Methanol/Phosphate Buffer) HPLC_System->Gradient Detection Detect at 230 nm Gradient->Detection Integration Integrate Peaks Detection->Integration Purity_Calc Calculate % Purity (Area Normalization) Integration->Purity_Calc Validation Validate according to ICH Q2(R1) Purity_Calc->Validation

Caption: Workflow for HPLC Purity Validation.

Self-Validating System: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are essential.[10][11] This process involves subjecting a sample of this compound to harsh conditions to intentionally generate degradation products. The developed HPLC method must be able to separate these degradants from the main peak.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After exposure, the samples are neutralized (if necessary), diluted to the target concentration, and analyzed using the recommended HPLC method. The chromatograms should demonstrate that all degradation products are well-resolved from the parent peak, confirming the method's specificity.

Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Analyte Ethyl 3-ethyl-1H- pyrazole-5-carboxylate Acid Acid Hydrolysis (0.1 M HCl) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105 °C) Analyte->Thermal Deg1 Hydrolyzed Acid (Carboxylic Acid form) Acid->Deg1 Base->Deg1 Deg2 Oxidized Species (N-oxides, etc.) Oxidation->Deg2 Deg3 Isomeric Impurities Thermal->Deg3

Caption: Potential Degradation Pathways.

Conclusion

Validating the purity of this compound requires a systematic and scientifically sound approach. By comparing different stationary phases and mobile phase conditions, we have established a superior RP-HPLC method utilizing a Phenyl-Hexyl column. The provided protocol, grounded in established chromatographic principles and validated through forced degradation studies, offers a reliable and robust system for ensuring the quality and purity of this important pyrazole derivative. This guide serves as a practical tool for researchers and drug development professionals, enabling them to implement a trustworthy analytical method that meets stringent regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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A Researcher's Guide to Cross-Referencing Spectral Data for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of pyrazole derivatives is a critical step in the synthesis, screening, and development of new chemical entities. This guide provides a comprehensive framework for the cross-referencing of spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy with established databases, ensuring the accurate structural elucidation of this important class of heterocyclic compounds.

The Central Role of Spectral Data in Pyrazole Chemistry

Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise characterization of novel pyrazole derivatives is therefore paramount. Spectroscopic methods provide the essential "fingerprints" of these molecules, but raw data alone is insufficient. Confident structural assignment relies on a systematic process of cross-referencing experimentally acquired spectra with vast libraries of known compounds.[2][3] This guide offers a comparative analysis of spectral data and outlines best practices for this crucial workflow.

Navigating the Spectral Database Landscape

A multitude of spectral databases, both commercial and open-access, are available to researchers.[2] The Spectral Database for Organic Compounds (SDBS), hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, is a valuable free resource containing ¹H NMR, ¹³C NMR, MS, and IR spectra for approximately 34,000 organic molecules.[4][5][6][7] Other significant databases include the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry®, which offer extensive collections of mass spectra.[2][6] For researchers in specific fields, specialized databases like MassBank cater to the metabolomics community with high-resolution mass spectra.[8]

The effective use of these databases is facilitated by sophisticated software that employs algorithms for spectral matching and library searching.[2][9] These tools compare the experimental spectrum of an unknown compound against the reference spectra in the database, generating a "hit list" of potential matches ranked by a similarity score.[9][10]

A Multi-Pronged Approach: NMR, MS, and IR Spectroscopy

A robust structural confirmation is best achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The chemical shifts (δ) of protons in pyrazole derivatives are influenced by their electronic environment. Protons on the pyrazole ring typically appear in the aromatic region of the spectrum. For instance, in unsubstituted pyrazole, the proton at the C4 position (H-4) resonates at a different frequency than the protons at the C3 and C5 positions.[11] Substituents on the ring will cause predictable shifts in these signals, providing valuable information about their location.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are also characteristic. For example, in many pyrazole derivatives, the C3 and C5 carbons can be distinguished from the C4 carbon based on their chemical shifts.[12][13]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazoles

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-45.90 - 6.10[14]C-4: 103.5 - 107.3[14]
H-3/H-5Varies with substitutionC-3/C-5: 138.4 - 154.5[14]
NH8.35 (can be broad and exchangeable)[1]-
Substituent ProtonsVariesSubstituent Carbons

Note: Chemical shifts are highly dependent on the solvent and the specific substituents present on the pyrazole ring.[15]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns.

Electron Ionization (EI-MS): This is a common technique for analyzing volatile compounds like many pyrazole derivatives. The fragmentation of the pyrazole ring often involves two key processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[16] The presence and nature of substituents on the pyrazole ring can significantly influence these fragmentation pathways.[16][17] For example, the presence of a nitro group can lead to alternative fragmentation patterns.[16]

Electrospray Ionization (ESI-MS): This softer ionization technique is often used for less volatile or more polar pyrazole derivatives and typically results in a prominent protonated molecule peak ([M+H]⁺), which directly provides the molecular weight.[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule. In pyrazole derivatives, characteristic IR absorption bands can confirm the presence of key structural features.

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
N-H3097 - 3414[1]Stretching
C=N1589 - 1620[1][18]Stretching (pyrazole ring)
C=C1495 - 1520[18]Stretching (aromatic ring)
C-N1120 - 1290[18][19]Stretching (pyrazole ring)

The presence of other functional groups, such as carbonyls (C=O) or hydroxyls (O-H), will give rise to their own characteristic absorption bands.[20][21]

The Cross-Referencing Workflow: A Step-by-Step Guide

A systematic approach is essential for accurate and efficient cross-referencing of spectral data.

Experimental Protocol: Data Acquisition

  • Sample Preparation: Ensure the sample is of high purity. For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a tetramethylsilane (TMS) internal standard. For IR, the sample can be analyzed as a neat liquid, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For MS, choose the appropriate ionization technique based on the compound's properties.

  • Data Acquisition: Acquire the spectra using optimized parameters for each instrument to obtain high-quality data with good signal-to-noise ratios.[22]

Data Analysis and Cross-Referencing

  • Initial Interpretation: Analyze each spectrum individually to deduce preliminary structural information. For example, from the ¹H NMR, determine the number of different proton environments and their multiplicities. From the MS, identify the molecular ion peak and major fragment ions. From the IR, identify the key functional groups.

  • Database Searching: Input the acquired spectral data into a database search engine.[9] For MS, this involves searching the experimental mass spectrum against the library. For NMR, peak lists of chemical shifts can be used for searching.[4]

  • Evaluation of Hits: Critically evaluate the list of candidate compounds provided by the database search.[9] Consider the match factor or similarity score, but do not rely on it solely. Compare the experimental spectra visually with the reference spectra of the top hits.

  • Cross-Validation: The key to confident identification lies in cross-validating the results from all three spectroscopic techniques. The proposed structure must be consistent with the data from NMR, MS, and IR. For instance, if the MS data suggests a particular molecular formula, the NMR data should show the corresponding number and types of protons and carbons. The IR spectrum should confirm the presence of the functional groups indicated by the structure.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-referencing process.

CrossReferencingWorkflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_database Database Cross-Referencing cluster_validation Structure Validation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data MS Mass Spectrometry (EI & ESI) MS_Data MS Data (Molecular Ion, Fragments) MS->MS_Data IR Infrared Spectroscopy IR_Data IR Data (Functional Groups) IR->IR_Data Database Spectral Databases (SDBS, NIST, etc.) NMR_Data->Database MS_Data->Database IR_Data->Database Structure Proposed Structure Database->Structure Confirmation Confirmed Structure Structure->Confirmation Iterative Refinement

Caption: Workflow for spectral data cross-referencing.

DataIntegration cluster_data Experimental Data H_NMR ¹H NMR Structure Hypothesized Pyrazole Derivative H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton MassSpec Mass Spec MassSpec->Structure Molecular Weight & Fragmentation IR_Spec IR Spec IR_Spec->Structure Functional Groups Validation Structural Validation Structure->Validation

Caption: Integration of multi-spectroscopic data for validation.

Conclusion

The accurate identification of pyrazole derivatives is a non-negotiable aspect of chemical research and drug development. A meticulous and integrated approach to cross-referencing spectral data from NMR, MS, and IR spectroscopy against reliable databases is the gold standard for structural elucidation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of spectral analysis with confidence, ensuring the integrity of their findings and accelerating the pace of discovery.

References

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  • Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]

  • Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

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  • Benchchem. (n.d.). A Researcher's Guide to Cross-Referencing Experimental Data with 3-Acetylthiophene Spectral Databases.
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  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).. Retrieved from [Link]

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).. Retrieved from [Link]

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  • ResearchGate. (n.d.). IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а.. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • ACS Publications. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Pyrazole-Based Esters

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological properties.[1][2] Among its many derivatives, pyrazole-based esters, particularly pyrazole carboxylates, have emerged as a versatile and highly active class of molecules. Their relative ease of synthesis and the tunability of their physicochemical properties through modification of the ester group make them attractive candidates for drug discovery.[3]

This guide offers an in-depth comparison of the biological activities of various pyrazole-based esters, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and provide detailed protocols for key biological assays.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have shown significant promise as anticancer agents by interfering with various cellular mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][5] Ester functionalities on the pyrazole ring play a crucial role in modulating this activity, influencing factors like cell permeability and target binding affinity.

A notable study by Romagnoli et al. synthesized 3,4-diaryl pyrazole derivatives, demonstrating potent antitumor activity with IC50 values in the nanomolar range.[4] Similarly, pyrazole-based analogues of Lamellarin O, a marine alkaloid, have been developed, with ethyl and methyl carboxylate derivatives showing significant cytotoxicity against human colon cancer cell lines.[3] These compounds often work by inhibiting tubulin polymerization, a critical process for cell division, or by inhibiting kinases like VEGFR-2 that are crucial for tumor angiogenesis.[4][6]

Comparative Anticancer Activity of Pyrazole Esters

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-based esters against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 6 3,4-Diaryl PyrazoleVarious (6 lines)0.00006 - 0.00025[4]
6c Pyrazole-based Lamellarin O analogue (Ethyl ester)HCT116 (Colon)3.6[3]
7c Pyrazole-based Lamellarin O analogue (Methyl ester)HCT116 (Colon)4.3[3]
Compound 13 4-cyano-1,5-diphenylpyrazole derivativeIGROVI (Ovarian)0.04[7]
Hybrid 8g Lonazolac pyrazole-chalcone analogueHeLa (Cervical)2.41[8]
Compound 10 Pyrazole-naphthalene analogueMCF7 (Breast)2.78[4]
Key Structure-Activity Relationship (SAR) Insights
  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the pyrazole core are critical. Electron-withdrawing groups, such as halogens (F, Cl), often enhance cytotoxic activity.[3][4]

  • Ester Group: While direct comparisons are limited, the data suggests that both methyl and ethyl esters can confer potent activity. The ester group's size and lipophilicity can influence cellular uptake and interaction with the target protein.

  • Scaffold Hopping: Replacing the pyrrole ring in natural products like Lamellarin O with a pyrazole ring has proven to be a successful strategy, yielding potent anticancer agents.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the widely used MTT assay to determine the cytotoxic effects of pyrazole esters on cancer cell lines.[9] The assay measures the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole ester compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the compound concentration versus cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Pyrazole Esters B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a key pathological feature of many chronic diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs.[10] Several pyrazole-based drugs, like Celecoxib, are well-known selective COX-2 inhibitors.[11] Pyrazole esters, particularly ethyl carboxylate derivatives, have also been investigated as potent anti-inflammatory agents.[12][13]

These compounds exert their effects by inhibiting the production of prostaglandins, key mediators of inflammation.[14] The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo acute anti-inflammatory activity of new compounds.[15][16]

Comparative Anti-inflammatory Activity of Pyrazole Esters
Compound IDDerivative ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
4c 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterRat2052.17[12]
LQFM-008 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl esterMouse30Significant reduction[13]
3k 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-1H-pyrazoleMouse100Comparable to Indomethacin[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a classic model for assessing the acute anti-inflammatory properties of test compounds.[15][17]

Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole esters. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[15]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow cluster_pre cluster_induction cluster_measurement A Group & Fast Rats B Administer Test Compound/Vehicle A->B C Inject Carrageenan into Hind Paw (t=1h) B->C D Measure Paw Volume (0, 1, 2, 3, 4h) C->D E Calculate % Edema Inhibition D->E

In Vivo Anti-Inflammatory Assay Workflow.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[11] Pyrazole carboxylates, in particular, have been identified as potent antifungal agents, with some derivatives showing efficacy against phytopathogenic fungi.[19][20]

The mechanism of action often involves the inhibition of essential fungal enzymes, such as succinate dehydrogenase (SDH), which is a key component of the mitochondrial respiratory chain.[20]

Comparative Antifungal Activity of Pyrazole Carboxylates
Compound IDDerivative ClassFungal StrainEC₅₀ (µg/mL or mg/L)Reference
7ai Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37 µg/mL[19][21]
Compound 15 Pyrazole Carboxylate with ThiazoleValsa mali0.32 mg/L[20]
Compound 24 Pyrazole Carboxylate with ThiazoleBotrytis cinerea0.40 mg/L[20]
Compound 222a Pyrazole with two ester groupsVarious fungiEnhanced activity[22]
Experimental Protocol: Antifungal Mycelium Growth Inhibition Assay

This in vitro method is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.[19]

Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium. While the medium is still molten, add the test compound stock solution to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.

  • Fungal Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the dish.

  • Measurement and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group. The EC₅₀ value is then determined from a dose-response curve.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing.[23] Pyrazole derivatives have been identified as a promising class of anticonvulsant agents.[24][25] While research on pyrazole esters in this area is less extensive than for other derivatives like amides and hydrazones, the pyrazole scaffold itself is a key pharmacophore for this activity.

The primary screening for anticonvulsant activity often involves animal models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, which represent generalized tonic-clonic and absence seizures, respectively.[26]

Comparative Anticonvulsant Activity of Pyrazole Derivatives
Compound IDDerivative ClassAnimal ModelActivityReference
11b, 11a, 11d Pyrazolone derivativesMouse (PTZ)Remarkable protection at 20 mg/kg[24]
Compound V 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanoneRat (MES)Significant activity[27]
8(v) Dihydro-1H-pyrazole derivativeMouse (MES & PTZ)73-75% protection at 150 mg/kg[26]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This protocol is a standard preclinical model used to identify compounds that may be effective against absence seizures.[24]

Methodology:

  • Animal Preparation: Use Swiss albino mice (20-25g). House them in standard conditions and fast them for 24 hours before the experiment, with water provided ad libitum.

  • Grouping and Administration: Divide the mice into groups. Administer the test pyrazole compounds intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a standard group receives a known antiepileptic drug (e.g., Phenobarbital).

  • Seizure Induction: 30-60 minutes after drug administration, inject Pentylenetetrazole (PTZ) subcutaneously or intraperitoneally at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic seizures (characterized by jerky convulsions of the whole body) for a period of 30 minutes.

  • Data Analysis: Record the time to the onset of seizures and the duration of the seizures. The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is considered a measure of its anticonvulsant activity. The percentage of protection against mortality is also recorded.

Conclusion

Pyrazole-based esters represent a highly promising and versatile class of heterocyclic compounds with a remarkable breadth of biological activities. The ester moiety, combined with various substituents on the pyrazole core and associated aryl rings, allows for fine-tuning of their pharmacological profiles. The evidence strongly supports their potential as anticancer, anti-inflammatory, antifungal, and anticonvulsant agents. Structure-activity relationship studies consistently highlight the importance of specific substitutions for enhancing potency and selectivity.[28][29][30] The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and optimize these valuable scaffolds in the quest for novel therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

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  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

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  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (2012). PubMed. [Link]

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  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

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  • Current status of pyrazole and its biological activities. (2016). PMC - PubMed Central. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024). International Journal of Current Science and Technology. [Link]

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  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2011). PubMed. [Link]

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  • Synthesis and Anticonvulsant Evaluation of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol- 3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Derivatives. (2021). SciSpace. [Link]

  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. (2010). JOCPR. [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (2012). Thieme E-Journals. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2016). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Evaluation on Anticonvulsant and Antidepressant Activities of Naphthoquinone Derivatives Containing Pyrazole and Pyrimidine Fragments. (2020). PubMed. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). OEMS Connect Journals. [Link]

  • Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (2024). ResearchGate. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Authorea. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). NIH. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC - NIH. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PMC - NIH. [Link]

  • Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. (2014). Scientific journals of the University of Benghazi. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this ester offers a versatile platform for further chemical modifications. The efficiency of its synthesis is therefore a critical factor in the rapid and cost-effective development of new chemical entities.

This guide provides an in-depth comparison of two primary synthetic methodologies for this compound: the classical Knorr pyrazole synthesis via conventional heating and a modern microwave-assisted approach. The objective is to offer a comprehensive analysis of their respective efficiencies, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most appropriate method for their specific needs.

Methodology Comparison: Conventional Reflux vs. Microwave-Assisted Synthesis

The synthesis of this compound is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound, specifically ethyl 2,4-dioxohexanoate, with hydrazine. The two methods explored here differ primarily in the mode of energy input, which significantly impacts reaction time, yield, and overall efficiency.

Method 1: The Classical Knorr Pyrazole Synthesis via Conventional Heating

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a β-ketoester with a hydrazine derivative, typically under acidic or basic catalysis with heating.[1][2] In the synthesis of this compound, the unsymmetrical nature of ethyl 2,4-dioxohexanoate presents a regioselectivity challenge, as the reaction can potentially yield two isomeric pyrazoles. However, the inherent electronic differences between the two carbonyl groups generally favor the formation of the desired 3-ethyl-5-carboxylate isomer.[3]

The conventional approach relies on prolonged heating under reflux to drive the reaction to completion. While this method is well-established and does not require specialized equipment, it often suffers from longer reaction times and potentially lower yields compared to more modern techniques.[4]

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a significant reduction in reaction times and often an improvement in product yields.[4] For the synthesis of pyrazole derivatives, microwave-assisted methods have been shown to be highly effective, offering a greener and more efficient alternative to conventional heating.[5]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the synthesis of this compound using both conventional and microwave-assisted methods. The data is based on established literature procedures for analogous pyrazole syntheses.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 2 - 4 hours5 - 15 minutes[4]
Typical Yield 70 - 85%85 - 95%[4]
Temperature ~78°C (Reflux in Ethanol)100 - 140°C[1][3]
Energy Source Oil bath or heating mantleMicrowave irradiation[4]
Equipment Standard laboratory glasswareMicrowave reactor[4]

Experimental Protocols

Precursor Synthesis: Ethyl 2,4-dioxohexanoate

The synthesis of the 1,3-dicarbonyl precursor is a critical first step.

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath and add a mixture of 2-butanone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 3 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., H₂SO₄) to a pH of ~5.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxohexanoate, which can be purified by vacuum distillation.[6]

Synthesis of this compound

Protocol 1: Conventional Reflux Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Ethyl 2,4-dioxohexanoate Hydrazine hydrate Ethanol Catalyst Glacial Acetic Acid (catalytic) Reactants->Catalyst Combine in flask Reflux Heat to reflux (~78°C) for 2-4 hours Catalyst->Reflux Cool Cool to room temp. Reflux->Cool Evaporate Remove solvent in vacuo Cool->Evaporate Extract Extract with Ethyl Acetate Wash with brine Evaporate->Extract Dry_Concentrate Dry over Na₂SO₄ Concentrate Extract->Dry_Concentrate Purify Column Chromatography (Silica gel) Dry_Concentrate->Purify Product This compound Purify->Product

Materials:

  • Ethyl 2,4-dioxohexanoate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxohexanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.[1][7]

Protocol 2: Microwave-Assisted Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification MW_Reactants Ethyl 2,4-dioxohexanoate Hydrazine hydrate Ethanol MW_Catalyst Glacial Acetic Acid (catalytic) MW_Reactants->MW_Catalyst Combine in microwave vessel Microwave Irradiate at 120-140°C for 5-15 minutes MW_Catalyst->Microwave MW_Cool Cool to room temp. Microwave->MW_Cool MW_Precipitate Pour into ice-water MW_Cool->MW_Precipitate MW_Filter Collect solid by filtration MW_Precipitate->MW_Filter MW_Wash_Dry Wash with water Dry MW_Filter->MW_Wash_Dry MW_Product This compound MW_Wash_Dry->MW_Product

Materials:

  • Ethyl 2,4-dioxohexanoate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave reaction vessel, combine ethyl 2,4-dioxohexanoate, hydrazine hydrate, and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140°C) for 5-15 minutes. Note: Optimal conditions may need to be determined for specific substrates and microwave systems.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound.[3][4]

Causality Behind Experimental Choices

  • Choice of Precursor: Ethyl 2,4-dioxohexanoate is the logical precursor as its reaction with hydrazine directly leads to the desired 3-ethyl and 5-carboxylate substitution pattern on the pyrazole ring.

  • Hydrazine: Hydrazine hydrate is a common and effective source of the N-N component for pyrazole synthesis. An excess is often used to ensure complete consumption of the dicarbonyl compound.

  • Catalyst: Glacial acetic acid serves as an acid catalyst to protonate one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[1]

  • Solvent: Ethanol is a suitable solvent for the conventional method as it has a boiling point appropriate for reflux and dissolves the reactants. For the microwave method, a polar solvent like ethanol is also effective at absorbing microwave energy.

  • Microwave Parameters: The temperature and time for microwave synthesis are significantly reduced due to the efficient and direct heating of the reaction mixture, leading to a faster reaction rate.[4]

Conclusion

Both the conventional Knorr synthesis and the microwave-assisted method are viable routes for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the available equipment.

The conventional reflux method is a reliable and accessible technique that does not necessitate specialized apparatus. However, it is more time and energy-intensive.

The microwave-assisted synthesis offers a significant improvement in terms of reaction speed and often provides higher yields.[4] This makes it an attractive option for high-throughput synthesis and for laboratories where efficiency is a primary concern. The reduction in reaction time also aligns with the principles of green chemistry by minimizing energy consumption.

For drug development professionals and researchers focused on rapid lead optimization, the microwave-assisted approach is the demonstrably superior method for the synthesis of this compound, offering a balance of efficiency, yield, and sustainability.

References

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). [Link]

  • Wikipedia. (2023, November 29). Knorr pyrrole synthesis. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Link]

  • Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi. (n.d.). [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). [Link]

  • Parashar, B., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Google Patents. (n.d.).

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A Senior Application Scientist's Guide to Reproducible Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. The quest for reliable and reproducible synthetic methods is therefore paramount. This guide provides an in-depth, objective comparison of prominent pyrazole synthesis methods, moving beyond theoretical discussions to offer practical, field-proven insights and supporting experimental data. We will dissect the nuances of classical and modern techniques, focusing on the critical factors that govern reproducibility, yield, and scalability.

The Landscape of Pyrazole Synthesis: Beyond the Name Reaction

The synthesis of the pyrazole ring is most famously achieved through the condensation of a 1,3-dielectrophile with a hydrazine derivative.[1] However, the reproducibility of these methods is often challenged by issues of regioselectivity, sensitivity to reaction conditions, and the potential for side reactions.[2][3] This guide will explore the intricacies of the most common methods and introduce modern approaches that offer enhanced control and reliability.

Core Synthesis Strategies:
  • Knorr Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with a hydrazine. While versatile, it is often plagued by a lack of regioselectivity when using unsymmetrical dicarbonyls.[1][2]

  • Synthesis from α,β-Unsaturated Carbonyls: This two-step process involves the initial formation of a pyrazoline followed by an oxidation step. The wide availability of starting materials is a key advantage.

  • 1,3-Dipolar Cycloaddition: A highly regioselective method involving the reaction of a nitrile imine with an alkyne surrogate, offering mild reaction conditions.[4]

  • Multicomponent Reactions (MCRs): These reactions offer high atom economy and operational simplicity by combining three or more reactants in a single pot to form complex molecules.[5]

Comparative Analysis of Synthesis Methods

The choice of synthetic route is a critical decision influenced by factors such as desired substitution pattern, scale, available starting materials, and required purity. The following table provides a comparative overview of the key methods.

MethodKey ReactantsGeneral Reaction ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages & Reproducibility Challenges
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[1]70-95%Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls, leading to isomeric mixtures that can be difficult to separate and impact reproducibility.[1][2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.66-88%Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step which can introduce variability and side products. Reproducibility depends on the efficiency and cleanliness of the oxidation.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne SurrogateBase-mediated, typically at room temperature.[4]70-86%High regioselectivity, mild reaction conditions.Requires in-situ generation of the often unstable nitrile imine, which can be sensitive to reaction conditions.
Multicomponent Synthesis e.g., Enaminone, Aldehyde, HydrazineOften catalyzed, can be performed in "green" solvents like water.[5]Good to excellentHigh atom economy, operational simplicity, access to complex molecules in one pot.[5]Optimization of reaction conditions for multiple components can be complex; minor variations in one component can significantly affect the outcome.

Enhancing Reproducibility: The Impact of Modern Techniques

Conventional reflux heating, while established, often suffers from long reaction times and inconsistent heating, which can negatively impact yield and reproducibility.[6] Modern techniques like microwave-assisted synthesis and flow chemistry offer significant improvements.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating, leading to drastically reduced reaction times and often higher product yields compared to conventional methods.[7][8]

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 - 9 hours1 - 10 minutes
Yield 72-90%up to 98%
Energy Source Oil bath, heating mantleMicrowave irradiation

Data compiled from multiple sources comparing similar pyrazole syntheses.[2]

The efficiency of MAOS makes it an attractive option for rapid lead optimization in drug discovery.[2]

Flow Chemistry

Flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability.[9][10] By passing reagents through a heated and pressurized reactor, reactions can be performed faster, safer, and with cleaner product profiles.[11] This methodology is particularly advantageous for handling hazardous intermediates and for scaling up reactions from the lab to production.[9]

Experimental Protocols for Reproducible Pyrazole Synthesis

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol provides a rapid and high-yielding synthesis of phenyl-1H-pyrazoles.

  • Materials:

    • Aryl hydrazine

    • β-ketoester

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the aryl hydrazine (1.0 mmol) and the β-ketoester (1.0 mmol).[2]

    • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[2]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[2]

    • After the reaction is complete, cool the vessel to a safe temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Regioselective Knorr Synthesis using a Fluorinated Alcohol

This protocol leverages the unique properties of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to favor the formation of one regioisomer.[12]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in HFIP.[12]

    • Add methylhydrazine to the solution at room temperature.[12]

    • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC.[12]

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography to isolate the major regioisomer.[12]

Troubleshooting Common Issues in Pyrazole Synthesis

Reproducibility can be hampered by a number of common issues. This section provides guidance on how to identify and resolve them.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal temperature or reaction time.- Impure starting materials.- Increase reaction time or temperature.- Ensure efficient mixing.- Verify the purity of reagents. Consider purification of starting materials if necessary.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound.- Reaction conditions favoring multiple reaction pathways.- Employ a regioselective synthesis protocol (see Protocol 2).- Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.[12]
Presence of Byproducts - Side reactions due to reactive functional groups.- Degradation of product under harsh conditions.- Protect sensitive functional groups.- Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Work under an inert atmosphere if the compound is sensitive to oxidation.
Difficulty in Purification - Product and impurities have similar physical properties.- Optimize recrystallization solvent system.- Employ a different chromatography technique (e.g., reverse-phase HPLC).- Consider derivatization to alter polarity for easier separation.

Visualizing the Workflow and Decision-Making Process

The choice of a synthetic method is a multi-faceted decision. The following diagrams illustrate the general workflow and a decision-making logic for selecting an appropriate method.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A Reactant Mixing & Reflux B Reaction Monitoring (TLC) A->B C Work-up & Extraction B->C D Purification (Crystallization/Chromatography) C->D E Characterization D->E F Reactant Mixing in MW Vessel G Microwave Irradiation F->G H Cooling G->H I Work-up & Purification H->I J Characterization I->J

A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

G start Start: Pyrazole Synthesis Required regio_needed Is Regioselectivity Critical? start->regio_needed scale_up Is Scalability a Key Concern? regio_needed->scale_up No dipolar 1,3-Dipolar Cycloaddition regio_needed->dipolar Yes speed_priority Is Rapid Synthesis a Priority? scale_up->speed_priority No flow Flow Chemistry scale_up->flow Yes microwave Microwave-Assisted Synthesis speed_priority->microwave Yes conventional Conventional Reflux speed_priority->conventional No knorr Knorr Synthesis (with optimization for regioselectivity if needed)

Sources

A Senior Application Scientist's Guide to Comparing the Anti-inflammatory Effects of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a cornerstone in the design of potent anti-inflammatory agents.[1][2][3][4] Its presence in commercially successful drugs like Celecoxib highlights its clinical significance.[2][5][6] This guide provides an in-depth comparison of the anti-inflammatory effects of substituted pyrazole carboxylates, grounded in experimental data and mechanistic insights. We will explore how different substitution patterns on the pyrazole ring influence biological activity, delve into the key experimental protocols for their evaluation, and present a clear, comparative analysis to inform future drug discovery efforts.

The Pyrazole Carboxylate Scaffold: A Privileged Structure in Inflammation Research

The five-membered heterocyclic ring of pyrazole is a versatile template for medicinal chemists.[2][6] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][7] The anti-inflammatory action of many pyrazole-containing compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][5][8] The carboxylate moiety and other substituents on the pyrazole ring play a crucial role in modulating the potency and selectivity of these compounds, particularly towards the COX-2 isoform, which is a major target for anti-inflammatory therapies with reduced gastrointestinal side effects.[9]

Structure-Activity Relationship (SAR) and Comparative Efficacy

The strategic placement of various substituents on the pyrazole carboxylate core can dramatically alter its anti-inflammatory profile. The following sections compare the effects of different substitution patterns based on available experimental data.

Di- and Tri-Aryl Substitution: A Key to Potent and Selective COX-2 Inhibition

A common strategy in the design of potent anti-inflammatory pyrazole derivatives involves the incorporation of aryl groups at different positions of the pyrazole ring. For instance, 1,5-diaryl pyrazoles have shown remarkable anti-inflammatory activity, often comparable to the reference drug celecoxib.[9]

Recent studies on di-aryl and tri-aryl substituted pyrazole ester derivatives have demonstrated excellent COX-2 inhibitory activity.[10][11] Several of these compounds exhibited IC50 values for COX-2 inhibition that were superior to celecoxib, along with a higher selectivity index (SI).[10][11] For example, certain derivatives showed COX-2 IC50 values ranging from 0.059 to 3.89 μM, compared to celecoxib's IC50 of 0.22 μM.[10][11] The most potent of these compounds also displayed a significantly higher COX-2 selectivity index (ranging from 28.56 to 98.71) than celecoxib (SI = 13.65).[10][11]

The introduction of a third aryl group can further enhance the anti-inflammatory profile. In vivo studies using the carrageenan-induced paw edema model revealed that some of these tri-aryl derivatives were more potent than celecoxib, with ED50 values ranging from 8.22 to 31.22 mg/kg, while celecoxib had an ED50 of 40.39 mg/kg.[10][11]

Compound TypeKey SubstituentsCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)In vivo Efficacy (ED50 mg/kg)Reference
Di-aryl Pyrazole Ester Varied aryl groups0.059 - 3.8928.56 - 98.718.22 - 31.22[10][11]
Tri-aryl Pyrazole Ester Additional aryl groupPotent inhibitionHigh selectivityMore potent than celecoxib[10][11]
Celecoxib (Reference) p-sulfonamidophenyl, trifluoromethyl0.2213.6540.39[10][11]
Impact of Electron-Withdrawing and Electron-Donating Groups

The nature of the substituents on the aryl rings also plays a critical role. For instance, the presence of a p-nitrophenyl group attached to the pyrazole scaffold has been shown to exert high anti-inflammatory activity, even superior to the standard drug diclofenac sodium.[12] Conversely, other substitutions can lead to varied effects. A study on pyrazolylthiazole carboxylates identified compounds with chloro and methoxy substitutions as potent anti-inflammatory agents, with edema inhibition comparable to indomethacin.[13]

Mechanistic Insights: Beyond COX Inhibition

While COX inhibition is a primary mechanism, the anti-inflammatory effects of substituted pyrazole carboxylates can be more complex. Potent derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[10][11] Furthermore, some compounds exhibit inhibitory activity against lipoxygenase (LOX) enzymes, suggesting a dual inhibitory mechanism that could lead to a broader anti-inflammatory effect and potentially a better safety profile.[9][14]

InflammationPathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Substituted Pyrazole Carboxylates Pyrazole->COX Inhibition Pyrazole->LOX Inhibition (some derivatives)

Caption: COX/LOX Inflammatory Pathways and Pyrazole Inhibition.

Experimental Protocols for Evaluating Anti-inflammatory Activity

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to compare the anti-inflammatory effects of substituted pyrazole carboxylates.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use human recombinant COX-2 and ovine or human COX-1 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the test compounds (dissolved in DMSO) and pre-incubate with the COX-1 or COX-2 enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: The reaction is terminated after a specific incubation period (e.g., 2 minutes). The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model for evaluating acute inflammation.[6][13][14][15][16][17][18][19]

Objective: To assess the in vivo anti-inflammatory activity of the test compounds by measuring the reduction of paw edema in rats.

Methodology:

  • Animal Model: Use Wistar or Sprague-Dawley rats of a specific weight range.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: After a specific time post-compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume. The ED50 (effective dose causing 50% inhibition) can be determined from the dose-response curve.

ExperimentalWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytokine_Assay Cytokine Production Assay (TNF-α, PGE2) COX_Assay->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Paw_Edema Lead Compounds Toxicity Ulcerogenic & Acute Toxicity Studies Paw_Edema->Toxicity

Caption: Workflow for Evaluating Anti-inflammatory Pyrazoles.

Conclusion and Future Directions

The substituted pyrazole carboxylate scaffold remains a highly promising area for the development of novel anti-inflammatory agents. Structure-activity relationship studies have clearly demonstrated that di- and tri-aryl substitutions are particularly effective for achieving potent and selective COX-2 inhibition.[10][11] The anti-inflammatory efficacy of these compounds is often superior to that of established drugs like celecoxib, as evidenced by both in vitro and in vivo data.[10][11]

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds and further exploring dual COX/LOX inhibitors to potentially achieve a broader spectrum of anti-inflammatory activity with an improved safety profile. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of new chemical entities in this class, ensuring the generation of reliable and reproducible data to drive the discovery of the next generation of anti-inflammatory therapeutics.

References

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. Available at: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. Available at: [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ResearchGate. Available at: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. Available at: [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]

  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. PubMed. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]

  • Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. ResearchGate. Available at: [Link]

Sources

Structural validation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate using mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate using Mass Spectrometry

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the structural validation of this compound, a heterocyclic compound of interest, utilizing mass spectrometry. We will move beyond a mere procedural outline, focusing instead on the rationale behind experimental choices and the interpretation of data to construct a self-validating analytical narrative.

Introduction: The Imperative of Structural Certainty

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently incorporated into molecules with diverse biological activities. Before any meaningful biological or chemical investigation can proceed, its molecular structure must be confirmed with absolute certainty. Mass spectrometry stands as a primary tool for this purpose, offering exquisite sensitivity and a wealth of structural information through the analysis of mass-to-charge ratios of ions in the gas phase. This guide will compare and contrast two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic and robust validation of the target molecule's structure.

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is a critical first step in mass spectrometric analysis, as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the resulting spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons. This process typically imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. While the molecular ion (M+•) may be weak or even absent for some compounds, the rich fragmentation pattern serves as a molecular fingerprint, providing substantial structural information.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. This method imparts minimal energy to the analyte, typically resulting in a strong signal for the protonated molecule ([M+H]+) or other adducts, with little to no in-source fragmentation. ESI is particularly well-suited for polar and thermally labile molecules and is the gateway to tandem mass spectrometry (MS/MS) experiments, where ions of interest are selectively fragmented to probe their structure.

For this compound, the application of both techniques provides complementary data. EI will offer a detailed fragmentation fingerprint, while ESI will provide a clear molecular weight confirmation and allow for controlled fragmentation studies via MS/MS.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of HPLC-grade methanol. For ESI-MS, this stock solution was further diluted to a final concentration of 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation. For EI-MS, the stock solution was used directly.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source was used.

  • GC Separation: A 1 µL aliquot of the stock solution was injected into the GC. A non-polar capillary column (e.g., DB-5ms) was used to separate the analyte from any potential impurities. The oven temperature was programmed with an initial hold at 50°C for 1 minute, followed by a ramp to 250°C at 20°C/min.

  • MS Analysis:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/sec

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrumentation: A liquid chromatograph (LC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or a triple quadrupole, QqQ) equipped with an ESI source.

  • LC Separation: A 5 µL aliquot of the diluted solution was injected into the LC system. A C18 reverse-phase column was used with a gradient elution profile starting from 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 5% water and 95% acetonitrile over 10 minutes.

  • MS Analysis (Full Scan):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3.5 kV

    • Mass Range: m/z 50-500

  • MS/MS Analysis (Product Ion Scan):

    • The protonated molecule ([M+H]+) at m/z 169 was selected as the precursor ion.

    • Collision-Induced Dissociation (CID) was performed using argon as the collision gas.

    • Collision energy was ramped from 10 to 40 eV to observe the evolution of fragment ions.

Results and Interpretation

The molecular weight of this compound (C8H12N2O2) is 168.19 g/mol .

EI-MS Data Analysis

The EI mass spectrum provides a classic fragmentation pattern that allows for the piecing together of the molecular structure. The key fragments and their proposed structures are summarized below.

m/z Proposed Fragment Formula Interpretation
168[M]+•[C8H12N2O2]+•Molecular Ion
140[M - C2H4]+•[C6H8N2O2]+•Loss of ethylene from the ethyl group at position 3 via McLafferty rearrangement.
123[M - OC2H5]+[C6H7N2O]+Loss of the ethoxy radical from the ester group.
95[M - OC2H5 - C2H4]+[C4H3N2O]+Subsequent loss of ethylene from the m/z 123 fragment.

The fragmentation pathway initiated by the McLafferty rearrangement is a strong indicator of an ethyl group attached to the pyrazole ring, and the loss of the ethoxy group is characteristic of an ethyl ester.

EI_Fragmentation M m/z 168 [M]+• F140 m/z 140 [M - C2H4]+• M->F140 - C2H4 F123 m/z 123 [M - OC2H5]+ M->F123 - •OC2H5 F95 m/z 95 F123->F95 - C2H4

Caption: Proposed EI fragmentation pathway for this compound.

ESI-MS and ESI-MS/MS Data Analysis

The ESI mass spectrum in positive ion mode showed a dominant peak at m/z 169.10, corresponding to the protonated molecule [M+H]+. This provides a clear confirmation of the molecular weight. The MS/MS analysis of this precursor ion yielded structurally significant fragment ions.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Formula of Neutral Loss Interpretation
169141EthyleneC2H4Loss of ethylene from the ethyl group at position 3.
169123EthanolC2H6OLoss of ethanol from the ethyl ester group.
16995Ethanol + EthyleneC2H6O + C2H4Consecutive losses of ethanol and ethylene.

The fragmentation in ESI-MS/MS is induced by collision and often follows different pathways than EI. The loss of neutral molecules like ethanol and ethylene from the protonated precursor is highly characteristic and corroborates the assignments made from the EI data.

ESI_Fragmentation M_H m/z 169 [M+H]+ F141 m/z 141 M_H->F141 - C2H4 F123 m/z 123 M_H->F123 - C2H6O F95 m/z 95 F123->F95 - C2H4

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]+ ion of this compound.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

To provide the highest level of confidence, the protonated molecule was analyzed using a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Ion Calculated m/z Measured m/z Mass Difference (ppm) Elemental Formula
[M+H]+169.0977169.0975-1.18C8H13N2O2

The measured mass is within 5 ppm of the theoretical mass for the protonated form of C8H12N2O2, which provides unequivocal confirmation of the elemental composition of the molecule. This level of accuracy is essential for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Conclusion: A Convergent and Self-Validating Workflow

The structural validation of this compound was successfully achieved through a multi-faceted mass spectrometry approach.

  • Electron Ionization provided a detailed fragmentation fingerprint, confirming the presence of both the ethyl group on the pyrazole ring and the ethyl ester moiety.

  • Electrospray Ionization yielded a clear protonated molecule, confirming the molecular weight, and its subsequent MS/MS analysis produced complementary fragmentation data that reinforced the structural assignments.

  • High-Resolution Mass Spectrometry delivered an accurate mass measurement, unequivocally confirming the elemental formula C8H12N2O2.

The convergence of data from these distinct yet complementary techniques provides a robust and self-validating confirmation of the structure of this compound. This systematic approach exemplifies a best-practice workflow for the structural elucidation of small molecules in a research and development setting.

Workflow cluster_EI Electron Ionization (EI) Path cluster_ESI Electrospray Ionization (ESI) Path cluster_HRMS High-Resolution MS Path EI_Sample Sample for EI-MS EI_Analysis GC-EI-MS Analysis EI_Sample->EI_Analysis EI_Data Fragmentation Pattern (m/z 168, 140, 123, 95) EI_Analysis->EI_Data EI_Conclusion Structural Fingerprint EI_Data->EI_Conclusion Final_Validation Definitive Structural Validation EI_Conclusion->Final_Validation ESI_Sample Sample for ESI-MS ESI_Analysis LC-ESI-MS/MS Analysis ESI_Sample->ESI_Analysis ESI_Data [M+H]+ and MS/MS Fragments (m/z 169, 141, 123, 95) ESI_Analysis->ESI_Data HRMS_Analysis HRMS Analysis of [M+H]+ ESI_Analysis->HRMS_Analysis ESI_Conclusion MW and Connectivity ESI_Data->ESI_Conclusion ESI_Conclusion->Final_Validation HRMS_Data Accurate Mass Measurement (169.0975, -1.18 ppm) HRMS_Analysis->HRMS_Data HRMS_Conclusion Elemental Formula (C8H13N2O2) HRMS_Data->HRMS_Conclusion HRMS_Conclusion->Final_Validation

Caption: Overall workflow for the structural validation of this compound.

References

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329-1333. [Link]

A Researcher's Guide to Bridging the Gap: In-Vitro and In-Vivo Efficacy of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Preclinical Data for Anti-Inflammatory Drug Discovery

In the landscape of modern drug discovery, pyrazole carboxylates have emerged as a versatile and promising scaffold, demonstrating a wide array of biological activities.[1] Their efficacy, particularly as anti-inflammatory agents, has been a subject of intense research. However, a critical challenge for researchers and drug development professionals lies in the translation of promising in-vitro results to tangible in-vivo efficacy. This guide provides an in-depth comparison of in-vitro and in-vivo studies for evaluating pyrazole carboxylate efficacy, offering field-proven insights and detailed experimental protocols to navigate this crucial transition.

The In-Vitro Arena: Mechanistic Insights and High-Throughput Screening

In-vitro studies form the bedrock of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanisms of action and screen large libraries of compounds. For pyrazole carboxylates with anti-inflammatory potential, the primary in-vitro target is often the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

Key In-Vitro Assay: COX Inhibition Assay

The choice of a cell-free enzymatic assay allows for the direct measurement of the compound's interaction with the purified enzyme, eliminating cellular uptake and metabolism variables. This provides a clean assessment of the intrinsic inhibitory potency of the pyrazole carboxylate derivative.[4] Including both COX-1 and COX-2 enzymes is crucial to determine the selectivity index (SI), a key parameter for predicting the therapeutic window of the compound.[5]

Experimental Protocol: In-Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the in-vitro inhibitory activity of pyrazole carboxylate derivatives against COX-1 and COX-2.[1][4]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hematin

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • Test pyrazole carboxylate compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

    • Prepare the assay buffer containing hematin and the respective COX enzyme (COX-1 or COX-2).

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer with the enzyme.

    • Add various concentrations of the test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubation:

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Data Acquisition:

    • Immediately measure the absorbance at 603 nm over a period of 1-2 minutes to determine the rate of TMPD oxidation, which is proportional to the COX enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Visualizing the Experimental Workflow

In_Vitro_COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Pyrazole Carboxylate Stock Solutions in DMSO Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions in Assay Buffer Enzyme_Prep->Plate_Setup Pre_Incubation Pre-incubate for 10 min at 25°C Plate_Setup->Pre_Incubation Allow binding Reaction_Start Initiate Reaction with Arachidonic Acid & TMPD Pre_Incubation->Reaction_Start Measurement Measure Absorbance at 603 nm Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 Calc_SI Calculate Selectivity Index (SI) Det_IC50->Calc_SI

Caption: Workflow for the in-vitro COX inhibition assay.

The In-Vivo Reality: Assessing Efficacy in a Complex Biological System

While in-vitro assays provide crucial initial data, they cannot replicate the complexity of a living organism. In-vivo studies are indispensable for evaluating the overall efficacy, pharmacokinetics (PK), and safety profile of a drug candidate.[6] For anti-inflammatory pyrazole carboxylates, the carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model.[7][8]

Key In-Vivo Model: Carrageenan-Induced Paw Edema

This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema, providing a robust platform to assess the anti-inflammatory effects of test compounds.[9]

The choice of the carrageenan-induced paw edema model is based on its well-characterized biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, the products of COX enzymes.[9] This makes the model particularly relevant for evaluating COX inhibitors. Administering the test compound prior to the carrageenan challenge allows for the assessment of its prophylactic anti-inflammatory effect.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for the carrageenan-induced paw edema model.[7][10]

Materials:

  • Wistar or Sprague-Dawley rats (180-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole carboxylate compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s) (various doses), and Positive Control.

  • Baseline Measurement:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the vehicle, test compound, or positive control via oral gavage one hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Determine the ED50 (the dose that causes 50% inhibition of edema) from the dose-response data.

Visualizing the In-Vivo Experimental Workflow

In_Vivo_Edema_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization & Grouping Baseline_Measure Baseline Paw Volume Measurement (V₀) Acclimatization->Baseline_Measure Drug_Admin Oral Administration of Compound/Vehicle Baseline_Measure->Drug_Admin Carrageenan_Inject Inject Carrageenan into Paw Drug_Admin->Carrageenan_Inject 1 hour post-dosing Post_Measure Measure Paw Volume (Vₜ) over Time Carrageenan_Inject->Post_Measure Hourly for 5 hours Calc_Edema Calculate Paw Edema (Vₜ - V₀) Post_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema Calc_Edema->Calc_Inhibition Det_ED50 Determine ED50 Calc_Inhibition->Det_ED50

Caption: Workflow for the in-vivo carrageenan-induced paw edema model.

Bridging the Divide: Correlating In-Vitro and In-Vivo Data

The ultimate goal is to establish a strong correlation between in-vitro potency and in-vivo efficacy. However, this is not always straightforward. Several factors can influence the in-vitro to in-vivo translation of pyrazole carboxylate efficacy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in-vivo performance. A highly potent COX-2 inhibitor in-vitro may fail in-vivo due to poor oral bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.[6]

  • Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with the target enzyme.

  • Off-Target Effects: In a complex biological system, a compound may interact with other targets, leading to unforeseen side effects or a modulation of its primary activity.

Data Presentation: A Comparative Look at Pyrazole Carboxylate Derivatives

The following table summarizes hypothetical data for a series of pyrazole carboxylate derivatives, illustrating the comparison between in-vitro and in-vivo results.

CompoundIn-Vitro COX-2 IC50 (µM)In-Vitro COX-1 IC50 (µM)Selectivity Index (SI)In-Vivo Paw Edema ED50 (mg/kg)
PC-01 0.151510010
PC-02 0.051020030
PC-03 0.505105
Celecoxib 0.0451258

Analysis of the Data:

  • PC-01 shows a good correlation between its high in-vitro potency and selectivity, and its in-vivo efficacy.

  • PC-02 is highly potent and selective in-vitro, but its in-vivo efficacy is lower than expected. This could be due to poor pharmacokinetic properties.

  • PC-03 is less potent in-vitro but demonstrates excellent in-vivo efficacy, suggesting favorable ADME properties that lead to high target site concentrations.

Trustworthiness: Building Self-Validating Systems

To ensure the reliability and reproducibility of experimental data, it is crucial to build self-validating systems into the protocols.

  • In-Vitro Assays: Always include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective COX inhibitor (e.g., indomethacin) as positive controls. This validates the assay's ability to detect and differentiate between different inhibition profiles.

  • In-Vivo Models: The inclusion of a vehicle control group is essential to account for any effects of the vehicle itself. A positive control group treated with a clinically relevant drug (e.g., indomethacin) confirms the sensitivity of the animal model to anti-inflammatory agents.[7]

Expertise & Experience: Beyond the Protocols

A senior application scientist's perspective goes beyond simply following protocols. It involves understanding the nuances of the experiments and interpreting the data in the context of drug development.

  • Understanding the "Why": The biphasic nature of the carrageenan response is key. If a compound is only effective in the late phase, it strongly suggests a mechanism involving prostaglandin synthesis inhibition.

  • Troubleshooting: If there is a poor in-vitro to in-vivo correlation, the first step is to investigate the compound's pharmacokinetic profile. Studies on metabolic stability in liver microsomes and plasma protein binding can provide valuable insights.[6]

  • The Bigger Picture: While COX inhibition is a primary mechanism, some pyrazole derivatives may exert their anti-inflammatory effects through other pathways, such as inhibition of pro-inflammatory cytokines.[5] It is important to consider these possibilities when interpreting results.

Visualizing the COX Signaling Pathway

COX_Pathway cluster_pathway Pro-inflammatory Signaling Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins via isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Carboxylate (Selective COX-2 Inhibitor) Pyrazole->COX2 Inhibits

Caption: The role of pyrazole carboxylates in the COX signaling pathway.

Conclusion

The journey of a pyrazole carboxylate derivative from a promising hit in an in-vitro screen to a viable in-vivo drug candidate is fraught with challenges. A thorough understanding of both in-vitro and in-vivo methodologies, coupled with a critical analysis of the data, is paramount for success. This guide provides a framework for researchers to design, execute, and interpret these crucial preclinical studies, ultimately facilitating the development of novel and effective anti-inflammatory therapies. By embracing a holistic approach that considers both mechanistic details and the complexities of a living system, we can more effectively bridge the gap between the benchtop and the clinic.

References

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Cho, H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies, 20(1), 49. [Link]

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  • ResearchGate. (2020). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of research chemicals like Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is not merely a regulatory formality but a critical component of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach, inferring hazards from structurally similar compounds, ensures a high margin of safety.[1][2] Data from the isomeric compound, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate, provides a reliable basis for our hazard assessment.[3]

Inferred Hazard Profile:

Hazard CategoryFindingCitation
Acute Oral ToxicityHarmful if swallowed (Category 4).[3]
Skin Corrosion/IrritationCauses skin irritation (Category 2).[3]
Eye Damage/IrritationCauses serious eye irritation (Category 2A).[3]
Respiratory IrritationMay cause respiratory irritation (Category 3).[3]
Environmental HazardsPyrazole derivatives can be harmful to aquatic life.[1][4][1][4]

This profile indicates that this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound in any form—pure compound, solutions, or contaminated materials.

  • Hand Protection: Wear chemical-resistant nitrile gloves. If prolonged contact is anticipated or in case of a spill, consider double-gloving or using thicker gloves. Always wash hands thoroughly after removing gloves.[6][7]

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.[8]

  • Body Protection: A standard, fully-buttoned laboratory coat must be worn to protect skin and clothing.[2]

  • Respiratory Protection: While handling small quantities in a well-ventilated area or a chemical fume hood should be sufficient, a NIOSH-approved respirator may be necessary for larger quantities or during spill cleanup.[7][9]

The causality is clear: each piece of PPE directly mitigates a specific risk identified in the hazard profile, preventing accidental exposure and ensuring personal safety.

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[7]

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation, preferably within a chemical fume hood.[3]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in the section above.

  • Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand. For solid spills, gently cover the material to prevent it from becoming airborne.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible hazardous waste container. Do not create dust.[3][7]

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your lab's standard operating procedures), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Store: Securely seal and label the waste container with "Hazardous Waste," the full chemical name, and the date. Store it in your lab's designated Satellite Accumulation Area (SAA).[4][10]

Standard Disposal Protocol for this compound

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][11] This means the generating laboratory is responsible for the waste from its creation to its final, safe disposal.

Workflow for Proper Disposal

Sources

A Senior Application Scientist's Guide to Handling Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. When working with novel or specialized compounds like Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a robust and well-understood safety protocol is not just a regulatory requirement; it is the foundation of sound science. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.

Hazard Assessment: A Proactive Approach to Safety

Pyrazole derivatives are known for their diverse pharmacological activities, and as a class, they must be handled with care.[2] Data from similar pyrazole carboxylate esters indicate potential hazards that must be addressed through appropriate engineering controls and Personal Protective Equipment (PPE).

Hazard Profile of Analogous Pyrazole Derivatives

The following table summarizes the hazard classifications from closely related pyrazole compounds, which informs our safety recommendations.

Hazard CategoryGHS Hazard StatementFinding & RationaleSource(s)
Acute Oral Toxicity H302: Harmful if swallowedIndicated for several pyrazole carboxylate esters. Assumed as a potential hazard.[3][4]
Skin Irritation H315: Causes skin irritationA common hazard for this class of compounds. Direct skin contact must be avoided.[3][4][5][6][7]
Eye Irritation H319: Causes serious eye irritationConsistently listed for analogous compounds, requiring stringent eye protection.[3][4][5][6][7]
Respiratory Irritation H335: May cause respiratory irritationPotential for irritation if the compound is aerosolized as a dust or vapor.[3][4][6][7]

Core Directive: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE.[8] Based on the hazard assessment, the following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Equipment: Chemical safety goggles meeting ANSI Z87.1 standards are required at all times.[9]

    • Causality: The high potential for serious eye irritation (H319) from splashes or airborne particles makes robust eye protection non-negotiable.[3][5][6] A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions.[9]

  • Hand Protection:

    • Equipment: Chemically resistant gloves, such as nitrile, are the standard recommendation.[1]

    • Causality: To prevent skin irritation (H315), gloves serve as a critical barrier.[3][5] Always inspect gloves for tears or punctures before use. It is crucial to practice proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste.[1] For prolonged tasks, consider double-gloving.

  • Body Protection:

    • Equipment: A standard laboratory coat, fully buttoned, is the minimum requirement.[1] Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin.[9]

    • Causality: A lab coat protects against incidental contact and minor spills, preventing skin exposure and contamination of personal clothing.

  • Respiratory Protection:

    • Equipment: Respiratory protection is generally not required if work is performed within a certified chemical fume hood that ensures adequate ventilation.[7]

    • Causality: To mitigate the risk of respiratory irritation (H335), engineering controls are the first line of defense.[3][7] Handling the solid compound outside of a fume hood, where dust can be generated, requires a NIOSH-approved respirator (e.g., an N95 dust mask).[7] If you anticipate needing a respirator, a formal hazard evaluation and fit testing are required.[9]

Operational Plan: From Receipt to Reaction

A structured workflow minimizes risk and ensures procedural consistency.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]

  • The container should be kept tightly closed.[10]

Step 2: Handling and Use
  • All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][11]

  • Use dedicated spatulas and glassware.

  • Avoid the formation of dust and aerosols during handling.[3]

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[5]

Step 3: Spill Response

Even with careful planning, spills can occur. A clear and immediate response plan is essential. In the event of a minor spill:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[8] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[3][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container clearly and dispose of it according to institutional guidelines.[12]

The following diagram outlines the logical flow for responding to a minor chemical spill.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Containment Spill Management cluster_Finalization Post-Spill Protocol Alert Alert Personnel & Isolate Area Don_PPE Don Appropriate PPE Alert->Don_PPE Safety First Contain_Spill Contain with Inert Absorbent Don_PPE->Contain_Spill Proceed When Safe Collect_Waste Collect into Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Workflow for minor chemical spill response.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Classification: this compound and any materials grossly contaminated with it (e.g., gloves, absorbent pads, weighing papers) must be treated as hazardous chemical waste.[1][12]

  • Segregation and Collection:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[1]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • The label must include the full chemical name and appropriate hazard warnings.[12]

  • Final Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[1][3] Follow your institution's specific procedures for requesting a hazardous waste pickup.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Ethyl Pyrazole-3-carboxylate.
  • Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... Retrieved from https://www.benchchem.com/product/B2547210/technical-sheet
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.